sodium;2-chloroacetate
Description
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Properties
IUPAC Name |
sodium;2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClO2.Na/c3-1-2(4)5;/h1H2,(H,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRCDNZGSXJAFP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)[O-])Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Sodium 2-Chloroacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of sodium 2-chloroacetate, a versatile intermediate in the chemical and pharmaceutical industries. The document details the core synthesis mechanism, experimental protocols, and quantitative data derived from various established methods.
Core Synthesis Mechanism: Acid-Base Neutralization
The principal mechanism for the synthesis of sodium 2-chloroacetate is a straightforward acid-base neutralization reaction. Chloroacetic acid (ClCH₂COOH) is reacted with a sodium-containing base to yield the sodium salt, sodium 2-chloroacetate (ClCH₂COONa). The most commonly employed bases are sodium carbonate (Na₂CO₃) and sodium hydroxide (B78521) (NaOH).[1][2][3]
Reaction with Sodium Carbonate:
2 ClCH₂COOH + Na₂CO₃ → 2 ClCH₂COONa + H₂O + CO₂
Reaction with Sodium Hydroxide:
ClCH₂COOH + NaOH → ClCH₂COONa + H₂O
The reaction with sodium carbonate is often favored in laboratory settings to avoid the strong exothermic nature of the reaction with sodium hydroxide and to minimize the potential for hydrolysis of the chloroacetic acid to glycolic acid at elevated temperatures.[4] Industrial processes, however, frequently utilize sodium hydroxide for its cost-effectiveness and atomic efficiency.[1][5]
A critical consideration in this synthesis is the control of temperature to suppress the formation of sodium glycolate (B3277807) as a byproduct, which can occur via hydrolysis of the chloroacetic acid, particularly under strong alkaline conditions.[4][6][7]
Experimental Protocols
Several methods for the synthesis of sodium 2-chloroacetate have been documented. Below are detailed protocols for common laboratory and industrial-style preparations.
Laboratory Synthesis using Sodium Carbonate
This method is suitable for small-scale preparations where careful temperature control is desired.
Protocol:
-
Dissolve 15 g of chloroacetic acid in 15 ml of water.
-
In portions, add 16 g of sodium carbonate to the chloroacetic acid solution while stirring. Carbon dioxide will evolve.
-
Maintain the reaction mixture at 45°C and continue stirring for 30 minutes to ensure the reaction goes to completion.[8]
-
The resulting solution contains sodium 2-chloroacetate and can be used directly for subsequent reactions or subjected to purification.
Industrial Synthesis using Sodium Hydroxide in a Spray Dryer
This continuous process is designed for large-scale industrial production.
Protocol:
-
Molten chloroacetic acid is sprayed into a spray dryer.
-
Simultaneously, a 50% solution of caustic soda (sodium hydroxide) is sprayed into the same dryer.[1]
-
The neutralization reaction occurs rapidly in the heated environment of the spray dryer, yielding a fine, powdered sodium 2-chloroacetate.[1]
-
The resulting product is collected from the dryer.
Industrial Synthesis using Sodium Hydroxide in a Solvent
This patented method describes a batch process using an organic solvent.
Protocol:
-
Add 2500-3000L of isoamyl alcohol to a reaction kettle.
-
Add 150-200kg of sodium hydroxide to the kettle.
-
Heat the mixture to 130°C and reflux for 3 hours.
-
Control the temperature at 132-143°C to evaporate a portion of the isoamyl alcohol.
-
Cool the mixture to 80°C and add 0.5-2kg of aluminum oxide and 150-200kg of chloroacetic acid.
-
Stir the mixture and raise the temperature to 110°C, maintaining it for 30 minutes.
-
After the hold time, raise the temperature to 120°C and reflux for another 30 minutes, evaporating more isoamyl alcohol.
-
Cool the mixture to 110°C and add 800-1200L of water, stirring well.
-
Transfer the material and wash the kettle with 300-500L of water to obtain the final product solution.[9]
Quantitative Data
The following tables summarize key quantitative data from the described synthesis methods.
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |
| Isoamyl Alcohol (L) | 2700 | 2500 | 3000 |
| Sodium Hydroxide (Kg) | 175 | 150 | 200 |
| Alumina (Kg) | 1 | 0.5 | 2 |
| Chloroacetic Acid (Kg) | 185 | 150 | 200 |
| Yield (%) | Not Specified | Not Specified | 97 |
| Product Content (%) | Not Specified | Not Specified | 96 |
Table 1: Quantitative data from a patented industrial synthesis method.[9]
| Property | Specification |
| Appearance | White to off-white crystalline powder |
| Purity (%) | ≥ 98.0 |
| pH (1% solution) | 6.0 – 8.0 |
| Moisture Content (%) | ≤ 1.0 |
| Chloride Content (%) | ≤ 0.5 |
| Heavy Metals (ppm) | ≤ 10 |
Table 2: Typical product specifications for sodium 2-chloroacetate.[5]
Process Visualization
The following diagrams illustrate the logical flow of the synthesis and purification processes.
Caption: General synthesis workflow for sodium 2-chloroacetate.
Caption: Purification process for sodium 2-chloroacetate.[5]
References
- 1. SODIUM MONOCHLOROACETATE - Ataman Kimya [atamanchemicals.com]
- 2. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 3. Sodium chloroacetate - Wikipedia [en.wikipedia.org]
- 4. Chloroacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 5. Sodium Chloroacetate | High-Quality Industrial & Chemical Intermediate Supplier_Inorganic salts_General chemicals_Product_Jiangsu Khonor Chemicals Co.,Limited [khonorchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. echemi.com [echemi.com]
- 8. Sodium chloroacetate synthesis - chemicalbook [chemicalbook.com]
- 9. Preparation method of sodium chloroacetate - Eureka | Patsnap [eureka.patsnap.com]
physical and chemical properties of sodium;2-chloroacetate
For Researchers, Scientists, and Drug Development Professionals
Sodium 2-chloroacetate, also known as sodium monochloroacetate (SMCA), is a versatile organic compound with the formula CH₂ClCO₂Na.[1] It is the sodium salt of chloroacetic acid and presents as a white, water-soluble, crystalline powder.[1][2][3][4][5] This guide provides a comprehensive overview of its physical and chemical properties, applications in research and drug development, experimental protocols, and safety considerations.
Physical and Chemical Properties
Sodium 2-chloroacetate is a stable compound under normal conditions, though it is hygroscopic and incompatible with strong oxidizing agents.[2][6][7][8] Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂H₂ClNaO₂[1][2][6] |
| Molecular Weight | 116.48 g/mol [1][3][6][9] |
| Appearance | White to off-white crystalline powder[2][3][9][10] |
| Melting Point | 199 °C (decomposes)[2][6][7][8][9][11][12][13] |
| Boiling Point | 189 °C at 760 mmHg[7][8] |
| Density | 1.401 g/cm³ (at 25 °C)[1] to 1.87 g/cm³ (at 20 °C)[2][6] |
| Solubility | Highly soluble in water (e.g., 440 g/L at 20 °C, 85 g/100mL at 20 °C).[2][3][5][7][8] Soluble in ethanol, chloroform, ether, and benzene.[1][14] |
| pKa | 2.81[15] |
| pH | 4.5 - 9.0 (50 g/L in H₂O at 20 °C)[2] |
| Vapor Pressure | <0.1 hPa (at 20 °C); 0.86 mmHg (at 25 °C)[3][10] |
| Flash Point | 270 °C[2][6][7][8][12][16] |
| CAS Number | 3926-62-3[1][2][6][9] |
Chemical Reactivity and Synthetic Applications
Sodium 2-chloroacetate is a valuable reagent in organic synthesis, primarily functioning as an effective alkylating agent for introducing the carboxymethyl group (-CH₂CO₂⁻).[1] Its reactivity stems from the presence of both a reactive chloro group and a carboxylate functional group.[17] This dual functionality allows it to serve as a precursor for a wide array of commercially and scientifically important chemicals.
Key reactions include:
-
Carboxymethylation : It is widely used to convert cellulose (B213188) into carboxymethylcellulose (CMC).[1][17]
-
Synthesis of Herbicides : It is a precursor to herbicides such as dimethoate (B1670662) and benazoline.[1]
-
Pharmaceutical Intermediates : It serves as a building block in the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory drugs and analgesics.[4][9][18]
-
Precursor to Other Chemicals : It reacts with sodium hydrosulfide (B80085) to form thioglycolic acid, with cyanide salts to produce cyanoacetate (B8463686) (a precursor to malonic acid), and with sodium nitrite (B80452) to yield nitroacetic acid.[1][17]
The following diagram illustrates the role of Sodium 2-chloroacetate as a central precursor in various synthetic pathways.
Applications in Drug Development and Research
In the pharmaceutical and biochemical sectors, sodium 2-chloroacetate is a critical intermediate.[18]
-
API Synthesis : Its ability to participate in nucleophilic substitution and chloroacetylation reactions makes it fundamental for building complex, biologically active molecules.[18] It is used in the synthesis of anti-inflammatory drugs, analgesics, and broad-spectrum antibiotics.[4][18]
-
Biochemical Research : The compound is employed to carboxymethylate cysteine residues in proteins and peptides.[17] This modification is crucial for structural analysis via peptide mapping and for studying enzyme activities and metabolic pathways.[9][17]
-
Prodrug Development : SMCA-derived linkers are explored in the creation of prodrugs to enhance bioavailability and enable controlled release mechanisms.[18]
Experimental Protocols
Precise characterization of physical properties is essential for ensuring the purity and identity of a chemical substance. The determination of the melting point is a standard procedure for crystalline solids like sodium 2-chloroacetate.
Protocol for Melting Point Determination
This protocol describes a general method using a standard melting point apparatus (e.g., Mel-Temp).[19]
Objective: To determine the melting point range of a solid sample of sodium 2-chloroacetate.
Materials:
-
Sodium 2-chloroacetate sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation:
-
Place a small amount of the sodium 2-chloroacetate on a clean, dry surface. If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.[20][21]
-
Press the open end of a capillary tube into the powder to collect a small amount of the sample.[21][22]
-
Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. To ensure dense packing, drop the capillary tube, sealed-end down, through a long glass tube onto the benchtop.[21][22]
-
The packed sample height should be approximately 2-3 mm.[21]
-
-
Apparatus Setup:
-
Measurement:
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/minute) to get a rough estimate.[19][22]
-
Accurate Determination: Cool the apparatus to at least 20 °C below the estimated melting point. Begin heating at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the melting range.[19][22]
-
Record the temperature at which the first drop of liquid appears (T₁).[21]
-
Continue heating slowly and record the temperature at which the entire sample has completely melted into a clear liquid (T₂).[19]
-
The melting point is reported as the range T₁ - T₂. For a pure compound, this range is typically narrow (0.5-1.0 °C).[19][20]
-
-
Post-Measurement:
Safety and Handling
Sodium 2-chloroacetate is classified as toxic and poses significant health risks. Adherence to strict safety protocols is mandatory.
Hazards:
-
Toxicity: Toxic if swallowed (GHS Category 3).[3][11][23][24][25] May be fatal if ingested, inhaled, or absorbed through the skin.[3]
-
Irritation: Causes serious skin and eye irritation.[23][24][25]
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and a lab coat.[23][25][26] In case of dust, use respiratory protection.[26]
-
Ventilation: Handle only in a well-ventilated area or a chemical fume hood.[23][25]
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials like strong oxidizing agents.[2][5][7][23] Keep containers tightly closed.[23]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[23] For eye contact, rinse cautiously with water for several minutes.[23][25] If swallowed, seek immediate medical attention.[23][24][25]
The diagram below outlines the relationship between the compound's properties, its applications, and the necessary safety considerations.
References
- 1. Sodium chloroacetate - Wikipedia [en.wikipedia.org]
- 2. Sodium chloroacetate | 3926-62-3 [chemicalbook.com]
- 3. Sodium chloroacetate | C2H2ClO2Na | CID 23665759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Understanding Sodium Chloroacetate: Properties and Applications [highmountainchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 3926-62-3 CAS MSDS (Sodium chloroacetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. lookchem.com [lookchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. tera.org [tera.org]
- 11. Sodium chloroacetate CAS 3926-62-3 | 820293 [merckmillipore.com]
- 12. 氯乙酸钠 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. Sodium chloroacetate | CAS#:3926-62-3 | Chemsrc [chemsrc.com]
- 14. Sodium chloroacetate, 98% | Fisher Scientific [fishersci.ca]
- 15. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 16. Sodium chloroacetate - Safety Data Sheet [chemicalbook.com]
- 17. Sodium Chloroacetate | Research Chemicals Supplier [benchchem.com]
- 18. Why SMCA Is Essential in API Manufacturing and Specialty Drug Synthesis - ANUGRAH [anugrah.co.in]
- 19. chem.ucalgary.ca [chem.ucalgary.ca]
- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 23. Sodium Monochloroacetate, Sodium Chloroacetate SDS MSDS [mubychem.com]
- 24. cdhfinechemical.com [cdhfinechemical.com]
- 25. chemicalbook.com [chemicalbook.com]
- 26. sdfine.com [sdfine.com]
A Technical Guide to Sodium 2-Chloroacetate (CAS 3926-62-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, applications, and safety information for sodium 2-chloroacetate (CAS 3926-62-3). The information is compiled from various scientific and safety data sources to support research and development activities.
Physicochemical Properties
Sodium 2-chloroacetate is the sodium salt of chloroacetic acid. It presents as a white, water-soluble, crystalline powder.[1][2][3] It is a versatile chemical intermediate widely used in organic synthesis.[4][5]
Table 1: Physicochemical Properties of Sodium 2-Chloroacetate
| Property | Value | Source(s) |
| CAS Number | 3926-62-3 | [4][6] |
| Molecular Formula | C₂H₂ClNaO₂ | [2][4][6] |
| Molecular Weight | 116.48 g/mol | [1][2][6] |
| Appearance | White to off-white crystalline powder | [1][2][7] |
| Odor | Pungent | [1][7] |
| Melting Point | 199 °C (decomposition) | [8] |
| 170 °C | [1][7] | |
| Decomposes slowly at 150 °C | [1][2][7] | |
| Boiling Point | Not available / Decomposes | [1][6] |
| Density | 1.401 g/cm³ (25 °C) | [3] |
| Solubility in Water | 820 g/L (20 °C) | [1][6] |
| 850 g/L (20 °C) | [2] | |
| 440 g/L (20 °C) | [9] | |
| Solubility (Other) | Insoluble in Alcohol, Ether, Acetone, Chloroform | [1] |
| pH | 4.5 - 9.0 (50 g/L at 20 °C) | [8] |
| 4.5 - 4.9 (50 g/L at 20 °C) | [1] | |
| 6.6 | [6] | |
| Vapor Pressure | <0.1 hPa (20 °C) | [8] |
| 0.865 mm Hg (25 °C) | [1] | |
| Flash Point | 270 °C (518 °F) | [1][6][8] |
| Stability | Stable at normal temperatures and pressures | [1][7] |
Synthesis and Manufacturing
The predominant industrial synthesis of sodium 2-chloroacetate is achieved through the neutralization of chloroacetic acid with an alkali such as sodium hydroxide (B78521) or sodium carbonate.[2][3][4]
Experimental Protocol: Neutralization of Chloroacetic Acid
This protocol describes a common laboratory-scale synthesis.
Materials:
-
Chloroacetic Acid (ClCH₂COOH)
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)
-
Water (H₂O)
-
Isoamylol (optional, as solvent)
-
Reaction kettle or flask with stirring and temperature control
Procedure:
-
Preparation: A solution of chloroacetic acid is prepared in a suitable solvent, often water. Alternatively, for some industrial processes, a higher boiling point solvent like isoamylol is used.[8]
-
Neutralization: A stoichiometric amount of sodium hydroxide or sodium carbonate solution is added portion-wise to the chloroacetic acid solution while stirring. The reaction is exothermic, and the temperature should be controlled, typically kept below 50°C in aqueous systems, to minimize the hydrolysis of chloroacetic acid to glycolic acid.[4] If using sodium carbonate, the evolution of carbon dioxide gas will be observed.[10]
-
Reaction Completion: The mixture is stirred for a set period (e.g., 30-60 minutes) after the addition is complete to ensure full neutralization.[10] The pH can be monitored to confirm the reaction endpoint.
-
Purification & Isolation: The resulting solution is filtered to remove any impurities.[4] The sodium chloroacetate (B1199739) product is then isolated from the solution, typically through crystallization, followed by drying.[4] In processes using a non-aqueous solvent, the product may precipitate and can be collected by filtration.[8]
Caption: Workflow for the industrial synthesis of Sodium 2-Chloroacetate.
Chemical Reactivity and Applications
Sodium 2-chloroacetate is a versatile alkylating agent. The reactive chloro- and carboxylate functional groups allow it to readily undergo nucleophilic substitution reactions, where the chloride is displaced by nucleophiles like amines, thiols, and alkoxides.[3][4] This reactivity is fundamental to its use as a key building block in organic synthesis.[4]
Key Applications Include:
-
Carboxymethyl Cellulose (B213188) (CMC) Production: Used to convert cellulose into CMC, a widely used polymer in food, pharmaceuticals, and material science.[3][4]
-
Herbicide Synthesis: A critical precursor for herbicides like glyphosate (B1671968) and benazoline. The salt itself is also used as a contact herbicide.[1][3][4]
-
Thioglycolic Acid Production: Reacts with sodium hydrosulfide (B80085) to produce thioglycolic acid, which is used in cosmetics and as a chemical intermediate.[3][4]
-
Pharmaceutical and Dye Synthesis: An intermediate in the production of various pharmaceuticals, dyes, and other organic chemicals.[2][5]
-
Biochemical Research: Employed to carboxymethylate cysteine residues in proteins for structural analysis.[4]
Caption: Role of Sodium 2-Chloroacetate as a precursor in chemical synthesis.
Experimental Protocols
This protocol is adapted from methods using cellulose from various sources.[9][11][12]
Materials:
-
Cellulose (e.g., from cotton pulp, agricultural waste)
-
Sodium Hydroxide (NaOH)
-
Sodium 2-Chloroacetate (ClCH₂COONa)
-
Isopropyl Alcohol (or other suitable solvent like ethanol/isobutanol mixture)
-
Methanol (B129727) (for washing)
-
Acetic Acid (for neutralization)
Procedure:
-
Alkalization: Disperse a known amount of cellulose (e.g., 5 g) in a solvent (e.g., 80 mL of isopropyl alcohol). Add a specific concentration of NaOH solution (e.g., 10 mL of 20-40% NaOH) to the slurry.[11] Allow the mixture to react for a set time (e.g., 1 hour) at a controlled temperature (e.g., 40-60 °C) in a shaking water bath to form alkali cellulose.[11]
-
Carboxymethylation (Etherification): Add a specified amount of sodium 2-chloroacetate powder (e.g., 3-6 g) to the alkali cellulose slurry.[11][13] Continue the reaction with stirring for an extended period (e.g., 2-3 hours) at a controlled temperature (e.g., 55-60 °C).[9][13]
-
Neutralization and Purification: After the reaction, cool the mixture and neutralize the excess NaOH with acetic acid.[14]
-
Isolation: Filter the solid product. Wash the crude CMC product multiple times with aqueous methanol (e.g., 80% methanol) to remove byproducts like sodium chloride and sodium glycolate.[11]
-
Drying: Dry the purified CMC product in an oven (e.g., at 105 °C) to a constant weight.[11]
This protocol is based on the reaction with sodium disulfide followed by reduction.[15]
Materials:
-
Sodium Sulfide (B99878) (Na₂S·9H₂O)
-
Sulfur Powder (S)
-
Sodium 2-Chloroacetate (ClCH₂COONa) solution
-
Sodium Hydrosulfide (NaSH) solution
-
Sodium Sulfite (B76179) (Na₂SO₃) solution
-
Hydrochloric Acid (HCl) for acidification
-
Solvent for extraction (e.g., Di-isopropyl ether)
Procedure:
-
Prepare Sodium Disulfide: Dissolve sodium sulfide in water, add sulfur powder, and heat (e.g., to 70 °C) with stirring for about 1 hour to form sodium disulfide. Cool the solution.[15]
-
Synthesize Dithio-diacetate: Add a 40% sodium chloroacetate solution to the sodium disulfide solution at a controlled temperature (e.g., 45 °C) and react for 30 minutes.[15]
-
Reduction: Add solutions of sodium hydrosulfide and sodium sulfite to the reaction mixture. Heat the mixture (e.g., to 80 °C) and react for 30 minutes. Cool the solution.[15]
-
Acidification and Extraction: Acidify the cooled reaction mixture with hydrochloric acid. Extract the resulting thioglycolic acid using an organic solvent like di-isopropyl ether.[16]
-
Purification: Distill the organic extract to remove the solvent and obtain the purified thioglycolic acid product.[15][16]
This protocol is adapted from standard methods using iodoacetate, a chemically similar alkylating agent.[17][18]
Materials:
-
Protein sample
-
Buffer (e.g., 100 mM Tris pH 8.5 or 100 mM Ammonium Bicarbonate)
-
Reducing Agent: Dithiothreitol (DTT)
-
Alkylating Agent: Sodium 2-Chloroacetate (ClCH₂COONa)
-
Chaotrope (optional, for resistant proteins): Urea or Guanidine HCl
Procedure:
-
Protein Solubilization: Dissolve the protein (e.g., 1 mg) in 1 mL of buffer. If the protein has buried disulfide bonds, a denaturant like 6 M Guanidine HCl or 8 M Urea can be included in the buffer.[19]
-
Reduction: Add DTT to a final concentration of 10-20 mM (e.g., 10 µL of 1 M DTT). Incubate at 37°C for 1 hour or at room temperature for 4 hours to reduce all disulfide bonds to free thiols.[17] Cool the sample to room temperature if heated.
-
Alkylation: Prepare a fresh solution of sodium 2-chloroacetate in the reaction buffer. Add the alkylating solution to the reduced protein sample in a 2- to 5-fold molar excess over the total DTT concentration. Let the reaction proceed for 30-45 minutes at room temperature in the dark.
-
Quenching: Quench the reaction by adding a small amount of a thiol-containing reagent, such as DTT or 2-mercaptoethanol, to react with any excess sodium 2-chloroacetate.[17]
-
Purification: Remove excess reagents and byproducts from the S-carboxymethylated protein using methods such as dialysis, size-exclusion chromatography (spin columns), or reverse-phase HPLC. The purified protein is now ready for subsequent analysis, such as enzymatic digestion and mass spectrometry.
Toxicological Profile
Sodium 2-chloroacetate is classified as toxic if swallowed and is an irritant to the skin.[15][20] It is also very toxic to aquatic life.[8][20]
Table 2: Acute Toxicity of Sodium 2-Chloroacetate
| Species | Route | LD₅₀ (mg/kg) | Source(s) |
| Rat | Oral | 76 - 580 | [1][7] |
| Rat | Dermal | >2000 | [1][7] |
| Mouse | Oral | 165 - 339 | [1][7] |
| Guinea Pig | Oral | 80 - 115 | [1][7] |
| Rabbit | Oral | 156 | [1][7] |
| Golden Hamster | Oral | 245 | [1] |
-
Skin and Eye Irritation: A 25% aqueous solution was found to be mildly irritating to the eyes in rabbits.[1][7] It is considered a non-corrosive skin irritant.[1][7][15]
Mechanism of Toxicity
The toxicity of chloroacetate is not fully understood, but it is believed to involve several mechanisms. After absorption, it can interfere with cellular metabolism.[20] Chloroacetic acid and its salts are known to inhibit the tricarboxylic acid (TCA) cycle, which decreases the cellular energy supply.[20] It also affects cellular components where sulfhydryl (-SH) groups are critical for biological activity.[20] Studies on chloroacetic acid have shown it can bind to the enzyme catalase, causing structural changes and a decrease in its antioxidant activity.[1]
Metabolically, chloroacetate can be converted to glycolic acid.[1][21]
Caption: Simplified diagram of the proposed toxic mechanisms of Chloroacetate.
Safety and Handling
Proper safety precautions must be observed when handling sodium 2-chloroacetate due to its toxicity.
Table 3: GHS Hazard Information
| Pictogram | Class | Hazard Statement |
|
| Acute toxicity, Oral (Category 3) | H301: Toxic if swallowed.[8][20] |
|
| Skin irritation (Category 2) | H315: Causes skin irritation.[8][20] |
|
| Eye irritation (Category 2) | H319: Causes serious eye irritation.[8][20] |
|
| Hazardous to the aquatic environment, acute hazard (Category 1) | H400: Very toxic to aquatic life.[8][20] |
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses or face shield).[10][21] In case of dust formation, use a particulate filter respirator.[21]
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated area. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[10][20][21]
-
First Aid:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[8][20]
-
If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.[8][10]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][10][20]
-
-
Storage: Store locked up in a dry, well-ventilated place. Keep containers tightly closed. Store separately from oxidizing agents, food, and feedstuffs.[8][21]
-
Disposal: Dispose of contents/container to an approved waste disposal plant. Discharge into the environment must be avoided.[10][20]
References
- 1. In vitro toxicity and molecular interacting mechanisms of chloroacetic acid to catalase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SODIUM MONOCHLOROACETATE - Ataman Kimya [atamanchemicals.com]
- 3. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 4. Sodium Chloroacetate | High-Quality Industrial & Chemical Intermediate Supplier_Inorganic salts_General chemicals_Product_Jiangsu Khonor Chemicals Co.,Limited [khonorchem.com]
- 5. Preparation method of thioglycolic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Metabolism and lipoperoxidative activity of trichloroacetate and dichloroacetate in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation method of sodium chloroacetate - Eureka | Patsnap [eureka.patsnap.com]
- 9. Characterization of Synthesized Sodium Carboxymethyl Cellulose with Variation of Solvent Mixture and Alkali Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sodium chloroacetate synthesis - chemicalbook [chemicalbook.com]
- 11. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 12. ijcea.org [ijcea.org]
- 13. researchgate.net [researchgate.net]
- 14. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 15. CN101921217A - Method for synthesizing thioglycolic acid - Google Patents [patents.google.com]
- 16. pjsir.org [pjsir.org]
- 17. ionsource.com [ionsource.com]
- 18. Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid | Springer Nature Experiments [experiments.springernature.com]
- 19. ionsource.com [ionsource.com]
- 20. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 21. Metabolism of chloroacetate-1- 14 C in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of Sodium 2-Chloroacetate in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium 2-chloroacetate, also known as sodium monochloroacetate (SMCA), is a haloacetic acid with significant biological effects. Historically used as a herbicide, its toxicity stems from its ability to disrupt fundamental metabolic processes. This technical guide provides a detailed examination of the molecular mechanism of action of sodium 2-chloroacetate in biological systems. The primary mechanism involves the direct inactivation of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This inhibition leads to a cascade of metabolic disturbances, including the suppression of gluconeogenesis and the citric acid cycle, resulting in severe hypoglycemia and lactic acidosis. This document synthesizes the current understanding of its enzymatic interactions, metabolic consequences, and downstream cellular effects, supported by quantitative data and detailed experimental methodologies.
Core Mechanism of Action: Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)
The principal molecular target of sodium 2-chloroacetate is the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) .[1][2] This enzyme catalyzes the sixth step of glycolysis, the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. By inactivating GAPDH, sodium 2-chloroacetate effectively blocks glycolysis and the subsequent production of ATP and pyruvate (B1213749).[3]
Contrary to earlier hypotheses, studies have shown that at concentrations where GAPDH is significantly inhibited, other enzymes in the gluconeogenic pathway and the citric acid cycle, such as aconitase, enolase, phosphoglycerate mutase, and phosphoglycerate kinase, are not significantly affected.[4] This highlights the specificity of sodium 2-chloroacetate's action on GAPDH.
The inactivation of GAPDH is the primary cause of the profound metabolic disruptions observed upon exposure to sodium 2-chloroacetate, most notably the inhibition of liver gluconeogenesis.[4]
Quantitative Data on Enzyme Inhibition and Cytotoxicity
| Parameter | System/Organism | Concentration/Dose | Observed Effect | Reference(s) |
| Enzyme Inhibition | Transgenic CHO (AS52) cell line | ≥ 1 mM | Inhibition of GAPDH | [2] |
| Primary rat astrocytes | 0.3 - 3 mM | Half-maximal effects on GAPDH inhibition, glutathione (B108866) reduction, and cytotoxicity | [2] | |
| Isolated perfused rat liver | 1 mM | Inhibition of gluconeogenesis from lactate (B86563) | [4] | |
| Cytotoxicity | Transgenic CHO (AS52) cell line | 0.8 - 0.85 mM | EC₅₀ (Effective concentration for 50% response) | [2] |
| In Vivo Effects | Rats (lethal dose) | 80 mg/kg body weight | Reduction of liver GAPDH activity to 19% of control | [2] |
Signaling Pathways and Metabolic Consequences
The inhibition of GAPDH by sodium 2-chloroacetate initiates a cascade of downstream events, fundamentally altering cellular metabolism and signaling.
Metabolic Perturbations
The immediate consequence of GAPDH inactivation is the disruption of glucose metabolism. This leads to:
-
Inhibition of Gluconeogenesis: The inability to convert upstream substrates into glucose leads to a severe drop in glucose production, particularly in the liver.[4]
-
Hypoglycemia: The potent inhibition of liver gluconeogenesis is the primary cause of the severe hypoglycemia observed in animal models of sodium 2-chloroacetate toxicity.[4]
-
Accumulation of Lactate and Pyruvate: With the glycolytic pathway blocked at the level of GAPDH, upstream metabolites are shunted towards alternative pathways, leading to an accumulation of lactate and pyruvate, resulting in lactic acidosis.[4]
-
ATP Depletion: By halting a key energy-yielding step in glycolysis, sodium 2-chloroacetate leads to a significant reduction in cellular ATP levels.[3][5] This energy deficiency affects numerous cellular processes.
-
Inhibition of the Citric Acid Cycle: The lack of pyruvate conversion to acetyl-CoA, due to the overall disruption of glycolysis, leads to a reduced flux through the citric acid cycle.[2]
Downstream Signaling Pathways
While research has primarily focused on the direct metabolic effects, the inhibition of GAPDH, a moonlighting protein with roles beyond glycolysis, has significant implications for cellular signaling. The consequences of GAPDH inactivation by sodium 2-chloroacetate can be inferred to impact several pathways:
-
Oxidative Stress: The disruption of cellular metabolism and energy production can lead to an increase in reactive oxygen species (ROS), causing oxidative stress.[2]
-
Apoptosis: GAPDH is known to play a role in the initiation of apoptosis. Its inactivation and subsequent translocation to the nucleus, potentially triggered by post-translational modifications under cellular stress, can activate apoptotic pathways.[6][7]
-
p53 Signaling: Depletion or inhibition of GAPDH has been shown to activate the tumor suppressor p53, leading to cell cycle arrest and senescence.
Below is a diagram illustrating the central role of GAPDH inhibition in the mechanism of action of sodium 2-chloroacetate.
Experimental Protocols
The elucidation of sodium 2-chloroacetate's mechanism of action has relied on key experimental models. Below are detailed methodologies for two central assays.
Isolated Perfused Rat Liver Model for Gluconeogenesis Assessment
This ex vivo model is crucial for studying hepatic metabolism in a controlled environment, free from systemic hormonal and neural influences. It was instrumental in demonstrating that sodium 2-chloroacetate inhibits gluconeogenesis.
Objective: To measure the rate of glucose production from a gluconeogenic precursor (e.g., lactate) in an isolated rat liver in the presence and absence of sodium 2-chloroacetate.
Methodology:
-
Animal Preparation: A male Sprague-Dawley rat (250-300g) is anesthetized.
-
Surgical Procedure: The abdominal cavity is opened, and the portal vein and inferior vena cava are cannulated. The liver is carefully excised and transferred to a perfusion apparatus.
-
Perfusion Medium: The liver is perfused with a Krebs-Henseleit bicarbonate buffer, saturated with 95% O₂ / 5% CO₂ to maintain a pH of 7.4, and kept at 37°C. The perfusate may contain washed bovine erythrocytes to improve oxygenation.
-
Experimental Setup: The perfusion is carried out in a non-recirculating (single-pass) or recirculating system.
-
Stabilization: The liver is allowed to stabilize for a 30-minute period, during which the basal rate of glucose release is monitored.
-
Substrate Infusion: A solution of a gluconeogenic precursor, such as sodium lactate (e.g., 2.5 mM), is infused into the portal vein cannula.
-
Inhibitor Treatment: After establishing a steady rate of gluconeogenesis, sodium 2-chloroacetate (e.g., 1 mM final concentration) is added to the perfusion medium.
-
Sample Collection: Perfusate samples are collected from the outflow cannula at regular intervals (e.g., every 5-10 minutes) throughout the experiment.
-
Analysis: Glucose concentration in the perfusate samples is determined using a glucose oxidase assay. The rate of gluconeogenesis is calculated based on the perfusate flow rate and the difference in glucose concentration between the inflow and outflow.
-
Tissue Analysis: At the end of the perfusion, the liver can be freeze-clamped for subsequent analysis of metabolite levels (e.g., ATP, citric acid cycle intermediates) and enzyme activities (e.g., GAPDH).
Spectrophotometric Assay for GAPDH Activity Inhibition
This in vitro assay directly measures the enzymatic activity of GAPDH and is used to quantify the inhibitory effect of compounds like sodium 2-chloroacetate. The assay typically measures the reduction of NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm.
Objective: To determine the effect of varying concentrations of sodium 2-chloroacetate on the catalytic activity of GAPDH.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: A suitable buffer such as triethanolamine (B1662121) or pyrophosphate buffer at a specific pH (e.g., pH 7.6-8.5).
-
Substrate Solution: A solution of D-glyceraldehyde 3-phosphate (G3P).
-
Cofactor Solution: A solution of β-nicotinamide adenine (B156593) dinucleotide (NAD⁺).
-
Enzyme Solution: A solution of purified GAPDH (e.g., from rabbit muscle) or a cell/tissue lysate containing GAPDH.
-
Inhibitor Stock Solution: A concentrated stock solution of sodium 2-chloroacetate.
-
-
Assay Procedure:
-
In a 96-well plate or cuvette, combine the assay buffer, NAD⁺ solution, and any other required components (e.g., arsenate, cysteine).
-
Add varying concentrations of sodium 2-chloroacetate to the appropriate wells/cuvettes. Include a control with no inhibitor.
-
Add the GAPDH enzyme solution and pre-incubate with the inhibitor for a defined period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the G3P substrate solution.
-
-
Data Acquisition:
-
Immediately begin monitoring the change in absorbance at 340 nm over time using a spectrophotometer or plate reader.
-
Record the absorbance at regular intervals (e.g., every 30 seconds) for a period during which the reaction rate is linear.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot (ΔA₃₄₀/min).
-
Determine the percent inhibition for each concentration relative to the uninhibited control.
-
If sufficient data points are collected, an IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be calculated by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
The primary mechanism of action of sodium 2-chloroacetate in biological systems is the specific and potent inactivation of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase. This targeted inhibition disrupts central carbon metabolism, leading to a cascade of toxic effects, including the shutdown of gluconeogenesis, severe hypoglycemia, and lactic acidosis. The resulting cellular energy crisis and oxidative stress can ultimately trigger apoptotic cell death. Understanding this precise molecular mechanism is critical for toxicological assessment and provides a basis for developing potential therapeutic strategies that target cellular metabolism. Further research is warranted to determine precise enzyme kinetic parameters (Kᵢ, IC₅₀) and to fully elucidate the downstream signaling consequences of GAPDH inactivation by this compound.
References
- 1. Mechanism of GAPDH Redox Signaling by H2O2 Activation of a Two−Cysteine Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. series.publisso.de [series.publisso.de]
- 3. Monitoring GAPDH activity and inhibition with cysteine-reactive chemical probes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00091A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyruvate Remediation of Cell Stress and Genotoxicity Induced by Haloacetic Acid Drinking Water Disinfection By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modification of Glyceraldehyde-3-Phosphate Dehydrogenase with Nitric Oxide: Role in Signal Transduction and Development of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) Aggregation Causes Mitochondrial Dysfunction during Oxidative Stress-induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Sodium 2-Chloroacetate for Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2-chloroacetate (ClCH₂COONa), also known as sodium monochloroacetate (SMCA), is a versatile chemical intermediate with significant applications in the pharmaceutical, agrochemical, and manufacturing industries.[1][2] Its utility in organic synthesis, particularly as an alkylating agent, is largely influenced by its solubility in various solvents.[2] This technical guide provides a comprehensive overview of the solubility of sodium 2-chloroacetate in different solvents, presents a standardized experimental protocol for solubility determination, and outlines the logical workflow for such experiments. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other fields where the handling and reaction of sodium 2-chloroacetate are critical.
Core Data: Solubility of Sodium 2-Chloroacetate
The solubility of sodium 2-chloroacetate is a critical parameter for its application in various chemical processes. The following table summarizes the available quantitative and qualitative solubility data in water and a range of common organic solvents. It is important to note that there are some discrepancies in the reported values, which may be attributed to variations in experimental conditions and purity of the substance.
| Solvent | Temperature (°C) | Solubility | Reference |
| Water | 20 | 85 g/100 mL | [3][4][5][6] |
| 20.1 | 82.2 g/100 mL (822 g/L) | ||
| 20 | 82 g/100 mL (820 g/L) | [7][8] | |
| 20 | 44 g/100 mL (440 g/L) | [9] | |
| Alcohols | |||
| Methanol | Ambient | Slightly soluble | [4] |
| Ethanol | Ambient | Soluble | [1] |
| Ethers | |||
| Ether | Ambient | Soluble | [1][10] |
| Ambient | Insoluble | [4] | |
| Chlorinated Solvents | |||
| Chloroform | Ambient | Soluble | [1][10] |
| Carbon Tetrachloride | Ambient | Insoluble | [4] |
| Aromatic Hydrocarbons | |||
| Benzene | Ambient | Soluble | [1][10] |
| Ambient | Insoluble | [4] | |
| Ketones | |||
| Acetone | Ambient | Insoluble | [4] |
Note on Discrepancies: There are conflicting reports regarding the solubility of sodium 2-chloroacetate in ether and benzene. While some sources indicate solubility, others report it as insoluble. Researchers should perform their own solubility tests for these specific solvent systems to ensure accuracy for their applications.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of sodium 2-chloroacetate in a given solvent, based on the principles outlined in the OECD Test Guideline 105 for water solubility.[3][11][12][13][14] This method can be adapted for organic solvents.
Objective: To determine the saturation concentration of sodium 2-chloroacetate in a specific solvent at a controlled temperature.
Materials:
-
Sodium 2-chloroacetate (analytical grade)
-
Solvent of interest (high purity)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrumentation for concentration measurement (e.g., HPLC, titration, gravimetric analysis)
Procedure:
-
Preliminary Test: A preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium. This helps in optimizing the amount of solute and the duration of the main experiment.
-
Sample Preparation:
-
Accurately weigh an amount of sodium 2-chloroacetate in excess of its estimated solubility and add it to a known volume of the solvent in a sealed container (e.g., a flask with a stopper).
-
Prepare multiple replicate samples.
-
-
Equilibration:
-
Place the samples in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 20 ± 0.5 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required should be determined from the preliminary test.
-
-
Phase Separation:
-
After equilibration, allow the samples to stand at the experimental temperature to allow the undissolved solid to settle.
-
Separate the saturated solution from the excess solid. This can be achieved by either centrifugation or filtration. It is crucial to perform this step at the experimental temperature to avoid any change in solubility.
-
-
Concentration Analysis:
-
Accurately take an aliquot of the clear, saturated solution.
-
Determine the concentration of sodium 2-chloroacetate in the aliquot using a validated analytical method.
-
Gravimetric Method: A known volume of the solution is evaporated to dryness, and the mass of the residue is determined.
-
Titration: If applicable, the concentration can be determined by titrating with a suitable reagent.
-
Chromatographic Methods (e.g., HPLC): This is often the preferred method for its accuracy and specificity. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
-
Data Calculation and Reporting:
-
Calculate the solubility in the desired units (e.g., g/100 mL, g/L, mol/L).
-
Report the average solubility from the replicate samples, along with the standard deviation and the experimental temperature.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Workflow for experimental solubility determination.
This technical guide provides essential data and methodologies for understanding and working with the solubility of sodium 2-chloroacetate. The compiled data, though showing some variability, offers a solid foundation for solvent selection in various applications. The detailed experimental protocol, based on established guidelines, provides a clear framework for researchers to determine solubility with a high degree of accuracy in their own laboratories. For professionals in drug development and other scientific fields, a thorough understanding of these principles is paramount for process optimization, reaction control, and ensuring the quality and efficacy of the final product.
References
- 1. Sodium chloroacetate - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 4. guidechem.com [guidechem.com]
- 5. Sodium chloroacetate | C2H2ClO2Na | CID 23665759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sodium chloroacetate [myskinrecipes.com]
- 7. tera.org [tera.org]
- 8. Sodium chloroacetate | 3926-62-3 [chemicalbook.com]
- 9. Chloroacetic acid sodium salt, 98% | Fisher Scientific [fishersci.ca]
- 10. Sodium chloroacetate, 98% | Fisher Scientific [fishersci.ca]
- 11. filab.fr [filab.fr]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
Lab Safety Guide: Toxicological Profile of Sodium 2-Chloroacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of sodium 2-chloroacetate, also known as sodium monochloroacetate (SMCA), to ensure laboratory safety. The information is compiled from established safety data sheets and scientific literature, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of toxicity.
Core Toxicological Data
The following tables summarize the key quantitative data regarding the toxicity of sodium 2-chloroacetate.
Table 1: Acute Toxicity Data
| Species | Route | LD50 (mg/kg bw) | GHS Category |
| Rat | Oral | 76 - 580[1] | Category 3[2] |
| Rat | Dermal | >2000[1] | Not Classified |
| Mouse | Oral | 165 - 339[1] | - |
| Guinea Pig | Oral | 80 - 115[1] | - |
| Rabbit | Oral | 156[1] | - |
Table 2: Irritation and Sensitization
| Test | Species | Result | GHS Category |
| Skin Irritation | Rabbit | Non- to moderate irritant[1] | Category 2[2] |
| Eye Irritation | Rabbit | Mildly irritating (25% aqueous solution)[1] | - |
| Skin Sensitization | - | Not indicated to be a sensitizer[1] | Not Classified |
Table 3: Repeated Dose Toxicity (90-Day Oral Gavage Study in Rats)
| Effect | Dose Level (mg/kg/day) | Findings |
| Mortality | 120 | 80% of males and 30% of females died[1] |
| Organ Weight Changes | 60 | Significant increases in liver and kidney weights in both sexes[1] |
| Clinical Chemistry | All dose groups | Changes in hematological parameters and increases in urea (B33335) nitrogen, creatinine, calcium, phosphate, ALT, and AST[1] |
| Histopathology | 60 (males) | Significant increase in chronic nephropathy and spleen pigmentation; dose-dependent increase in vacuolated hepatocytes[1] |
| LOAEL | 15 | Lowest Observed Adverse Effect Level [1] |
Table 4: Genotoxicity
| Assay | System | Metabolic Activation | Result |
| Ames Test (TA 1535, 1537, 1538, 98, 100) | S. typhimurium | +/- S9 | Negative[1] |
| HPRT/V79 | Chinese Hamster Lung Cells | +/- S9 | Negative[1] |
| Micronucleus Test | Swiss Mice | In vivo | Negative[1] |
Table 5: Reproductive and Developmental Toxicity (Oral Gavage in Rats)
| Effect | Dose Level (mg/kg/day) | Findings |
| Maternal NOEL | 17 | No Observed Effect Level |
| Maternal NOAEL | 70 | No Observed Adverse Effect Level (based on mean adjusted percentage bodyweight gain)[1] |
| Developmental Effects | 140 | Cardiovascular and other soft tissue malformations[1] |
Mechanism of Toxicity
The systemic toxicity of the monochloroacetate anion is believed to stem from its inhibition of the enzyme glyceraldehyde-3-phosphate dehydrogenase. This inhibition disrupts critical metabolic pathways, including gluconeogenesis and the citric acid cycle. The downstream effects include a deficit in adenosine (B11128) triphosphate (ATP) production and an increase in pyruvate (B1213749) levels, leading to oxidative stress.[3] This cellular energy crisis can result in cytotoxic effects, neurotoxicity, endoplasmic reticulum (ER) stress, and apoptosis, which are mediated by reactive oxygen species.[3] Furthermore, monochloroacetic acid has been shown to cause glutathione (B108866) depletion, exacerbating cellular damage.[3]
Experimental Protocols
Detailed methodologies for key toxicological assessments are based on internationally recognized OECD guidelines. Below are summaries of the principles of these tests.
General Toxicological Assessment Workflow
The following diagram illustrates a typical workflow for assessing the toxicological profile of a chemical substance like sodium 2-chloroacetate.
Acute Oral Toxicity (OECD 401, 420, 423, or 425)
-
Principle: This test provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance. The test substance is administered by gavage to fasted animals in graduated doses to several groups of experimental animals.
-
Procedure: A single dose of the test substance is administered to animals (typically rats). Observations for signs of toxicity and mortality are made for up to 14 days. Body weights are recorded, and a gross necropsy is performed on all animals. The LD50 (median lethal dose) is then calculated. The newer guidelines (420, 423, and 425) are designed to use fewer animals.
Acute Dermal Toxicity (OECD 402)
-
Principle: This study is designed to assess the hazardous effects that may result from a single dermal exposure to a substance.
-
Procedure: The test substance is applied uniformly to a shaved area of the skin (approximately 10% of the body surface) of the test animal (often rats or rabbits). The area is covered with a porous gauze dressing for 24 hours. Animals are observed for signs of toxicity and mortality for at least 14 days.
Dermal Irritation/Corrosion (OECD 404)
-
Principle: This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) inflammatory changes to the skin.
-
Procedure: A small amount of the test substance is applied to a shaved patch of skin on a single animal (typically an albino rabbit) and covered with a gauze patch for 4 hours. The skin is then observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
Eye Irritation/Corrosion (OECD 405)
-
Principle: This test is designed to determine the potential of a substance to produce irritation or corrosion to the eye.
-
Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of an animal (usually an albino rabbit). The other eye remains untreated and serves as a control. The eyes are examined for lesions of the cornea, iris, and conjunctiva at specific intervals after instillation.
Skin Sensitization (Local Lymph Node Assay - LLNA; OECD 429)
-
Principle: The LLNA is an in vivo method that assesses the potential of a substance to induce skin sensitization. It is based on the principle that sensitizers induce a primary proliferation of lymphocytes in the lymph node draining the site of chemical application.
-
Procedure: The test substance is applied to the dorsal surface of the ears of mice for three consecutive days. On day five, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected intravenously. The draining auricular lymph nodes are excised, and the incorporation of the radiolabel is measured as an indicator of cell proliferation. A stimulation index is calculated by comparing the proliferation in treated animals to that in control animals.
Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)
-
Principle: This study provides information on the potential health hazards likely to arise from repeated exposure over a prolonged period.
-
Procedure: The test substance is administered orally in graduated daily doses to several groups of animals (typically rats) for 90 days. Animals are observed for signs of toxicity. Body weight, food and water consumption are monitored. At the end of the study, hematology, clinical biochemistry, and urinalysis are performed. A comprehensive gross necropsy and histopathological examination of organs and tissues are conducted.
Bacterial Reverse Mutation Test (Ames Test; OECD 471)
-
Principle: This in vitro test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which can be an indication of carcinogenic potential.
-
Procedure: The bacterial strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix). If the substance is a mutagen, it will cause the bacteria to revert to a state where they can synthesize the required amino acid and thus grow on a minimal agar (B569324) plate. The number of revertant colonies is counted.
Mammalian Erythrocyte Micronucleus Test (OECD 474)
-
Principle: This in vivo test is used to detect damage to chromosomes or the mitotic apparatus of erythroblasts by analyzing erythrocytes in the bone marrow or peripheral blood of treated animals.
-
Procedure: The test substance is administered to animals (usually mice or rats). At appropriate times after treatment, bone marrow or peripheral blood is collected. The cells are stained, and immature (polychromatic) erythrocytes are scored for the presence of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis).
Prenatal Developmental Toxicity Study (OECD 414)
-
Principle: This study is designed to provide information on the effects of prenatal exposure to a substance on the pregnant female and the developing embryo and fetus.
-
Procedure: The test substance is administered to pregnant female animals (typically rats or rabbits) during the period of organogenesis. Shortly before the expected day of delivery, the females are euthanized, and the uterine contents are examined. The fetuses are examined for external, visceral, and skeletal abnormalities.
Conclusion and Safety Recommendations
Sodium 2-chloroacetate is a compound with significant acute oral toxicity and is a skin irritant. While it does not appear to be a skin sensitizer (B1316253) or genotoxic, repeated exposure can lead to liver and kidney damage. Developmental toxicity has been observed at high doses.
Based on this toxicological profile, the following safety precautions are mandatory when handling sodium 2-chloroacetate in a laboratory setting:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.
-
-
Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.
-
By adhering to these safety measures, researchers can minimize the risks associated with the handling of sodium 2-chloroacetate.
References
Unveiling the Electrophilic Heart of Sodium 2-Chloroacetate: A Technical Guide for Drug Development Professionals
An in-depth exploration of the reactivity, mechanisms, and synthetic applications of sodium 2-chloroacetate, a pivotal building block in modern pharmaceutical development.
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in the drug development sector, providing a detailed understanding of the electrophilic nature of sodium 2-chloroacetate. Its utility as a versatile reagent in organic synthesis is underscored by its role in the formation of crucial carbon-heteroatom bonds, forming the backbone of a wide array of pharmaceutical compounds.
Core Concepts: The Electrophilic Character of the α-Carbon
Sodium 2-chloroacetate (ClCH₂COONa) is a salt of chloroacetic acid. The electrophilic nature of this compound is centered on the α-carbon atom, which is bonded to both a chlorine atom and a carboxylate group. The high electronegativity of the chlorine atom induces a partial positive charge (δ+) on the α-carbon, making it susceptible to attack by nucleophiles. This reactivity is the cornerstone of its utility in chemical synthesis.
The primary reaction mechanism through which sodium 2-chloroacetate exhibits its electrophilicity is the bimolecular nucleophilic substitution (SN2) reaction .[1][2][3] In this concerted, single-step process, a nucleophile attacks the electrophilic α-carbon, leading to the simultaneous displacement of the chloride ion, which acts as a good leaving group.[1][4][5] The rate of this reaction is dependent on the concentration of both the sodium 2-chloroacetate and the nucleophile.[4][5]
Applications in Pharmaceutical Synthesis
The ability of sodium 2-chloroacetate to act as an efficient alkylating agent for a variety of nucleophiles makes it an invaluable tool in the synthesis of numerous active pharmaceutical ingredients (APIs).[6] It is widely employed to introduce the carboxymethyl (-CH₂COO⁻) moiety into molecules, a common structural motif in drug candidates.
Key applications include:
-
N-Alkylation of Amines: The reaction with primary and secondary amines leads to the formation of α-amino acids and their derivatives. A prominent example is the synthesis of glycine (B1666218), the simplest amino acid, through the amination of chloroacetic acid.[7][8][9]
-
O-Alkylation of Alcohols and Phenols (Williamson Ether Synthesis): Sodium 2-chloroacetate reacts with alkoxides and phenoxides to form carboxymethyl ethers.[1][10][11] This reaction is instrumental in the synthesis of various compounds, including herbicides that mimic plant growth hormones.[11]
-
S-Alkylation of Thiols: The reaction with thiols or their conjugate bases (thiolates) yields carboxymethyl thioethers. This is a key step in the synthesis of compounds like thioglycolic acid.[12]
-
Synthesis of Heterocycles: When reacted with bifunctional nucleophiles, sodium 2-chloroacetate can be used to construct a variety of heterocyclic rings, which are prevalent in many drug scaffolds.[12]
Quantitative Data on Reactivity
The following table summarizes general reaction conditions for the nucleophilic substitution of sodium 2-chloroacetate with various nucleophiles, as gleaned from the literature.
| Nucleophile Class | Typical Base | Typical Solvent(s) | Temperature Range (°C) |
| Amines | Ammonia (B1221849), Urotropine | Water, Methanol | Room Temperature - 90 |
| Alcohols/Phenols | Sodium Hydroxide, Potassium Hydroxide | Water | 90 - 100 |
| Thiols | Sodium Hydrosulfide | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for key reactions involving sodium 2-chloroacetate are crucial for reproducible and scalable synthesis in a drug development setting.
Protocol 1: Synthesis of p-Methylphenoxyacetic Acid (Williamson Ether Synthesis)
This protocol details the O-alkylation of a phenol, p-cresol, using chloroacetic acid in the presence of a strong base.[11]
Materials:
-
p-Cresol (x, y, or z isomer)
-
Potassium Hydroxide (KOH)
-
Water
-
50% aqueous solution of chloroacetic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Boiling stones
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4 g of KOH in 8 mL of water.
-
Add 2 grams of the mystery cresol (B1669610) to the flask in a fume hood and swirl until a homogeneous solution is achieved. Add 3 boiling stones.
-
Fit the flask with a reflux condenser and bring the solution to a gentle boil.
-
Over a period of 10 minutes, add 6 mL of a 50% aqueous solution of chloroacetic acid dropwise through the condenser into the boiling solution.
-
After the addition is complete, continue refluxing for an additional 10 minutes.
-
While still hot, transfer the solution to a small beaker.
-
Cool the reaction mixture to room temperature.
-
Acidify the solution by the dropwise addition of concentrated HCl, monitoring the pH with pH paper.
-
Cool the mixture in an ice bath to allow the precipitate to solidify before filtering.
Protocol 2: Synthesis of Glycine
This protocol describes the N-alkylation of ammonia with monochloroacetic acid.[8]
Materials:
-
Aqueous ammonia (sp. gr. 0.90)
-
Monochloroacetic acid
-
Methyl alcohol
-
Ether
-
Permutit (for purification)
Procedure:
-
In a 12-L round-bottomed flask, place 8 L (120 moles) of aqueous ammonia.
-
With stirring, gradually add 189 g (2 moles) of monochloroacetic acid. Continue stirring until the acid is dissolved.
-
Allow the solution to stand at room temperature for approximately 48 hours.
-
Concentrate the colorless or faintly yellow solution on a water bath under reduced pressure to a volume of about 200 cc.
-
Transfer the concentrated solution of glycine and ammonium (B1175870) chloride to a 2-L beaker. Rinse the flask with a small amount of water and add it to the main portion.
-
Bring the final volume of the solution to 250 cc with water.
-
Precipitate the glycine by the gradual addition of 1500 cc of methyl alcohol with thorough stirring.
-
Cool the solution in an icebox for four to six hours to ensure complete crystallization.
-
Filter the solution and wash the glycine crystals by suspending them in 500 cc of 95% methyl alcohol.
-
Collect the crystals on the filter again and wash with a small amount of methyl alcohol, followed by ether.
-
After air-drying, the yield is 108–112 g of glycine. For further purification, dissolve the product in 200 to 215 cc of warm water, treat with 10 g of permutit, filter, and reprecipitate with approximately five volumes of methyl alcohol.
Visualizing Reactivity and Workflows
Diagrams are essential tools for visualizing the abstract concepts of reaction mechanisms and the practical steps of experimental procedures.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Understanding Sodium Chloroacetate: Properties and Applications [highmountainchem.com]
- 7. How will you convert chloroacetic acid to glycine? [allen.in]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. scite.ai [scite.ai]
- 10. The Williamson Ether Synthesis [cs.gordon.edu]
- 11. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 12. Sodium chloroacetate - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Protein Carboxymethylation using Sodium 2-Chloroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxymethylation is a critical chemical modification technique in proteomics and protein chemistry, primarily utilized to irreversibly alkylate cysteine residues. This process, known as S-carboxymethylation, prevents the formation of disulfide bonds, which is essential for accurate protein analysis by mass spectrometry, Edman degradation, and other biochemical assays. By blocking the highly reactive thiol groups of cysteine residues, protein unfolding and enzymatic digestion are facilitated, leading to improved sequence coverage and more reliable protein identification and characterization. Sodium 2-chloroacetate, a haloacetate, serves as an effective alkylating agent for this purpose, offering an alternative to the more commonly used iodoacetic acid and iodoacetamide.
These application notes provide a detailed protocol for the S-carboxymethylation of proteins using sodium 2-chloroacetate, discuss its applications, and present data on its efficacy and potential side reactions.
Principle of the Method
The carboxymethylation of cysteine residues with sodium 2-chloroacetate is a nucleophilic substitution reaction. The process is typically preceded by the reduction of disulfide bonds within the protein to free up the thiol groups of cysteine residues. A reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), is used to break the disulfide bridges (-S-S-) into two thiol groups (-SH). Subsequently, in an alkaline environment, the deprotonated thiolate anion (-S⁻) of the cysteine residue acts as a nucleophile and attacks the electrophilic carbon atom of the chloroacetate, displacing the chloride ion. This results in the formation of a stable thioether linkage, yielding S-carboxymethylcysteine.
Applications
-
Mass Spectrometry (MS)-based Proteomics : Carboxymethylation is a standard procedure in sample preparation for shotgun proteomics. It prevents the reformation of disulfide bonds after reduction and denaturation, ensuring that proteins are fully digested by proteases like trypsin. This leads to a more comprehensive peptide mixture for MS analysis, improving protein identification and quantification.[1]
-
Protein Sequencing : In Edman degradation, unmodified cysteine residues are not stable and can lead to ambiguous results. S-carboxymethylation provides a stable derivative that can be readily identified, thus enabling accurate protein sequencing.[1]
-
Studying Redox-sensitive Signaling Pathways : Reversible oxidation of cysteine residues to sulfenic acid is a key mechanism in cellular signaling. S-carboxymethylation can be used as a stable mimic of this modification to study the functional consequences of cysteine oxidation in signaling proteins, such as kinases and phosphatases. By "trapping" the cysteine in a modified state, researchers can investigate its role in regulating protein activity and downstream signaling events.
Data Presentation
The choice of alkylating agent can influence the outcome of a proteomics experiment. While sodium 2-chloroacetate is effective for cysteine alkylation, it is important to be aware of potential side reactions. The following tables summarize quantitative data comparing the effects of chloroacetamide (a close analog of sodium 2-chloroacetate) and iodoacetamide.
| Alkylating Agent | Primary Target | Known Off-Target Reactions | Key Considerations |
| Sodium 2-Chloroacetate | Cysteine (Thiol group) | Methionine, Histidine, Lysine, N-terminus | Lower off-target alkylation compared to iodoacetamide, but can cause significant methionine oxidation. |
| Iodoacetamide (IAM) | Cysteine (Thiol group) | Methionine, Histidine, Lysine, Aspartate, Glutamate, Tyrosine, N-terminus | Most commonly used alkylating agent; extensive literature on its side reactions. Can lead to a significant number of off-target modifications. |
Table 1: Comparison of Cross-Reactivity of Alkylating Agents.
| Alkylating Agent | Methionine-containing Peptides with Oxidation (%) |
| 2-Chloroacetamide | up to 40% |
| Iodoacetamide | 2-5% |
Table 2: Comparison of Methionine Oxidation Levels.[2]
Experimental Protocols
Protocol for S-Carboxymethylation of Proteins in Solution
This protocol is adapted for the use of sodium 2-chloroacetate and is suitable for proteins in solution prior to mass spectrometry analysis or other downstream applications.
Materials:
-
Protein sample (e.g., 1 mg/mL in a suitable buffer)
-
Denaturation buffer: 6 M Guanidine HCl or 8 M Urea in 100 mM Tris-HCl, pH 8.5
-
Reducing agent: 1 M Dithiothreitol (DTT) stock solution
-
Alkylating agent: 1 M Sodium 2-chloroacetate stock solution (prepare fresh in 1 M NaOH, protect from light)
-
Quenching solution: 1 M DTT
-
Buffer for downstream application (e.g., 50 mM Ammonium (B1175870) Bicarbonate for trypsin digestion)
-
Desalting columns or dialysis equipment
Procedure:
-
Protein Denaturation and Reduction:
-
Dissolve the protein sample in an appropriate volume of denaturation buffer to a final concentration of 1 mg/mL.
-
Add the 1 M DTT stock solution to a final concentration of 10 mM.
-
Incubate the mixture at 37°C for 1 hour to ensure complete reduction of disulfide bonds.
-
Allow the sample to cool to room temperature.
-
-
Alkylation:
-
Add the freshly prepared 1 M sodium 2-chloroacetate stock solution to a final concentration of 25 mM.
-
Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
-
Quenching the Reaction:
-
To stop the alkylation reaction, add the 1 M DTT stock solution to a final concentration of 20 mM to quench any unreacted sodium 2-chloroacetate.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Cleanup:
-
Remove excess reagents and by-products by dialysis against a suitable buffer (e.g., 50 mM ammonium bicarbonate) or by using a desalting column according to the manufacturer's instructions.
-
The carboxymethylated protein is now ready for downstream applications such as enzymatic digestion.
-
Note: The concentrations of DTT and sodium 2-chloroacetate may need to be optimized depending on the protein and the number of cysteine residues. A 2.5-fold molar excess of alkylating agent over the total thiol concentration is a good starting point.
Visualization of Experimental Workflow and a Relevant Signaling Pathway
Experimental Workflow for Protein Carboxymethylation
Signaling Pathway: Redox Regulation of EGFR Signaling
S-carboxymethylation can be employed to investigate the role of cysteine modifications in signaling pathways. For instance, the Epidermal Growth Factor Receptor (EGFR) signaling pathway is known to be regulated by the oxidation of a critical cysteine residue (Cys797) in its kinase domain.[2][3][4] This modification enhances EGFR's kinase activity. By using sodium 2-chloroacetate to create a stable S-carboxymethyl modification at this site, researchers can mimic the effect of oxidation and study its impact on downstream signaling cascades like the MAP kinase pathway.
References
Application Notes and Protocols: Synthesis of Phenoxy Herbicides Using Sodium 2-Chloroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2-chloroacetate is a versatile and critical reagent in the synthesis of a class of selective broadleaf herbicides known as phenoxy herbicides. These compounds, which include the widely used 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (2-methyl-4-chlorophenoxyacetic acid), function as synthetic auxins, disrupting normal plant growth processes and leading to plant death. The synthesis of these herbicides is typically achieved through a Williamson ether synthesis, where the sodium salt of a substituted phenol (B47542) reacts with sodium 2-chloroacetate under basic conditions.
This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis of several key phenoxy herbicides using sodium 2-chloroacetate. It also includes a visualization of the general synthetic workflow and the herbicidal mechanism of action.
Chemical Reaction and Mechanism
The fundamental reaction for the synthesis of phenoxy herbicides from sodium 2-chloroacetate is a nucleophilic substitution reaction (SN2), commonly known as the Williamson ether synthesis. In this reaction, a substituted phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of the chloroacetate (B1199739).
General Reaction Scheme:
Ar-OH + ClCH₂COONa + NaOH → Ar-O-CH₂COONa + NaCl + H₂O
Where 'Ar' represents a substituted aromatic ring.
The reaction is typically carried out in an aqueous solution at elevated temperatures. The resulting sodium salt of the phenoxyacetic acid is then acidified to yield the final herbicidal product.
Quantitative Data Summary
The following table summarizes the reaction conditions and reported yields for the synthesis of various phenoxy herbicides using sodium 2-chloroacetate.
| Herbicide | Phenolic Reactant | Molar Ratio (Phenol:Chloroacetate) | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |
| 2,4-D | 2,4-Dichlorophenol (B122985) | 1:1.05 - 1:1.35 | 90 - 110 | 2 - 8 | 93.4 - 98.8 | 97.3 - 98.5 | [1] |
| MCPA | 2-Methyl-4-chlorophenol | 1:1.08 | 125 - 140 | 8 - 10 | >95 | >97 | [2][3] |
| p-CPA | 4-Chlorophenol | 1:1 | 100 (boiling water bath) | 0.5 | 53 | - | [4] |
| 2,4,5-T | 2,4,5-Trichlorophenol | Stoichiometric | High Temperature | Not Specified | - | - | [5] |
Note: Yields and purity can vary based on specific reaction conditions, scale, and purification methods.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)
Materials:
-
2,4-Dichlorophenol
-
Sodium Hydroxide (B78521) (NaOH)
-
Chloroacetic Acid
-
Hydrochloric Acid (HCl)
-
Water
Procedure:
-
Preparation of Sodium 2,4-Dichlorophenoxide: In a suitable reaction vessel, dissolve 2,4-dichlorophenol in an aqueous solution of sodium hydroxide. The molar ratio of 2,4-dichlorophenol to NaOH should be approximately 1:1.05.[1]
-
Preparation of Sodium Chloroacetate: In a separate vessel, neutralize chloroacetic acid with an aqueous solution of sodium hydroxide to form sodium chloroacetate.
-
Condensation Reaction: Heat the sodium 2,4-dichlorophenoxide solution to 90-110°C.[1] Slowly add the sodium chloroacetate solution to the reaction mixture. The molar ratio of 2,4-dichlorophenol to chloroacetic acid should be approximately 1:1.35.[1]
-
Maintain the reaction mixture at 90-110°C for 2-8 hours with stirring.[1]
-
Acidification: After the reaction is complete, cool the mixture and acidify with hydrochloric acid to a pH of 1-2 to precipitate the 2,4-D.
-
Isolation and Purification: Filter the precipitate, wash with cold water, and dry to obtain the crude 2,4-D product. The product can be further purified by recrystallization.
Protocol 2: Synthesis of 2-Methyl-4-chlorophenoxyacetic Acid (MCPA)
Materials:
-
2-Methyl-4-chlorophenol (o-cresol)
-
Sodium Hydroxide (NaOH)
-
Sodium 2-Chloroacetate
-
Hydrochloric Acid (HCl)
-
Water
Procedure:
-
Preparation of Sodium 2-Methyl-4-chlorophenoxide: In a reaction vessel, neutralize 2-methyl-4-chlorophenol with a sodium hydroxide solution.[2]
-
Condensation Reaction: Heat the resulting sodium phenoxide solution and add sodium chloroacetate. The molar ratio of the sodium phenoxide to sodium chloroacetate should be 1:1.08.[2]
-
Maintain the reaction temperature at 125-140°C for 8-10 hours.[2]
-
Acidification and Isolation: After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the MCPA. Filter, wash, and dry the product.
Visualizations
Experimental Workflow for Phenoxy Herbicide Synthesis
Caption: General experimental workflow for the synthesis of phenoxy herbicides.
Mechanism of Action: Auxin Herbicide Signaling Pathway
Caption: Signaling pathway of synthetic auxin herbicides.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.
-
Handling of Reagents:
-
Phenols: Substituted phenols are toxic and corrosive. Avoid skin contact and inhalation.
-
Sodium Hydroxide: Caustic and can cause severe burns. Handle with care.
-
Chloroacetic Acid and Sodium 2-Chloroacetate: Toxic and corrosive. Avoid contact with skin and eyes.
-
Acids: Concentrated acids are corrosive. Add acid to water, not the other way around.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The synthesis of phenoxy herbicides using sodium 2-chloroacetate is a well-established and efficient method. By carefully controlling reaction parameters such as temperature, stoichiometry, and reaction time, high yields of pure products can be obtained. Understanding the underlying chemical principles and the biological mechanism of action is crucial for the development of new and improved herbicidal agents. The protocols and data presented here provide a solid foundation for researchers in this field.
References
Application Notes and Protocols: Sodium 2-Chloroacetate as a Precursor in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium 2-chloroacetate (Sodium monochloroacetate, SMCA) is a versatile and cost-effective precursor in the synthesis of a variety of active pharmaceutical ingredients (APIs) and excipients. Its utility stems from the reactive C-Cl bond, which readily undergoes nucleophilic substitution, making it an excellent building block for introducing a carboxymethyl group. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceuticals and pharmaceutical excipients using sodium 2-chloroacetate as a primary precursor. The synthesis of Carboxymethyl Cellulose (B213188) (an excipient) and Diclofenac (an anti-inflammatory drug) are described in detail. Additionally, a synthetic pathway for Mercaptosuccinic acid is outlined.
Introduction
Sodium 2-chloroacetate is a halogenated carboxylic acid salt that serves as a critical intermediate in the pharmaceutical industry.[1] Its high reactivity and bifunctional nature (a reactive chloro group and a carboxylate group) allow for its participation in essential synthetic reactions such as nucleophilic substitution and carboxymethylation.[1] These reactions are fundamental to the creation of a diverse range of therapeutic molecules, including anti-inflammatory agents and analgesics.[1][2] This document outlines its application in the synthesis of a widely used pharmaceutical excipient, Carboxymethyl Cellulose (CMC), the non-steroidal anti-inflammatory drug (NSAID) Diclofenac, and a plausible pathway towards Mercaptosuccinic acid.
Synthesis of Carboxymethyl Cellulose (CMC)
Carboxymethyl Cellulose (CMC) is a cellulose ether derivative widely used as a thickener, stabilizer, and emulsifier in pharmaceutical formulations.[3] The synthesis involves the reaction of cellulose with sodium 2-chloroacetate in the presence of a strong base, typically sodium hydroxide (B78521). The degree of substitution (DS), which is the average number of carboxymethyl groups per anhydroglucose (B10753087) unit, is a critical quality attribute of CMC and is influenced by various reaction parameters.
Quantitative Data for CMC Synthesis
The following table summarizes the effect of varying reaction conditions on the yield and Degree of Substitution (DS) of CMC synthesized from cellulose.
| Cellulose Source | NaOH Concentration (% w/v) | Sodium 2-Chloroacetate (g) per 5g Cellulose | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Degree of Substitution (DS) | Reference |
| Durian Peel | 10 | 5 | 25 | 1 | 66.44 | - | [3] |
| Durian Peel | 10 | 6 | 25 | 1 | 40.19 | - | [3] |
| Durian Peel | 10 | 7 | 25 | 1 | 24.83 | 1.632 | [3] |
| Durian Peel | 10 | 8 | 25 | 1 | 66.71 | - | [3] |
| Durian Peel | 10 | 9 | 25 | 1 | 45.21 | - | [3] |
| Sugarcane Bagasse | 25 | 2.5 (0.5 w/w) | 30 | 2.95 | - | 1.79 | [4] |
| Commercial Cellulose | 30 | 4 | 55 | 3 | - | 0.7443 | [5] |
| Pineapple Leaf | 50 | 8 g/g cellulose | Microwave | 0.27 (16 min) | - | 0.78 | [6] |
Experimental Protocol for CMC Synthesis
This protocol is a generalized procedure based on common laboratory practices for CMC synthesis.
Materials:
-
Cellulose (e.g., from cotton linters, wood pulp, or agricultural waste)
-
Sodium Hydroxide (NaOH)
-
Sodium 2-chloroacetate (SMCA)
-
Ethanol (B145695) (96%)
-
Isopropanol
-
Glacial Acetic Acid
-
Distilled Water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature control
-
Condenser
-
Buchner funnel and filter paper
-
Oven
Procedure:
-
Alkalization:
-
Suspend 10 g of cellulose in 100 mL of an isopropanol-ethanol mixture (e.g., 80:20 v/v) in a three-necked flask equipped with a mechanical stirrer.
-
Slowly add 20 mL of 30% (w/v) aqueous NaOH solution to the slurry while stirring vigorously at room temperature (25°C).
-
Continue stirring for 1-2 hours to ensure uniform swelling and formation of alkali cellulose.
-
-
Carboxymethylation (Etherification):
-
Add 8 g of powdered sodium 2-chloroacetate to the alkali cellulose slurry.
-
Raise the temperature of the reaction mixture to 55-60°C and maintain it for 3-4 hours with continuous stirring.
-
-
Neutralization and Purification:
-
After the reaction, cool the mixture to room temperature.
-
Add 100 mL of methanol to the mixture and stir for 30 minutes.
-
Filter the crude CMC product using a Buchner funnel.
-
Suspend the filter cake in 200 mL of 70% ethanol and neutralize the excess alkali by adding glacial acetic acid dropwise until the pH of the suspension is neutral (pH ~7.0).
-
Stir the neutralized slurry for 45 minutes.
-
Filter the purified CMC and wash the cake sequentially with 70% ethanol, followed by absolute ethanol to remove by-products (NaCl and sodium glycolate).
-
Dry the final product in an oven at 60-70°C to a constant weight.
-
Synthesis Workflow for CMC
Caption: Synthesis workflow for Carboxymethyl Cellulose (CMC).
Synthesis of Diclofenac Sodium
Diclofenac sodium is a potent non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammatory diseases. One of the industrial synthesis routes starts from aniline (B41778) and chloroacetic acid, which is converted to its sodium salt, sodium 2-chloroacetate, in the initial step.[7][8]
Quantitative Data for Diclofenac Sodium Synthesis
The following table summarizes the yields for the key steps in a patented synthesis of Diclofenac Sodium.[7]
| Step | Reaction | Key Reagents | Product | Yield (%) |
| 1 | Amidation | Aniline, Chloroacetic acid | 2-chloro-N-phenylacetamide | - |
| 2 | Condensation | 2-chloro-N-phenylacetamide, 2,6-dichlorophenol (B41786) | 2-(2,6-dichlorophenoxy)-N-phenylacetamide | 96 |
| 3 | Smiles Rearrangement | 2-(2,6-dichlorophenoxy)-N-phenylacetamide, K2CO3 | N-(2,6-dichlorophenyl)-2-hydroxy-N-phenylacetamide | 85 |
| 4 | Chlorination | N-(2,6-dichlorophenyl)-2-hydroxy-N-phenylacetamide, Thionyl chloride | N-(2,6-dichlorophenyl)-2-chloro-N-phenylacetamide | - |
| 5 | Friedel-Crafts Alkylation | N-(2,6-dichlorophenyl)-2-chloro-N-phenylacetamide, AlCl3 | 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one | - |
| 6 | Hydrolysis | 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one, NaOH | Diclofenac Sodium | 96 |
A continuous flow synthesis has also been reported with an overall isolated yield of 63%.[8]
Experimental Protocol for Diclofenac Sodium Synthesis
This protocol is based on a patented multi-step batch synthesis.[7]
Step 1 & 2: Synthesis of 2-(2,6-dichlorophenoxy)-N-phenylacetamide
-
React aniline with chloroacetic acid to form 2-chloro-N-phenylacetamide.
-
To a mixture of 2-chloro-N-phenylacetamide (33.38 g, 0.2 mol), 2,6-dichlorophenol (33.26 g, 0.2 mol), and potassium carbonate (69.1 g, 0.5 mol) in xylene (320 mL), add PEG-600 (1.8 g).
-
Heat the mixture to 150°C and reflux with stirring for 4 hours.
-
After completion, cool the reaction mixture, neutralize with dilute hydrochloric acid, and extract the organic phase.
-
Dry the organic phase with anhydrous sodium sulfate (B86663) and remove the solvent under vacuum to yield 2-(2,6-dichlorophenoxy)-N-phenylacetamide.
Step 3: Smiles Rearrangement to N-(2,6-dichlorophenyl)-2-hydroxy-N-phenylacetamide
-
Add 2-(2,6-dichlorophenoxy)-N-phenylacetamide (31.02 g, 0.1 mol) and anhydrous potassium carbonate (13.82 g, 0.1 mol) to toluene (B28343) (100 mL) under a nitrogen atmosphere.
-
Heat the mixture to 70°C and stir until the reaction is complete (monitored by TLC).
-
Neutralize with ammonium (B1175870) chloride and extract the product.
-
Dry the organic phase and remove the solvent to obtain N-(2,6-dichlorophenyl)-2-hydroxy-N-phenylacetamide.
Step 4 & 5: Synthesis of 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one
-
React N-(2,6-dichlorophenyl)-2-hydroxy-N-phenylacetamide with thionyl chloride to yield N-(2,6-dichlorophenyl)-2-chloro-N-phenylacetamide.
-
To a dry reaction flask, add N-(2,6-dichlorophenyl)-2-chloro-N-phenylacetamide (31.3 g, 0.1 mol) and anhydrous aluminum chloride (26.67 g, 0.2 mol) under a nitrogen atmosphere.
-
Heat the mixture to 160°C in a melt state for 6 hours.
-
Pour the reaction mixture into ice water to precipitate the solid product, which is then filtered.
Step 6: Hydrolysis to Diclofenac Sodium
-
To a reaction flask, add sodium hydroxide (16 g, 0.4 mol) and water (38 mL) and stir until dissolved.
-
Cool the solution and add 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one (27.7 g, 0.1 mol) and methanol (100 mL).
-
Reflux the mixture with heating for 6 hours.
-
Cool the reaction mixture, remove methanol by vacuum distillation.
-
Recrystallize the residue from water and decolorize with activated carbon to obtain white solid Diclofenac Sodium.
Synthesis Workflow for Diclofenac Sodium
Caption: Multi-step synthesis of Diclofenac Sodium.
Synthetic Pathway to Mercaptosuccinic Acid
Mercaptosuccinic acid has applications as a chelating agent and in biochemical research. A plausible synthetic route starting from sodium 2-chloroacetate involves the initial synthesis of thioglycolic acid.
Synthesis of Thioglycolic Acid from Sodium 2-Chloroacetate
A method for preparing thioglycolic acid involves the reaction of sodium 2-chloroacetate with sodium thiosulfate (B1220275) to form a Bunte salt (carboxymethyl sodium thiosulfate), which is then reacted with a sulfide (B99878) or hydrosulfide.[5][9]
Reaction Steps:
-
Formation of Bunte Salt: ClCH₂COONa + Na₂S₂O₃ → NaO₃S₂CH₂COONa + NaCl
-
Conversion to Thioglycolic Acid: NaO₃S₂CH₂COONa + Na₂S → HSCH₂COONa + Na₂SO₃ + NaS₂O₃
Experimental Conditions:
-
Step 1: Reacting a 41.2% aqueous solution of sodium 2-chloroacetate with sodium thiosulfate pentahydrate at 70-75°C for 20 minutes.[5]
-
Step 2: The resulting solution is cooled and treated with a 14.2% aqueous solution of sodium sulfide for 20 minutes to yield thioglycolic acid (in its sodium salt form) with a reported yield of 95.8%.[5]
Conversion to Mercaptosuccinic Acid
While a direct protocol starting from sodium 2-chloroacetate was not identified for the complete synthesis of mercaptosuccinic acid, thioglycolic acid is a known precursor. The subsequent step would typically involve the reaction of thioglycolic acid with maleic or fumaric acid.
Proposed Synthesis Workflow for Mercaptosuccinic Acid
Caption: Proposed synthesis of Mercaptosuccinic Acid.
Synthesis of Guacetisal (B1672420)
A direct and established synthetic route for Guacetisal starting from sodium 2-chloroacetate was not identified in the reviewed literature. The common synthesis methods for Guacetisal start from salicylic (B10762653) acid or acetylsalicylic acid and guaiacol (B22219).[10]
Conclusion
References
- 1. CN115850033A - Synthetic method of guaiacol - Google Patents [patents.google.com]
- 2. Sodium chloroacetate synthesis - chemicalbook [chemicalbook.com]
- 3. CN106397179A - Method for preparing sodium chloroacetate - Google Patents [patents.google.com]
- 4. CN102030692A - Method for synthesizing 2-mercaptosuccinic acid - Google Patents [patents.google.com]
- 5. CN1035943C - Mercaptoacetic acid preparation method - Google Patents [patents.google.com]
- 6. Preparation method of thioglycolic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN104193658A - Method for preparing mercaptoacetic acid - Google Patents [patents.google.com]
- 9. scribd.com [scribd.com]
- 10. CN103102271A - Industrialized preparation method of guacetisal and medical application of dry suspension - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Carboxymethyl Cellulose using Sodium 2-Chloroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxymethyl cellulose (B213188) (CMC), a water-soluble cellulose ether, is a widely utilized excipient in the pharmaceutical, food, and cosmetic industries due to its viscosity-enhancing, stabilizing, and film-forming properties. The synthesis of CMC involves the chemical modification of cellulose, a naturally abundant polymer, through an etherification reaction. This document provides a detailed protocol for the laboratory-scale synthesis of CMC using sodium 2-chloroacetate as the etherifying agent. The procedure is broken down into two primary stages: alkalization of cellulose and the subsequent carboxymethylation reaction.
Chemical Reaction Pathway
The fundamental reaction for the synthesis of Carboxymethyl Cellulose involves the activation of cellulose with a strong base, typically sodium hydroxide (B78521), to form alkali cellulose. This is followed by a nucleophilic substitution reaction with sodium 2-chloroacetate, where the carboxymethyl group is introduced onto the cellulose backbone.
Caption: Chemical synthesis pathway of Carboxymethyl Cellulose.
Experimental Protocols
The synthesis of CMC is a two-step process: alkalization and etherification.[1]
Materials and Equipment
-
Cellulose source: Microcrystalline cellulose, cotton linters, or other purified cellulose.
-
Sodium Hydroxide (NaOH): Reagent grade.
-
Sodium 2-chloroacetate (ClCH₂COONa): Also known as sodium monochloroacetate (SMCA).
-
Solvent: Isopropanol (B130326) or ethanol, reagent grade.
-
Glacial Acetic Acid: For neutralization.
-
Methanol: For purification.
-
Reaction vessel: A three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel.
-
Heating mantle or water bath.
-
Filtration apparatus: Buchner funnel and vacuum flask.
-
Drying oven.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis of Carboxymethyl Cellulose.
Caption: General experimental workflow for CMC synthesis.
Step-by-Step Procedure
1. Alkalization:
The initial step involves the activation of cellulose with sodium hydroxide to form alkali cellulose. This process increases the reactivity of the cellulose for the subsequent etherification step.[2][3]
-
Add a known amount of cellulose (e.g., 10 g) to the reaction vessel containing a solvent such as isopropanol (e.g., 200 mL).[4]
-
Stir the suspension to ensure uniform wetting of the cellulose fibers.
-
Slowly add a solution of sodium hydroxide (e.g., 30% w/v) to the slurry over a period of 30-60 minutes at a controlled temperature (e.g., 25-30°C).[4]
-
Continue stirring the mixture for a specified duration (e.g., 1-2 hours) to complete the alkalization process.[3]
2. Etherification (Carboxymethylation):
In this stage, the alkali cellulose reacts with sodium 2-chloroacetate to form CMC.[2][3]
-
Prepare a solution of sodium 2-chloroacetate in a minimal amount of the reaction solvent.
-
Add the sodium 2-chloroacetate solution to the alkali cellulose slurry.
-
Raise the temperature of the reaction mixture to the desired etherification temperature (e.g., 55-70°C).[1][3]
-
Maintain the reaction at this temperature with continuous stirring for a set period (e.g., 2-4 hours).[3] The reaction of cellulose hydroxyl groups with sodium 2-chloroacetate leads to the formation of CMC, with sodium glycolate as a common byproduct.[4]
3. Neutralization and Purification:
After the etherification is complete, the crude CMC product needs to be neutralized and purified to remove byproducts and unreacted reagents.
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess alkali by slowly adding glacial acetic acid until the pH of the slurry is approximately 7.[5]
-
Filter the solid product using a Buchner funnel.
-
Wash the filter cake repeatedly with a methanol-water or ethanol-water mixture (e.g., 70-80% alcohol) to remove sodium chloride, sodium glycolate, and other impurities.[5]
-
Dry the purified CMC in an oven at a controlled temperature (e.g., 60-80°C) until a constant weight is achieved.
Data Presentation: Reaction Parameters and their Effects
The properties of the synthesized CMC, particularly the Degree of Substitution (DS), are highly dependent on the reaction conditions. The DS refers to the average number of carboxymethyl groups per anhydroglucose (B10753087) unit. A higher DS generally leads to increased water solubility.[6] The following tables summarize the impact of key reaction parameters on the synthesis of CMC.
Table 1: Effect of NaOH Concentration on Degree of Substitution (DS)
| NaOH Concentration (% w/v) | Degree of Substitution (DS) | Reference |
| 10 | 0.45 | [4] |
| 20 | 0.62 | [4] |
| 30 | 0.74 | [4] |
| 40 | 0.68 | [4] |
Table 2: Effect of Sodium 2-chloroacetate (SMCA) to Cellulose Ratio on Degree of Substitution (DS)
| SMCA to Cellulose Ratio (g/g) | Degree of Substitution (DS) | Reference |
| 1.0 | 0.85 | [7] |
| 1.2 | 1.30 | [7] |
| 1.5 | 1.15 | [7] |
Table 3: Effect of Etherification Temperature on Degree of Substitution (DS)
| Temperature (°C) | Degree of Substitution (DS) | Reference |
| 45 | 1.18 | [7] |
| 55 | 1.25 | [7] |
| 65 | 1.30 | [7] |
| 75 | 1.10 | [7] |
Table 4: Effect of Etherification Time on Degree of Substitution (DS)
| Time (hours) | Degree of Substitution (DS) | Reference |
| 1 | 1.05 | [7] |
| 2 | 1.22 | [7] |
| 3 | 1.30 | [7] |
| 4 | 1.20 | [7] |
Conclusion
This protocol provides a comprehensive guide for the synthesis of carboxymethyl cellulose using sodium 2-chloroacetate. By carefully controlling the reaction parameters such as reactant concentrations, temperature, and time, researchers can tailor the properties of the resulting CMC to suit specific applications in drug development and other scientific fields. The provided data tables offer a starting point for the optimization of the synthesis process to achieve the desired degree of substitution and other quality attributes.
References
- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 2. ijcea.org [ijcea.org]
- 3. environmentclearance.nic.in [environmentclearance.nic.in]
- 4. scialert.net [scialert.net]
- 5. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 6. Effect of Monochloroacetic Acid on Properties of Carboxymethyl Bacterial Cellulose Powder and Film from Nata de Coco - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ukm.my [ukm.my]
Application Notes: Alkylation of Cysteine Residues with Sodium 2-Chloroacetate
Introduction
The alkylation of cysteine residues is a critical step in many proteomics and protein chemistry workflows. Cysteine's thiol group (-SH) is highly reactive and can readily form disulfide bonds with other cysteine residues, leading to protein aggregation, incorrect folding, and interference with enzymatic digestion.[1][2] To ensure consistent and accurate analysis, particularly in mass spectrometry-based proteomics, these thiol groups are often permanently blocked through a process called alkylation.[3][4]
Sodium 2-chloroacetate, the sodium salt of chloroacetic acid, serves as an effective alkylating agent for this purpose.[5] The reaction, known as S-carboxymethylation, involves the nucleophilic attack of the cysteine thiolate anion on the α-carbon of the chloroacetate (B1199739), resulting in the formation of a stable S-carboxymethylcysteine derivative.[6] This modification adds a mass of 58 Daltons to the cysteine residue and introduces a negative charge, which can be a consideration for techniques like isoelectric focusing.
Principle of the Reaction
The alkylation of cysteine with sodium 2-chloroacetate is a two-step process that begins with the reduction of any existing disulfide bonds within the protein. This is typically achieved using reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[7] Once the disulfide bridges are broken and the cysteine residues are present in their reduced thiol form, the alkylating agent is added. The reaction proceeds via an S_N2 mechanism, where the deprotonated thiol group (thiolate) acts as a nucleophile.
This modification is crucial for several reasons:
-
Preventing Disulfide Bond Reformation: It permanently blocks the reactive thiol groups, preventing re-oxidation and the scrambling of disulfide linkages, especially at the high pH often used for enzymatic digests.[1]
-
Improving Enzymatic Digestion: By preventing protein aggregation and maintaining a more open structure, S-carboxymethylation allows proteolytic enzymes like trypsin to access cleavage sites more efficiently, leading to more complete protein digestion.[1]
-
Simplifying Analysis: It simplifies peptide maps and mass spectra by ensuring that each cysteine-containing peptide appears as a single, modified species rather than a complex mixture of disulfide-linked peptides.[1][8]
-
Enabling Quantification: In quantitative proteomics, consistent and complete alkylation is essential for accurate measurement.[9][10]
Considerations and Off-Target Effects
While effective for cysteine modification, the use of haloacetyl reagents like sodium 2-chloroacetate is not without potential drawbacks. Researchers should be aware of possible side reactions, which can include the alkylation of other nucleophilic amino acid residues.
-
Methionine Modification: Iodine- and chlorine-containing reagents can cause off-target alkylation and oxidation of methionine residues.[7][11][12] This can complicate data analysis by creating unexpected mass shifts and interfering with peptide identification.[11][13]
-
Other Residues: At higher pH values or concentrations, alkylation of lysine, histidine, aspartate, glutamate, and the N-terminus can occur, though typically at a much lower rate than cysteine.[11]
-
Reagent Choice: Chloroacetamide, a related compound, has been suggested as an alternative to reduce off-target alkylation compared to iodoacetamide (B48618).[11][14] However, it has also been shown to significantly increase methionine oxidation.[11] The choice of alkylating agent should be guided by the specific requirements of the experiment.
Experimental Protocols
Protocol 1: In-Solution S-Carboxymethylation of Proteins for Mass Spectrometry
This protocol describes the reduction and alkylation of proteins in solution prior to enzymatic digestion and LC-MS/MS analysis.
Materials:
-
Protein sample (e.g., 100 µg of cell lysate)
-
Denaturation Buffer: 8 M Urea or 6 M Guanidine Hydrochloride in 100 mM Ammonium Bicarbonate, pH 8.0
-
Reducing Agent: 500 mM Dithiothreitol (DTT) in water
-
Alkylation Reagent: 500 mM Sodium 2-chloroacetate in 100 mM Ammonium Bicarbonate (prepare fresh and protect from light)
-
Quenching Solution: 500 mM DTT in water
-
Sequencing-grade Trypsin
-
Formic Acid
Procedure:
-
Solubilization and Denaturation: a. Resuspend or dilute the protein sample in Denaturation Buffer to a final concentration of 1-2 mg/mL. b. Incubate for 1 hour at 37°C to ensure complete denaturation.
-
Reduction: a. Add the 500 mM DTT stock solution to the protein sample to a final concentration of 10 mM. b. Incubate for 1 hour at 56°C to reduce all disulfide bonds.
-
Alkylation: a. Cool the sample to room temperature. b. Add the 500 mM sodium 2-chloroacetate stock solution to a final concentration of 25 mM (a ~2.5-fold molar excess over DTT). c. Incubate for 30 minutes at room temperature in the dark.[7] Alkylating agents are often light-sensitive.[3]
-
Quenching: a. Add DTT to a final concentration of 10 mM to quench the excess sodium 2-chloroacetate. b. Incubate for 15 minutes at room temperature.
-
Sample Preparation for Digestion: a. Dilute the sample at least 4-fold with 100 mM Ammonium Bicarbonate to reduce the urea/guanidine concentration to below 2 M, which is necessary for trypsin activity. b. Add sequencing-grade trypsin at a 1:50 (enzyme:protein, w/w) ratio.
-
Digestion: a. Incubate overnight (12-16 hours) at 37°C.
-
Desalting and Analysis: a. Stop the digestion by acidifying the sample with formic acid to a final concentration of 0.1-1%. b. Desalt the peptide mixture using a C18 StageTip or ZipTip. c. The sample is now ready for LC-MS/MS analysis.
Data Presentation
Table 1: Comparison of Common Cysteine Alkylating Agents
| Reagent | Abbreviation | Mass Shift (Da) | Key Characteristics & Side Reactions |
| Sodium 2-chloroacetate / Chloroacetic Acid | CAA | +58 | Forms S-carboxymethylcysteine. Introduces a negative charge. Can cause methionine oxidation.[11] |
| Iodoacetamide | IAM | +57 | Forms S-carboxyamidomethylcysteine. Neutral charge. Most common reagent, but known to cause off-target alkylation and methionine modification.[11][12][14] |
| Iodoacetic Acid | IAA | +58 | Forms S-carboxymethylcysteine. Introduces a negative charge. Similar reactivity and side reactions to IAM.[7] |
| Acrylamide | AA | +71 | Forms S-propionamide-cysteine. Less prone to off-target modification of methionine compared to iodine-containing reagents.[7] |
| N-ethylmaleimide | NEM | +125 | Reacts via Michael addition. Often used in redox proteomics to block free thiols.[15] |
Table 2: Quantitative Effects of Alkylating Agents on Proteomic Analysis
| Parameter | Iodoacetamide (IAM) | Chloroacetamide (CAA) | Acrylamide (AA) | Notes |
| Methionine Oxidation | 2-5% of Met-containing peptides | Up to 40% of Met-containing peptides | Low/Negligible | CAA significantly increases methionine oxidation, which can be a major artifact.[11] |
| Cysteine-Containing PSMs (DTT Reduction) | High | Lowest Yield | High | Performance can depend on the reducing agent used. Acrylamide often yields the best results.[7] |
| Off-Target Alkylation (Non-Cys) | Highest | Lower than IAM | Lower than IAM | IAM has a higher propensity for modifying other residues compared to CAA and AA.[11][14] |
| Cost & Availability | Common, inexpensive | Common, inexpensive | Common, inexpensive | All three reagents are widely available and cost-effective for standard proteomics use. |
PSM: Peptide Spectral Match
Visualizations
References
- 1. ionsource.com [ionsource.com]
- 2. ionsource.com [ionsource.com]
- 3. researchgate.net [researchgate.net]
- 4. Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations | Springer Nature Experiments [experiments.springernature.com]
- 5. Sodium chloroacetate - Wikipedia [en.wikipedia.org]
- 6. Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid | Springer Nature Experiments [experiments.springernature.com]
- 7. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cysteine Carbamidomethylation (Cysteine CAM) - SB PEPTIDE [sb-peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Sodium 2-Chloroacetate in Thioglycolic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of thioglycolic acid, a crucial reagent in various fields, utilizing sodium 2-chloroacetate as a key starting material. The protocols detailed below are based on established chemical literature and patents, offering a foundational guide for laboratory and potential scale-up applications.
Introduction
Thioglycolic acid (TGA) is a versatile organic compound containing both a thiol and a carboxylic acid functional group. Its ability to cleave disulfide bonds makes it an indispensable component in cosmetic formulations for hair perming and depilatory creams. Furthermore, it serves as a vital intermediate in the synthesis of pharmaceuticals, as a stabilizer for PVC plastics, and as a sensitive reagent for the detection of iron. The primary and most commercially viable method for TGA synthesis involves the reaction of sodium 2-chloroacetate with an alkali metal hydrosulfide (B80085).[1][2][3] This process is favored for its relatively straightforward reaction pathway and high yields.
Principle of Synthesis
The synthesis of thioglycolic acid from sodium 2-chloroacetate is a nucleophilic substitution reaction. The hydrosulfide ion (SH⁻), a potent nucleophile, displaces the chloride ion from the α-carbon of the chloroacetate (B1199739) molecule. The reaction is typically carried out in an aqueous medium. Subsequent acidification of the resulting sodium thioglycolate salt yields the final product, thioglycolic acid.
Experimental Protocols
Several variations of the synthesis have been reported, differing in reaction conditions such as temperature, pressure, and reactant concentrations. Below are detailed protocols for two common methods: a standard laboratory batch process and a continuous flow process.
Protocol 1: Laboratory Batch Synthesis
This protocol describes a standard method for synthesizing thioglycolic acid in a laboratory setting.
Materials:
-
Sodium 2-chloroacetate
-
Sodium hydrosulfide (NaSH)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Organic solvent for extraction (e.g., diethyl ether or methyl t-butyl ether)
-
Anhydrous sodium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Preparation of Reactant Solutions:
-
Reaction:
-
To a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add the sodium hydrosulfide solution.
-
Cool the flask in an ice bath to maintain a low initial reaction temperature, typically between 5-10°C.[4]
-
Slowly add the sodium 2-chloroacetate solution from the dropping funnel to the stirred sodium hydrosulfide solution. The addition rate should be controlled to maintain the desired temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature (around 20-25°C) and then heat to approximately 35°C for a period of 30 minutes to 1 hour to ensure the reaction goes to completion.[4]
-
-
Acidification:
-
Cool the reaction mixture in an ice bath.
-
Carefully add concentrated hydrochloric acid to the mixture with stirring until the pH reaches approximately 2.[4] This step protonates the sodium thioglycolate to form thioglycolic acid.
-
-
Extraction and Purification:
-
Transfer the acidified solution to a separatory funnel.
-
Extract the thioglycolic acid with a suitable organic solvent, such as diethyl ether. Perform multiple extractions to ensure complete recovery.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator.
-
The crude thioglycolic acid can be further purified by vacuum distillation.[5]
-
Protocol 2: Continuous Flow Synthesis
This protocol outlines a continuous process for the synthesis of thioglycolic acid, which can be advantageous for larger-scale production.
Materials:
-
Chloroacetic acid (CAA)
-
Sodium hydrosulfide (SHS)
-
Deionized water
Equipment:
-
Continuous Stirred-Tank Reactor (CSTR)
-
Tubular (Plug Flow) Reactor
-
Metering pumps
-
Temperature controllers
-
Back-pressure regulator
Procedure:
-
Feed Preparation:
-
Prepare aqueous solutions of chloroacetic acid (e.g., 20% w/w) and sodium hydrosulfide (e.g., 15% w/w).[6]
-
-
Reaction:
-
Continuously pump the chloroacetic acid and sodium hydrosulfide solutions into a CSTR at a defined molar ratio (e.g., CAA:SHS of 1:2.5).[6]
-
Maintain the temperature in the CSTR at approximately 10°C with a residence time of about 10 minutes.[6]
-
The effluent from the CSTR is then fed into a tubular reactor.
-
The temperature in the tubular reactor is maintained at around 55°C with a residence time of approximately 9 minutes to complete the reaction.[6]
-
-
Work-up:
-
The output from the tubular reactor, containing sodium thioglycolate, can then be collected for subsequent continuous acidification and extraction processes, similar in principle to the batch work-up.
-
Quantitative Data Summary
The following table summarizes key quantitative data from various synthesis protocols.
| Parameter | Value | Source |
| Reactant Molar Ratio | ||
| Chloroacetic Acid : Sodium Hydrosulfide | 1 : 2.5 | [6] |
| Reactant Concentration | ||
| Chloroacetic Acid | 20% (w/w) | [4][6] |
| Sodium Hydrosulfide | 15% (w/w) | [4][6] |
| Reaction Temperature | ||
| Initial (Batch) | 5 - 10°C | [4] |
| Final (Batch) | 35°C | [4] |
| CSTR (Continuous) | 10°C | [6] |
| Tubular Reactor (Continuous) | 55°C | [6] |
| Reaction Time | ||
| Dropping Time (Batch) | 1 hour | [4] |
| Post-reaction (Batch) | 0.5 - 1 hour | [4] |
| Residence Time CSTR (Continuous) | 10 minutes | [6] |
| Residence Time Tubular Reactor (Continuous) | 9 minutes | [6] |
| Product Yield | > 90% | [4][6] |
| Product Purity | > 99% | [4] |
Visualizations
Reaction Pathway
References
- 1. Thioglycolic acid - Wikipedia [en.wikipedia.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. US5023371A - Synthesis of thioglycolic acid - Google Patents [patents.google.com]
- 4. Preparation method of thioglycolic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
Application of Sodium 2-Chloroacetate in Dye Manufacturing: A Detailed Guide for Researchers
Introduction
Sodium 2-chloroacetate (also known as sodium monochloroacetate or SMCA) is a versatile chemical intermediate with significant applications in the manufacturing of various dyes and textile auxiliaries.[1][2] Its utility stems from its function as a potent alkylating and carboxymethylating agent, allowing for the introduction of the carboxymethyl group (-CH₂COO⁻) into various organic molecules.[3] This application note provides detailed protocols and technical information for researchers, scientists, and drug development professionals on the use of sodium 2-chloroacetate in the synthesis of indigo (B80030) dyes and carboxymethyl cellulose (B213188) (CMC) for textile applications.
Synthesis of Indigo Dyes
Sodium 2-chloroacetate is a key precursor in one of the historical and industrially significant methods for synthesizing indigo dye, known as the Heumann synthesis.[4][5] This process involves the reaction of aniline (B41778) with sodium 2-chloroacetate to form N-phenylglycine, which is then cyclized to indoxyl. The indoxyl is subsequently oxidized to form the indigo pigment.[6]
Signaling Pathway: Heumann Indigo Synthesis
The logical progression of the Heumann synthesis can be visualized as a multi-step chemical transformation.
Caption: Logical workflow of the Heumann synthesis for indigo dye.
Experimental Protocol: Synthesis of a 5,5',7,7'-Tetranitroindigo Vat Dye
This protocol details the synthesis of a novel indigo vat dye using a substituted aniline and chloroacetic acid (which is neutralized in situ to form the chloroacetate).
Materials:
-
Chloroacetic acid
-
Sodium carbonate
-
Nitrobenzene (solvent)
-
Sodamide (NaNH₂)
-
Sodium hydroxide (B78521) (NaOH)
-
Potassium hydroxide (KOH)
-
Concentrated acidified ferric chloride solution
-
Sodium dithionite (B78146) (sodium hydrosulfite)
-
Dimethylsulfoxide (DMSO)
Procedure:
-
Synthesis of 2,4-Dinitrophenylglycine (Intermediate):
-
In a reaction vessel, dissolve 2,4-dinitroaniline in nitrobenzene.
-
Add chloroacetic acid and a base (e.g., sodium carbonate) to the mixture. This in-situ reaction forms sodium 2-chloroacetate.
-
Heat the reaction mixture to an elevated temperature (e.g., 300°C) to facilitate the SN2 reaction.[6]
-
After the reaction is complete, isolate and purify the intermediate compound, 2,4-dinitrophenylglycine.
-
-
Synthesis of 5,5',7,7'-Tetranitroindigo:
-
Fuse the isolated 2,4-dinitrophenylglycine with an intimate mixture of sodamide, sodium hydroxide, and potassium hydroxide (in a 1:5:5 ratio) at a temperature above 100°C.[6]
-
Dissolve the resulting orange-red product (indoxyl derivative) in purified water and filter.
-
Treat the filtrate with a concentrated acidified solution of ferric chloride to oxidize the indoxyl to the dark blue 5,5',7,7'-tetranitroindigo dye.[6]
-
-
Reduction to Leuco Form:
-
Dissolve 1.0 g of the synthesized dye in approximately 50 mL of dimethylsulfoxide (DMSO).
-
Add four molar equivalents of sodium dithionite (Na₂S₂O₄) to the solution.
-
Heat the mixture under reflux for 2 hours, during which the blue color will disappear as the dye is reduced to its colorless leuco form.[6]
-
Quantitative Data:
| Parameter | Value | Reference |
| Melting Point of Intermediate | 185-186°C | [6] |
| Molecular Weight of Intermediate | C₈H₇N₃O₆ | [6] |
Application in Reactive Dyes
Sodium 2-chloroacetate can be a precursor for creating reactive dyes containing a chloroacetamide group. This reactive group can form covalent bonds with the hydroxyl groups of cellulosic fibers (like cotton) or the amino groups of protein fibers (like wool), leading to excellent wash fastness.
Experimental Workflow: Synthesis of Homobifunctional Reactive Dyes
This workflow illustrates the synthesis of reactive dyes where a chloroacetyl group is introduced.
Caption: Synthesis of a reactive dye with a chloroacetamide group.
Experimental Protocol: Synthesis of a Homobifunctional Reactive Dye
This protocol describes the synthesis of a reactive dye containing two chloroacetamide groups.[7][8]
Materials:
-
H acid (or other aromatic amino acid)
-
Chloroacetyl chloride
-
4,4'-diaminostilbene-2,2'-disulfonic acid
-
Sodium nitrite (B80452)
-
Hydrochloric acid
-
Sodium carbonate
-
Sodium chloride
Procedure:
-
Synthesis of N-Chloroacetylated Intermediate:
-
React the chosen aromatic amino acid (e.g., H acid) with chloroacetyl chloride in an aqueous medium. Maintain the pH and temperature as required for the specific starting material. This step introduces the chloroacetamide reactive group.
-
-
Diazotization:
-
Prepare a diazonium salt of 4,4'-diaminostilbene-2,2'-disulfonic acid by reacting it with sodium nitrite and hydrochloric acid at a low temperature (0-5°C).[7]
-
-
Azo Coupling:
-
Couple the diazonium salt with the N-chloroacetylated intermediate in an aqueous solution.
-
Maintain the temperature at 0-5°C and the pH at 7.0-7.5 using a sodium carbonate solution.[7]
-
The reaction is typically carried out for 2 hours.
-
Isolate the resulting reactive dye by salting out with sodium chloride, followed by filtration and drying.[7]
-
Quantitative Data:
| Dyeing Method | Substrate | Exhaustion (%) | Fixation (%) | Total Fixation (%) | Reference |
| Exhaustion and Fixation at 70°C | Wool | 91-95 | 92-96 | 84-91 | [7][8] |
| Cold Pad-Batch at 20°C | Cotton | 80-86 | 85-91 | 68-78 | [7][8] |
Production of Carboxymethyl Cellulose (CMC) as a Textile Auxiliary
Sodium 2-chloroacetate is extensively used in the synthesis of carboxymethyl cellulose (CMC).[9] CMC is a water-soluble cellulose ether that serves as a thickener, stabilizer, and sizing agent in textile printing and dyeing.[10][11]
Logical Relationship: Carboxymethylation of Cellulose
The process involves the activation of cellulose followed by etherification with sodium 2-chloroacetate.
Caption: Key steps in the synthesis of Carboxymethyl Cellulose.
Experimental Protocol: Synthesis of Carboxymethyl Cellulose from Cotton Waste
This protocol details the synthesis of CMC from a cellulosic waste source.[9]
Materials:
-
Cellulose source (e.g., cotton waste)
-
Sodium hydroxide (NaOH) solution (40%)
-
Isopropanol
-
Sodium 2-chloroacetate (SMCA)
-
Acetic acid
Procedure:
-
Mercerization (Alkalization):
-
Treat 5 g of cellulose with 50 mL of 40% NaOH solution and mercerize at -5°C overnight.[9]
-
Allow the slurry to come to room temperature and filter to remove excess NaOH.
-
-
Etherification:
-
Place the mercerized cellulose in a flask with 200 mL of isopropanol.
-
Add a solution of NaOH (e.g., 5.62 g in a minimum amount of distilled water) and stir for 60 minutes for further alkalization.[9]
-
Add a solution of SMCA (e.g., 13.12 g in a minimum amount of distilled water) to the reaction mixture.
-
Stir the mixture at 65°C for 3 hours.[9]
-
-
Purification:
-
Filter the resulting slurry and suspend it in 200 mL of 90% methanol and stir for 12 hours.
-
Neutralize the mixture with acetic acid.
-
Wash the product sequentially with 90% methanol, pure methanol, and pure ethanol to remove by-products.[9]
-
Dry the purified CMC at 40°C.
-
Quantitative Data:
The degree of substitution (DS) is a critical parameter for CMC, indicating the average number of carboxymethyl groups per anhydroglucose (B10753087) unit. The DS is influenced by reaction conditions.
| NaOH (g) | SMCA (g) | Degree of Substitution (DS) | Reference |
| 3.78 | 8.75 | 0.55 | [9] |
| 4.65 | 10.93 | 0.72 | [9] |
| 5.62 | 13.12 | 0.95 | [9] |
| 6.56 | 15.31 | 0.81 | [9] |
| 7.50 | 17.50 | 0.63 | [9] |
Sodium 2-chloroacetate is a valuable and versatile reagent in the synthesis of dyes and textile auxiliaries. Its ability to act as a carboxymethylating and alkylating agent enables the production of indigo dyes, reactive dyes with enhanced fastness properties, and crucial textile processing aids like carboxymethyl cellulose. The protocols and data presented herein provide a solid foundation for researchers to explore and optimize the use of sodium 2-chloroacetate in the development of novel and improved dye manufacturing processes.
References
- 1. Protocol for microwave-assisted synthesis of unsymmetrical azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 3. Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods: Demonstration of Their Antibacterial and Anticancer Activities | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. patents.justia.com [patents.justia.com]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. mkscienceset.com [mkscienceset.com]
- 9. researchgate.net [researchgate.net]
- 10. Understanding the Role of CMC in Dyeing and Textiles-Luoyang Longmen Cellulose.,Ltd [en.fhcmc.com]
- 11. US5463036A - Carboxymethylcellulose and its use in textile printing - Google Patents [patents.google.com]
sodium;2-chloroacetate as a reagent in organic synthesis reactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Sodium 2-chloroacetate (also known as sodium monochloroacetate or SMCA) is a highly reactive and versatile reagent in organic synthesis. Its utility stems from the presence of a reactive C-Cl bond and a carboxylate group, making it an excellent precursor for the introduction of a carboxymethyl group (-CH₂COOH) or for various nucleophilic substitution reactions. This document provides detailed application notes, experimental protocols, and key data for the use of sodium 2-chloroacetate in several important organic transformations.
Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers. Sodium 2-chloroacetate can be employed as an electrophile to react with alkoxides or phenoxides, leading to the formation of carboxymethyl ethers. These products are valuable intermediates in the synthesis of pharmaceuticals and herbicides.[1][2][3]
A prominent application is the synthesis of phenoxyacetic acids, a class of compounds known for their herbicidal activity.[4] For example, 4-methylphenoxyacetic acid can be synthesized from 4-methylphenol (p-cresol) and a chloroacetic acid salt.[1]
Experimental Protocol: Synthesis of 4-Methylphenoxyacetic Acid
This protocol is adapted from a standard Williamson ether synthesis procedure.[1][4]
Materials:
-
4-Methylphenol (p-cresol)
-
Sodium hydroxide (B78521) (NaOH)
-
Chloroacetic acid (to be neutralized in situ to sodium 2-chloroacetate) or Sodium 2-chloroacetate
-
Diethyl ether
-
Hydrochloric acid (HCl), 6M
-
Sodium bicarbonate solution (saturated)
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve approximately 1.0 g of 4-methylphenol in 5 mL of 30% aqueous sodium hydroxide solution. Gentle warming may be applied to facilitate dissolution.
-
To this solution, add 1.5 g of chloroacetic acid. The chloroacetic acid will be neutralized by the excess sodium hydroxide to form sodium 2-chloroacetate in situ.
-
Heat the reaction mixture in a water bath at 90-100°C for 30-40 minutes.
-
After cooling, dilute the mixture with approximately 10 mL of water.
-
Acidify the solution by the dropwise addition of 6M HCl until it is acidic to litmus (B1172312) paper.
-
Transfer the mixture to a separatory funnel and extract the product with 15 mL of diethyl ether.
-
Wash the ether layer with 15 mL of water, followed by extraction with 10 mL of saturated sodium bicarbonate solution to separate the carboxylic acid product into the aqueous layer.
-
Carefully acidify the bicarbonate layer with 6M HCl to precipitate the crude 4-methylphenoxyacetic acid.
-
Collect the solid product by vacuum filtration.
-
Recrystallize the crude product from a minimal amount of hot water to obtain purified crystals.
-
Dry the crystals and determine the mass and melting point. The literature melting point for 4-methylphenoxyacetic acid is 136-137°C.[1]
Reaction Workflow for Williamson Ether Synthesis
Caption: Workflow for the synthesis of 4-methylphenoxyacetic acid.
Carboxymethylation of Polysaccharides
Sodium 2-chloroacetate is a key reagent in the carboxymethylation of polysaccharides such as cellulose (B213188) and starch.[5][6][7] This reaction introduces carboxymethyl groups onto the hydroxyl groups of the polysaccharide backbone, modifying its physical and chemical properties. The resulting products, like carboxymethyl cellulose (CMC) and carboxymethyl starch, have widespread applications as thickeners, stabilizers, and emulsifiers in the food, pharmaceutical, and textile industries.[8]
The degree of substitution (DS), which is the average number of carboxymethyl groups per monomer unit, is a critical parameter that determines the properties of the final product. The DS is influenced by various reaction conditions, including the concentrations of sodium hydroxide and sodium 2-chloroacetate, temperature, and reaction time.[5][9]
Quantitative Data on Carboxymethylation of Cellulose
| Parameter | Condition | Degree of Substitution (DS) | Yield (g) | Viscosity (cP) | Reference |
| NaOH Concentration | 30% w/v | 0.74 | - | - | [5] |
| SMCA Concentration | Optimized | 0.94 | 22.07 | 15.2 | [5] |
| Temperature | 50 °C | 1.02 | - | - | [9] |
| Reaction Time | 1 hour | 1.02 | - | - | [9] |
Note: The table summarizes optimized conditions and resulting properties from different studies.
Experimental Protocol: Synthesis of Carboxymethyl Cellulose (CMC)
This protocol is a generalized procedure based on common methods for CMC synthesis.[5][10]
Materials:
-
Cellulose powder
-
Sodium hydroxide (NaOH)
-
Sodium 2-chloroacetate (SMCA)
-
Ethanol:Isopropanol solvent mixture
-
Methanol
-
Glacial acetic acid
Procedure:
-
Disperse cellulose powder in an ethanol:isopropanol solvent mixture.
-
Add a concentrated solution of sodium hydroxide to the cellulose slurry and stir to initiate alkalization. This step activates the cellulose by converting hydroxyl groups to alkoxides.
-
After the alkalization period, add a predetermined amount of sodium 2-chloroacetate to the mixture to begin the carboxymethylation reaction.
-
Maintain the reaction at a specific temperature (e.g., 50-60°C) with continuous stirring for a set duration (e.g., 1-3 hours).[9]
-
After the reaction is complete, filter the mixture and suspend the solid product in methanol.
-
Neutralize the slurry with glacial acetic acid.
-
Wash the product multiple times with an ethanol-water solution (e.g., 70% ethanol) to remove unreacted reagents and byproducts like sodium glycolate.[5]
-
Dry the purified CMC in an oven at a controlled temperature (e.g., 60°C).
Signaling Pathway for Carboxymethylation of Cellulose
Caption: Key reactions in the synthesis of Carboxymethyl Cellulose.
Synthesis of Agrochemicals and Pharmaceuticals
Sodium 2-chloroacetate is a crucial intermediate in the manufacturing of various agrochemicals, particularly herbicides.[11][12][13] It is used in the synthesis of compounds like 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (2-methyl-4-chlorophenoxyacetic acid), which are selective herbicides for broadleaf weeds.[8][14] The synthesis of these herbicides often involves a Williamson ether synthesis reaction between a substituted phenoxide and sodium 2-chloroacetate.[14]
In the pharmaceutical industry, sodium 2-chloroacetate serves as a building block for the synthesis of active pharmaceutical ingredients (APIs).[12][13][15] It is used in the production of anti-inflammatory drugs, analgesics, and local anesthetics.[12][13] The carboxymethylation of amines and other nucleophilic groups in drug molecules can modify their solubility, bioavailability, and other pharmacokinetic properties.[15]
Logical Relationship in Herbicide Synthesis
The synthesis of phenoxyacetic acid herbicides follows a logical progression from starting materials to the final active ingredient.
Logical Flow in Herbicide Synthesis
Caption: Logical flow for the synthesis of phenoxyacetic acid herbicides.
Conclusion
Sodium 2-chloroacetate is a cornerstone reagent in organic synthesis with broad applications in academia and industry. Its ability to act as an efficient carboxymethylating agent makes it indispensable for the modification of polysaccharides and the synthesis of a wide range of commercially important chemicals, including herbicides and pharmaceuticals. The protocols and data presented here provide a foundation for researchers and professionals to effectively utilize sodium 2-chloroacetate in their synthetic endeavors. Careful control of reaction conditions is paramount to achieving high yields and the desired product characteristics.
References
- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 5. scialert.net [scialert.net]
- 6. Sodium chloroacetate - Wikipedia [en.wikipedia.org]
- 7. docsdrive.com [docsdrive.com]
- 8. Sodium Chloroacetate | High-Quality Industrial & Chemical Intermediate Supplier_Inorganic salts_General chemicals_Product_Jiangsu Khonor Chemicals Co.,Limited [khonorchem.com]
- 9. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Applications of Sodium Chloroacetate in Agrochemical Production - High Mountain Chem [highmountainco.com]
- 12. chemimpex.com [chemimpex.com]
- 13. Understanding Sodium Chloroacetate: Properties and Applications [m.highmountainchem.com]
- 14. CN1618785A - Production technology of 2-methyl-4-chloro-sodium phenoxy acetate - Google Patents [patents.google.com]
- 15. Why SMCA Is Essential in API Manufacturing and Specialty Drug Synthesis - ANUGRAH [anugrah.co.in]
Application Notes and Protocols for Derivatization of Amines and Thiols with Sodium 2-Chloroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The derivatization of primary and secondary amines, as well as thiols, is a critical step in many analytical workflows, particularly in the fields of metabolomics, proteomics, and pharmaceutical analysis. This process enhances the analytical properties of these molecules, improving their chromatographic retention, ionization efficiency in mass spectrometry, and overall detectability. Sodium 2-chloroacetate serves as a versatile and cost-effective reagent for the carboxymethylation of these functional groups.
This document provides detailed application notes and protocols for the derivatization of amines (N-carboxymethylation) and thiols (S-carboxymethylation) using sodium 2-chloroacetate, with a focus on preparing samples for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).
The reaction of sodium 2-chloroacetate with amines and thiols proceeds via a nucleophilic substitution reaction, where the lone pair of electrons on the nitrogen or sulfur atom attacks the electrophilic carbon of the chloroacetate, displacing the chloride ion. This results in the formation of a stable carboxymethyl derivative, which is more amenable to reverse-phase chromatography and often exhibits improved ionization in electrospray ionization (ESI) mass spectrometry.
Reaction Principles
The derivatization of amines and thiols with sodium 2-chloroacetate is based on the principle of alkylation. The reaction is typically carried out under basic conditions to deprotonate the amine or thiol group, thereby increasing its nucleophilicity.
For Amines (N-carboxymethylation): R-NH₂ + ClCH₂COONa → R-NH-CH₂COOH + NaCl R₂NH + ClCH₂COONa → R₂N-CH₂COOH + NaCl
For Thiols (S-carboxymethylation): R-SH + ClCH₂COONa → R-S-CH₂COOH + NaCl
The resulting carboxymethylated products have a lower pKa than the parent molecules, which can be advantageous for chromatographic separation.
Applications
-
Quantitative analysis of amino acids: Derivatization of the amino group allows for improved chromatographic separation and detection of amino acids.
-
Analysis of biogenic amines: Carboxymethylation can be used to quantify levels of biogenic amines in food and biological samples.
-
Quantification of small molecule thiols: S-carboxymethylation is a common method for the stable derivatization of low molecular weight thiols like glutathione (B108866) and cysteine, which are important biomarkers for oxidative stress.
-
Peptide and protein analysis: S-carboxymethylation of cysteine residues in proteins is a standard procedure in proteomics workflows to prevent disulfide bond formation and to aid in protein identification and quantification.
Experimental Protocols
Protocol 1: Derivatization of Amines (e.g., Amino Acids, Biogenic Amines)
This protocol is optimized for the N-carboxymethylation of primary and secondary amines in aqueous samples for LC-MS analysis.
Materials:
-
Sodium 2-chloroacetate solution (1 M in water)
-
Sodium borate (B1201080) buffer (0.1 M, pH 9.0)
-
Hydrochloric acid (1 M)
-
Sample containing amines (e.g., amino acid standards, biological extract)
-
LC-MS grade water
-
LC-MS grade acetonitrile
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the amine-containing sample in the sodium borate buffer (0.1 M, pH 9.0). The final concentration of the analyte should be in the low µM to mM range, depending on the sensitivity of the LC-MS system.
-
-
Derivatization Reaction:
-
To 100 µL of the sample solution, add 20 µL of the 1 M sodium 2-chloroacetate solution.
-
Vortex the mixture gently.
-
Incubate the reaction mixture at 60°C for 1 hour in a heating block or water bath.
-
-
Reaction Quenching:
-
After incubation, cool the reaction mixture to room temperature.
-
Add 10 µL of 1 M hydrochloric acid to quench the reaction and neutralize the excess base. The final pH should be acidic.
-
-
Sample Dilution and Analysis:
-
Dilute the derivatized sample with an appropriate solvent (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration suitable for LC-MS analysis.
-
Inject the diluted sample into the LC-MS system.
-
Protocol 2: Derivatization of Thiols (e.g., Glutathione, Cysteine)
This protocol describes the S-carboxymethylation of thiols for quantitative analysis. To quantify total thiols (reduced + oxidized), a reduction step is necessary prior to derivatization.
Materials:
-
Sodium 2-chloroacetate solution (1 M in water)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (100 mM in water) - for total thiol analysis
-
Formic acid (for quenching)
-
Sample containing thiols (e.g., glutathione standard, cell lysate)
-
LC-MS grade water
-
LC-MS grade acetonitrile
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the thiol-containing sample in Tris-HCl buffer (100 mM, pH 8.0).
-
-
(Optional) Reduction of Disulfides:
-
For the analysis of total thiols, add TCEP solution to the sample to a final concentration of 5 mM.
-
Incubate at room temperature for 30 minutes.
-
-
Derivatization Reaction:
-
Add sodium 2-chloroacetate solution to the sample (or reduced sample) to a final concentration of 20 mM.
-
Incubate the reaction mixture in the dark at room temperature for 1 hour.
-
-
Reaction Quenching:
-
Stop the reaction by adding formic acid to a final concentration of 1%.
-
-
Sample Dilution and Analysis:
-
Centrifuge the sample to pellet any precipitate.
-
Dilute the supernatant with the initial mobile phase for LC-MS analysis.
-
Inject the diluted sample into the LC-MS system.
-
Data Presentation
The following tables summarize expected quantitative data for the derivatization of representative amines and thiols with sodium 2-chloroacetate, based on typical LC-MS method performance. Note: These are representative values and may vary depending on the specific analyte, matrix, and instrumentation.
Table 1: Representative Quantitative Performance for Derivatized Amines
| Analyte | Derivatization Yield (%) | LOD (µM) | LOQ (µM) | Linearity Range (µM) |
| Glycine | > 95 | 0.1 | 0.5 | 0.5 - 500 |
| Alanine | > 95 | 0.1 | 0.5 | 0.5 - 500 |
| Putrescine | > 90 | 0.2 | 0.8 | 0.8 - 400 |
| Spermidine | > 85 | 0.5 | 1.5 | 1.5 - 600 |
Table 2: Representative Quantitative Performance for Derivatized Thiols
| Analyte | Derivatization Yield (%) | LOD (µM) | LOQ (µM) | Linearity Range (µM) |
| Cysteine | > 98 | 0.05 | 0.2 | 0.2 - 250 |
| Glutathione | > 98 | 0.05 | 0.2 | 0.2 - 300 |
| N-acetylcysteine | > 95 | 0.1 | 0.4 | 0.4 - 400 |
Visualizations
The following diagrams illustrate the experimental workflows for the derivatization of amines and thiols.
Application Notes and Protocols: Sodium 2-Chloroacetate in Surfactant and Adhesive Production
For Researchers, Scientists, and Drug Development Professionals
Sodium 2-chloroacetate (also known as sodium monochloroacetate or SMCA) is a versatile chemical intermediate widely employed in the synthesis of a variety of commercially important products, including surfactants and adhesives.[1][2] Its primary function in these applications is as a carboxymethylating agent, where it introduces a carboxymethyl (-CH₂COO⁻) group onto a substrate molecule.[1][3] This modification significantly alters the chemical and physical properties of the starting material, imparting desirable functionalities for various applications.
Application in Surfactant Production
Sodium 2-chloroacetate is a key reagent in the production of amphoteric surfactants, particularly those of the betaine (B1666868) and amino acid types.[4][5] These surfactants are valued for their mildness, excellent foaming and cleaning properties, and stability over a wide pH range, making them ideal for use in personal care products, detergents, and industrial formulations.[6][7]
The synthesis of these surfactants typically involves the quaternization of a fatty amine or amidoamine with sodium 2-chloroacetate in an aqueous medium.[6][8] This reaction, known as carboxymethylation, introduces a negatively charged carboxylate group, which, along with the positively charged quaternary ammonium (B1175870) group, results in the characteristic zwitterionic nature of amphoteric surfactants.[3]
Betaine surfactants are a class of amphoteric surfactants that possess a quaternary ammonium cation and a carboxylate anion.[9] A common example is cocoamidopropyl betaine (CAPB), which is widely used in shampoos, soaps, and other personal care products. The general synthesis involves the reaction of a fatty acid amidoamine with sodium 2-chloroacetate.[6]
Workflow for Betaine Surfactant Synthesis
Caption: General workflow for the synthesis of betaine surfactants using sodium 2-chloroacetate.
This protocol is a generalized procedure based on common carboxymethylation reactions described in the literature.[6][10]
Objective: To synthesize a betaine surfactant by reacting a fatty amidoamine with sodium 2-chloroacetate.
Materials:
-
Fatty amidoamine (e.g., cocoamidopropylamine)
-
Sodium 2-chloroacetate (SMCA)
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 40-50% w/w)
-
Reaction vessel equipped with a stirrer, thermometer, and condenser
Procedure:
-
Charging the Reactor: Charge the reaction vessel with the fatty amidoamine and deionized water. The amount of water should be calculated to achieve the desired final concentration of the surfactant.
-
Heating and pH Adjustment: Begin stirring and heat the mixture to the reaction temperature, typically between 80-100°C.
-
Addition of SMCA: Once the desired temperature is reached, slowly add the sodium 2-chloroacetate to the reaction mixture. The molar ratio of amidoamine to SMCA is typically in the range of 1:1 to 1:1.1.[6]
-
pH Control: During the reaction, the pH will tend to decrease. Monitor the pH and maintain it in the range of 8.0-9.5 by the controlled addition of sodium hydroxide solution.
-
Reaction Monitoring: Continue the reaction at the set temperature for a period of 4-8 hours. The reaction progress can be monitored by measuring the amine number or by analyzing for unreacted sodium 2-chloroacetate.
-
Completion and Cooling: Once the reaction is complete (e.g., amine number below a certain threshold or SMCA content below 10 ppm), stop the heating and allow the mixture to cool.[8][10]
-
Final Product: The resulting product is an aqueous solution of the betaine surfactant, along with sodium chloride as a by-product.
| Parameter | Value | Reference |
| Molar Ratio (Amidoamine:SMCA) | 1:1 to 1:1.1 | [6] |
| Reaction Temperature | 80-100°C | [6] |
| pH | 8.0 - 9.5 | [10] |
| Reaction Time | 4 - 8 hours | [8][10] |
| Final SMCA Content | < 10 ppm | [10] |
Application in Adhesive Production
Sodium 2-chloroacetate is used to chemically modify natural polymers, such as starch, to produce adhesives with enhanced properties.[2][11] The process, known as carboxymethylation, introduces carboxymethyl groups onto the starch polymer backbone.[12] This modification increases the water solubility, viscosity, and adhesive strength of the starch. Carboxymethyl starch (CMS) is used as an adhesive and sizing agent in the textile and paper industries, as well as a thickener in various industrial applications.[1][11]
The synthesis of CMS involves two main steps: alkalization and etherification.[13] In the alkalization step, starch is treated with a strong base (e.g., sodium hydroxide) to activate the hydroxyl groups. In the subsequent etherification step, the activated starch reacts with sodium 2-chloroacetate to form the carboxymethyl ether.[13]
Reaction Pathway for Carboxymethyl Starch Synthesis
Caption: Chemical pathway for the synthesis of carboxymethyl starch (CMS).
This protocol is a generalized procedure based on methods described for the carboxymethylation of starch.[13][14]
Objective: To synthesize carboxymethyl starch for use as an adhesive.
Materials:
-
Native starch (e.g., corn, potato, or cassava starch)
-
Sodium hydroxide (NaOH)
-
Sodium 2-chloroacetate (SMCA)
-
Isopropanol or ethanol
-
Deionized water
-
Reaction vessel with mechanical stirring
Procedure:
-
Slurry Preparation: Prepare a slurry of native starch in an alcohol-water mixture (e.g., isopropanol-water) in the reaction vessel.
-
Alkalization: With continuous stirring, add a concentrated solution of sodium hydroxide to the starch slurry. Allow the mixture to react for a specified period (e.g., 1 hour) at a controlled temperature (e.g., 25-40°C) to activate the starch.
-
Etherification: Add solid sodium 2-chloroacetate to the alkaline starch slurry.
-
Reaction: Increase the temperature to the desired reaction temperature (e.g., 60-70°C) and maintain it for the duration of the reaction (e.g., 3-6 hours) with constant stirring.
-
Neutralization and Washing: After the reaction is complete, cool the mixture and neutralize the excess alkali with an acid (e.g., acetic or hydrochloric acid). The resulting CMS is then washed several times with an alcohol-water mixture to remove by-products (sodium chloride and sodium glycolate) and unreacted reagents.
-
Drying: The purified CMS is then dried in an oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
The properties of the resulting CMS, such as the degree of substitution (DS) and viscosity, are highly dependent on the reaction conditions.
| Parameter | Range of Values | Effect on Product | Reference |
| Starch/SMCA Molar Ratio | 1:1 to 1:3 | Higher ratio increases DS | [14] |
| NaOH Concentration | Varies | Affects activation and side reactions | [13] |
| Reaction Temperature | 40 - 70°C | Higher temperature increases DS but may reduce viscosity | [14] |
| Reaction Time | 3 - 6 hours | Longer time increases DS | [14] |
| Solvent System | Water, DMSO, Isopropanol | Affects solubility and DS of the product | [14] |
Note: The degree of substitution (DS) refers to the average number of hydroxyl groups substituted with carboxymethyl groups per anhydroglucose (B10753087) unit of the starch polymer. For adhesive applications, a DS in the range of 0.1 to 0.4 is often targeted.[13][14]
References
- 1. Sodium Chloroacetate | High-Quality Industrial & Chemical Intermediate Supplier_Inorganic salts_General chemicals_Product_Jiangsu Khonor Chemicals Co.,Limited [khonorchem.com]
- 2. SODIUM MONOCHLOROACETATE - Ataman Kimya [atamanchemicals.com]
- 3. Applications of Sodium Chloroacetate in Agrochemical Production - High Mountain Chem [highmountainco.com]
- 4. Introduction to Amphoteric Surfactant [sanyo-chemical-solutions.com]
- 5. Emission Factor: Sodium chloroacetate (sodium chloroacetate production) | Materials and Manufacturing | Chemical Products | Global | Climatiq [climatiq.io]
- 6. EP3002275B1 - Process for preparing a concentrated, non-gelling, aqueous solution of betaine - Google Patents [patents.google.com]
- 7. przemyslchemiczny.com [przemyslchemiczny.com]
- 8. WO1997012856A1 - Process for producing betaine surfactants with low salt content - Google Patents [patents.google.com]
- 9. US9540559B2 - Betaine surfactants and preparation methods and uses thereof - Google Patents [patents.google.com]
- 10. US5491245A - Method for the synthesis of amphoteric surfactants - Google Patents [patents.google.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Determination of chloroacetic acid in Sodium Starch Glycolate [en.sheng-han.com]
- 13. myfoodresearch.com [myfoodresearch.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Sodium 2-Chloroacetate Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with sodium 2-chloroacetate.
Troubleshooting Guides
Problem 1: Low or No Product Yield in Williamson Ether Synthesis
Q: I am performing a Williamson ether synthesis with sodium 2-chloroacetate and an alcohol/phenol (B47542), but I am observing a low yield of my desired ether. What are the common causes and how can I troubleshoot this?
A: Low yields in this reaction are a common issue and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Incomplete Deprotonation of the Nucleophile: The alcohol or phenol must be fully converted to its corresponding alkoxide/phenoxide to act as an effective nucleophile.
-
Solution: Ensure you are using a sufficiently strong base (e.g., sodium hydroxide (B78521), potassium carbonate) and that it is used in at least a stoichiometric amount, if not a slight excess. For less acidic alcohols, a stronger base like sodium hydride (NaH) in an anhydrous solvent may be necessary.[1][2]
-
-
Competing E2 Elimination Reaction: The alkoxide/phenoxide is a strong base and can promote the E2 elimination of HCl from sodium 2-chloroacetate, leading to the formation of byproducts instead of the desired ether. This is more prevalent with sterically hindered alkoxides.
-
Solution: Maintain a lower reaction temperature, as this generally favors the SN2 reaction over E2 elimination.[1] Using a less sterically hindered alkoxide, if the synthesis allows, can also minimize this side reaction.
-
-
Steric Hindrance: Significant steric bulk on either the alkoxide/phenoxide or the electrophile can hinder the backside attack required for the SN2 mechanism, slowing down the desired reaction.[1]
-
Solution: While you cannot change the structure of sodium 2-chloroacetate, if you are synthesizing a complex ether, consider if the synthetic route can be altered to use a less hindered nucleophile.
-
-
Reaction Solvent: The choice of solvent is crucial for SN2 reactions.
-
Solution: Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred as they solvate the cation of the alkoxide, leaving a "naked" and more reactive anion for the SN2 attack.[1]
-
-
Moisture in the Reaction: Water can hydrolyze sodium 2-chloroacetate to sodium glycolate (B3277807), consuming your starting material.
-
Solution: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if your substrate is particularly sensitive.
-
Troubleshooting Workflow:
Below is a generalized workflow for troubleshooting low-yield Williamson ether synthesis reactions involving sodium 2-chloroacetate.
Problem 2: Impurities in the Final Product
Q: After my reaction with sodium 2-chloroacetate, I am finding it difficult to purify my product. What are the likely impurities and how can I remove them?
A: The most common impurities are unreacted starting materials and byproducts from side reactions.
Common Impurities and Purification Strategies:
| Impurity | Origin | Recommended Purification Method |
| Unreacted Sodium 2-Chloroacetate | Incomplete reaction. | Aqueous wash. Sodium 2-chloroacetate is highly soluble in water. |
| Unreacted Alcohol/Phenol | Incomplete reaction. | Extraction with a dilute aqueous base (e.g., sodium bicarbonate or sodium hydroxide) to form the water-soluble salt. |
| Sodium Glycolate | Hydrolysis of sodium 2-chloroacetate by moisture or excess hydroxide.[3][4] | Aqueous wash. Sodium glycolate is water-soluble. |
| Sodium Dichloroacetate | Often present as an impurity in the starting sodium 2-chloroacetate.[5] | Purification of the starting material may be necessary if this is a critical issue. Otherwise, it may be removed during product purification (e.g., chromatography). |
| Elimination Byproducts | E2 elimination side reaction. | Column chromatography is typically effective for removing these non-polar byproducts from the more polar desired product. |
General Purification Workflow:
-
Quench the reaction: Carefully add water to the reaction mixture.
-
Acidify (if necessary): If your product is a carboxylic acid (e.g., from reaction with a phenol), acidify the aqueous layer with an acid like HCl to precipitate the product.[6]
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Aqueous Washes:
-
Wash the organic layer with water to remove water-soluble impurities.
-
Wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove unreacted acidic starting materials.
-
Wash with brine to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4, MgSO4), filter, and concentrate under reduced pressure.
-
Further Purification: If necessary, recrystallize the solid product or purify via column chromatography.
Experimental Protocols
Synthesis of 4-Methylphenoxyacetic Acid (A Williamson Ether Synthesis)
This protocol is an example of the reaction of a phenol with chloroacetic acid in the presence of a base.
Materials:
-
4-methylphenol (p-cresol)
-
30% aqueous sodium hydroxide (NaOH)
-
Chloroacetic acid
-
6M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve approximately 1.0 g of 4-methylphenol in 5 mL of 30% aqueous NaOH.[6]
-
Add 1.5 g of chloroacetic acid to the solution.[6]
-
Stir the mixture to dissolve the reagents. Gentle warming may be applied.
-
Heat the reaction mixture in a water bath at 90-100°C for 30-40 minutes.[6]
-
Cool the reaction mixture and dilute with approximately 10 mL of water.
-
Acidify the solution with 6M HCl until it is acidic to litmus (B1172312) paper.[6]
-
Transfer the mixture to a separatory funnel and extract the product with 10 mL of diethyl ether.
-
Wash the ether layer with 10 mL of water, followed by 10 mL of saturated sodium bicarbonate solution.
-
Collect the sodium bicarbonate layer, which contains the sodium salt of the product.
-
Cautiously acidify the bicarbonate layer with 6M HCl to precipitate the product.
-
Filter the solid product, wash with cold water, and dry.
-
The crude product can be recrystallized from hot water for further purification.[6]
Synthesis of Carboxymethyl Cellulose (B213188) (CMC)
This protocol outlines the synthesis of CMC from cellulose.
Materials:
-
Cellulose (e.g., from banana tree stem)
-
Sodium hydroxide (NaOH)
-
Sodium 2-chloroacetate
-
Isopropyl alcohol
Procedure:
-
Alkalization (Mercerization):
-
Carboxymethylation (Etherification):
-
Work-up and Purification:
-
Filter the solid residue and suspend it in 100 mL of methanol to neutralize any remaining NaOH.
-
Wash the CMC product with aqueous methanol (e.g., 80%) to remove byproducts like sodium chloride and sodium glycolate.
-
Dry the purified CMC in an oven.
-
Quantitative Data for CMC Synthesis:
The ratio of cellulose to sodium 2-chloroacetate can impact the properties of the resulting CMC.
| Cellulose:Sodium 2-Chloroacetate Ratio | Resulting NaCl Content | Purity of CMC | Degree of Substitution |
| 1:1 | Lower | Higher | Lower |
| 1:2 | Higher | Lower | Higher |
Data adapted from a study on CMC synthesis from banana tree stem.[8]
Frequently Asked Questions (FAQs)
Q1: How should I store and handle sodium 2-chloroacetate? A: Sodium 2-chloroacetate is a toxic and hygroscopic solid. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[9] When handling, wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid creating dust and ensure adequate ventilation.[10]
Q2: What are the main side reactions to be aware of when using sodium 2-chloroacetate? A: The primary side reactions are:
-
Hydrolysis: In the presence of water or strong bases, sodium 2-chloroacetate can hydrolyze to form sodium glycolate.[4][11]
-
E2 Elimination: With strong bases, particularly sterically hindered ones, elimination of HCl can occur.
-
Polymerization: At elevated temperatures (above 150°C), sodium 2-chloroacetate can undergo solid-state polymerization to form polyglycolide and sodium chloride.[12][13]
Q3: Is it better to use chloroacetic acid and a base, or sodium 2-chloroacetate directly? A: Using chloroacetic acid and a base (like sodium carbonate or sodium hydroxide) to generate sodium 2-chloroacetate in situ is a common practice.[11][14] However, this can introduce water into the reaction, which may lead to hydrolysis. Using pre-formed, dry sodium 2-chloroacetate can be advantageous in moisture-sensitive reactions. The choice depends on the specific requirements of your reaction.
Q4: How can I monitor the progress of my reaction involving sodium 2-chloroacetate? A: Common analytical techniques for reaction monitoring include:
-
Thin-Layer Chromatography (TLC): Useful for qualitatively observing the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Can be used for quantitative analysis of the reaction mixture.
-
Gas Chromatography (GC): Suitable if the product and starting materials are volatile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information and quantitative data on the composition of the reaction mixture. In situ solid-state NMR has even been used to monitor polymerization reactions of sodium 2-chloroacetate.[12][13]
Q5: What are the typical impurities found in commercial sodium 2-chloroacetate? A: Industrial-grade sodium 2-chloroacetate may contain impurities such as sodium chloride, sodium glycolate, and sodium dichloroacetate.[5] For sensitive applications, it may be necessary to use a high-purity grade or to purify the reagent before use.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijcea.org [ijcea.org]
- 4. SODIUM MONOCHLOROACETATE - Ataman Kimya [atamanchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 8. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 9. Sodium chloroacetate | C2H2ClO2Na | CID 23665759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Sodium chloroacetate - Wikipedia [en.wikipedia.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. In situ monitoring of solid-state polymerization reactions in sodium chloroacetate and sodium bromoacetate by 23Na and 13C solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sodium chloroacetate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Sodium;2-Chloroacetate Alkylation Reactions
Welcome to the technical support center for optimizing alkylation reactions using sodium;2-chloroacetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for an alkylation reaction with this compound?
A1: A general starting point for the alkylation of a nucleophile (e.g., a phenol (B47542) or an amine) with this compound involves dissolving the substrate in a polar aprotic solvent such as DMF, acetone (B3395972), or THF. A base, commonly potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to deprotonate the nucleophile. The reaction is typically run at room temperature to a moderately elevated temperature (e.g., 50-80 °C).
Q2: My reaction yield is very low. What are the common causes and how can I improve it?
A2: Low yield is a frequent issue that can stem from several factors. Incomplete deprotonation of your starting material is a primary suspect; ensure your base is sufficiently strong, fresh, and used in an anhydrous solvent under an inert atmosphere to prevent quenching.[1][2] The reactivity of this compound can be enhanced by adding a catalytic amount of sodium iodide (NaI) or a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBABr). Additionally, ensure your reaction temperature is optimal, as insufficient heat may prevent the reaction from reaching completion.
Q3: I am observing the formation of significant side products. How can I increase the selectivity of my reaction?
A3: Side product formation is often a challenge of selectivity. In the case of phenol alkylation, you may see a competition between O-alkylation and C-alkylation. The choice of solvent is a key factor in controlling this selectivity; aprotic polar solvents like DMF or DMSO tend to favor O-alkylation.[3] For amine alkylation, dialkylation can be an issue. To minimize this, you can try slowly adding the this compound to the reaction mixture and using only a slight excess (e.g., 1.05-1.1 equivalents).[1] Another common side product is sodium glycolate (B3277807), formed from the reaction of sodium hydroxide (B78521) with sodium chloroacetate; careful control of the base concentration is crucial to minimize this.[2][4]
Q4: What is the best way to purify my final alkylated product?
A4: Purification is typically achieved through column chromatography on silica (B1680970) gel.[1] For products that are thermally stable and volatile, distillation can be a viable option. If your product is an acid, an aqueous workup involving extraction into a basic solution, washing of the aqueous layer with an organic solvent to remove impurities, followed by acidification and extraction of the product into an organic solvent can be a very effective purification method. Crystallization from a suitable solvent system is also an excellent method for purification if the product is a solid.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Base | Use a fresh, finely powdered, and anhydrous base (e.g., K₂CO₃, Cs₂CO₃). For stronger deprotonation, consider using sodium hydride (NaH) in an appropriate solvent like THF or DMF. |
| Moisture in Reaction | Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Low Reactivity of Chloroacetate | Add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture. This in-situ generation of the more reactive iodoacetate can significantly improve reaction rates. |
| Suboptimal Temperature | While starting at room temperature is common, some reactions require heating to proceed at a reasonable rate. Incrementally increase the temperature (e.g., to 50 °C, then 80 °C) and monitor the reaction progress by TLC. |
| Poor Solubility | Choose a solvent in which both the deprotonated substrate and this compound have adequate solubility. DMF and DMSO are often good choices for their high polarity. |
Issue 2: Formation of Multiple Products
| Potential Cause | Recommended Solution |
| Dialkylation (for amines) | Use a minimal excess of this compound (1.05-1.1 equivalents). Add the alkylating agent slowly and at a lower temperature to control the reaction rate. |
| O- vs. C-Alkylation (for phenols) | The choice of solvent is critical. Aprotic polar solvents (e.g., DMF, DMSO) favor O-alkylation, while protic solvents can favor C-alkylation.[3] |
| Formation of Sodium Glycolate | This side reaction is more prevalent with strong bases like NaOH. Use a carbonate base (K₂CO₃, Cs₂CO₃) or carefully control the stoichiometry of NaOH.[2][4] |
Data Presentation
Table 1: Effect of Sodium Chloroacetate (SMCA) Concentration on Carboxymethyl Tapioca Properties
| SMCA Concentration (% w/v) | Degree of Substitution (DS) | Moisture Content (%) | Ash Content (%) | Syneresis (%) | Swelling Power (g/g) | Solubility (%) |
| 10 | 0.18 | 12.96 | 0.82 | 84.16 | 0.19 | 58.91 |
| 20 | 0.38 | 6.65 | 1.17 | 80.33 | 2.45 | 74.44 |
| 30 | - | - | 1.54 | - | - | - |
| Data adapted from a study on the carboxymethylation of tapioca.[5] The 20% concentration was found to be optimal in this specific study. |
Table 2: Influence of NaOH Concentration on Carboxymethyl Cellulose (B213188) (CMC) Synthesis
| NaOH Concentration (% w/v) | Degree of Substitution (DS) | Observation |
| 10 | Low | Incomplete activation of cellulose. |
| 20 | Increasing | Improved cellulose activation and substitution. |
| 30 | 0.7443 (Maximum) | Optimum condition for carboxymethylation in the cited study. |
| >30 | Decreasing | Increased formation of sodium glycolate as a byproduct.[4] |
| This table summarizes the general trend observed in the synthesis of CMC, where an optimal NaOH concentration exists to maximize the degree of substitution before side reactions become dominant.[4] |
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of a Phenol
-
Preparation : To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 eq.), finely ground potassium carbonate (K₂CO₃, 2.0 eq.), and a suitable solvent (e.g., anhydrous acetone or DMF, to make a ~0.5 M solution).
-
Addition of Alkylating Agent : To the stirring suspension, add this compound (1.2 eq.).
-
Reaction : Heat the mixture to reflux (for acetone) or a suitable temperature (e.g., 60-80 °C for DMF) and monitor the reaction by Thin Layer Chromatography (TLC).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.
-
Purification : Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography or crystallization.
Protocol 2: Carboxymethylation of Starch (Example)
-
Slurry Preparation : In a reaction vessel, add 400 mL of isopropanol (B130326) to 100 g of tapioca starch.
-
Alkalization : While stirring, add 100 mL of a 35% NaOH solution. Continue to stir the mixture at 25°C for 1 hour.[5]
-
Carboxymethylation : Add the desired amount of this compound (e.g., 20 g for a 20% w/v concentration based on starch weight). Increase the temperature to 50°C and stir for the desired reaction time (e.g., 20 minutes).[5]
-
Neutralization and Purification : Cool the reaction mixture and neutralize it with an acid (e.g., glacial acetic acid). The resulting carboxymethyl starch is then filtered and washed multiple times with an alcohol-water mixture (e.g., 70% ethanol) to remove salts and other byproducts.
-
Drying : The purified product is dried in an oven to a constant weight.
Visualizations
Caption: General experimental workflow for this compound alkylation.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Sodium 2-Chloroacetate in Organic Synthesis
Welcome to the technical support center for sodium 2-chloroacetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot side reactions and optimize synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using sodium 2-chloroacetate as an alkylating agent?
A1: The most prevalent side reaction is the hydrolysis of sodium 2-chloroacetate to form sodium glycolate (B3277807) and sodium chloride, particularly in aqueous and alkaline conditions.[1][2] In reactions like the Williamson ether synthesis, E2 elimination can be a competing side reaction, leading to the formation of alkenes, especially with sterically hindered substrates or at elevated temperatures.[3][4]
Q2: My reaction yield is low when using sodium 2-chloroacetate. What are the likely causes?
A2: Low yields are often attributed to the hydrolysis of the sodium 2-chloroacetate reagent, which consumes it before it can react with your substrate.[5] This is exacerbated by high temperatures and excess strong base.[2][6] Another possibility, particularly in Williamson ether synthesis, is a competing E2 elimination reaction if your substrate is a secondary or tertiary alkyl halide.[7][8]
Q3: How does temperature affect the stability and reactivity of sodium 2-chloroacetate?
A3: Higher temperatures significantly accelerate the rate of hydrolysis of sodium 2-chloroacetate.[1][9] For instance, the conversion to glycolic acid can increase from less than 10% to over 80% when the temperature is raised from 45 °C to 85 °C in a strongly alkaline environment.[9] While elevated temperatures can be necessary to drive some desired alkylation reactions, they also favor elimination over substitution.[3]
Q4: What is the role of the base in reactions involving sodium 2-chloroacetate, and how can it contribute to side reactions?
A4: In many applications, such as the Williamson ether synthesis, a base is used to deprotonate a nucleophile (like an alcohol) to make it more reactive.[7] However, strong bases like sodium hydroxide (B78521) also catalyze the hydrolysis of sodium 2-chloroacetate to sodium glycolate.[2][6] Using a bulky or very strong base can also promote the E2 elimination side reaction.[10]
Troubleshooting Guides
Issue 1: Low Yield in Williamson Ether Synthesis
Symptoms:
-
The desired ether product is obtained in a lower-than-expected yield.
-
Analysis of the reaction mixture shows the presence of glycolic acid or its salt.
-
For secondary or tertiary substrates, alkene byproducts are detected.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.
Issue 2: Formation of Sodium Glycolate in Carboxymethylation
Symptoms:
-
Reduced degree of substitution in the final carboxymethylated product (e.g., CMC).
-
The presence of sodium glycolate as a major byproduct.[11]
Logical Relationship of Side Reaction:
Caption: Competing reactions in carboxymethylation.
Quantitative Data Summary
The following table summarizes the conditions that influence the primary side reactions of sodium 2-chloroacetate.
| Parameter | Condition Favoring Main Reaction | Condition Favoring Side Reaction (Hydrolysis/Elimination) | Reference(s) |
| Temperature | Lower temperatures (e.g., < 60°C) for substitution reactions. | Higher temperatures (e.g., > 80°C) significantly increase hydrolysis rate. High temperatures also favor elimination. | [1],[3],[9] |
| Base Concentration | Stoichiometric amounts of a moderately strong base (e.g., K₂CO₃). | High concentrations of strong bases (e.g., excess NaOH) promote hydrolysis and elimination. | [6],[2] |
| Substrate Structure | Primary alkyl halides for Williamson ether synthesis. | Secondary and tertiary alkyl halides are prone to E2 elimination. | [7],[8] |
| pH | Neutral to slightly acidic conditions (pH 4.5 - 7.0). | Alkaline conditions (pH > 7.0) accelerate hydrolysis. | [12],[13] |
Experimental Protocols
Protocol 1: Minimizing Hydrolysis in Williamson Ether Synthesis of a Phenolic Ether
This protocol is adapted for the synthesis of 4-methylphenoxyacetic acid and focuses on controlling conditions to minimize the formation of glycolic acid.[14]
Materials:
-
4-methylphenol (p-cresol)
-
Sodium hydroxide (NaOH)
-
Chloroacetic acid
-
Hydrochloric acid (6M)
-
Diethyl ether
-
Sodium bicarbonate (saturated solution)
-
Water
Procedure:
-
Alkoxide Formation: In a suitable reaction vessel, dissolve 1.0 g of 4-methylphenol in 5 mL of 30% aqueous NaOH. Gentle warming may be applied to aid dissolution.
-
Addition of Alkylating Agent: To the solution from step 1, add 1.5 g of chloroacetic acid.
-
Reaction: Heat the mixture in a water bath at 90-100°C for 30-40 minutes. Troubleshooting Note: Prolonged heating at higher temperatures can increase hydrolysis. Monitor the reaction by TLC if possible.
-
Work-up: a. Cool the reaction mixture and dilute with approximately 10 mL of water. b. Acidify the solution with 6M HCl until it is acidic to litmus (B1172312) paper. c. Transfer the mixture to a separatory funnel and extract with 10 mL of diethyl ether. d. Wash the ether layer with 10 mL of water. e. Extract the ether layer with 10 mL of saturated sodium bicarbonate solution to separate the desired carboxylic acid product from unreacted phenol.
-
Isolation: a. Collect the aqueous bicarbonate layer. b. Carefully re-acidify the bicarbonate layer with 6M HCl to precipitate the crude product. c. Collect the solid product by filtration and recrystallize from hot water.
Protocol 2: General Procedure for Carboxymethylation with Reduced Side Reactions
This protocol provides a general framework for the synthesis of carboxymethyl cellulose (CMC) with considerations for minimizing sodium glycolate formation.[2][5]
Materials:
-
Cellulose source
-
Sodium hydroxide (NaOH) solution (e.g., 10-30%)
-
Sodium 2-chloroacetate (SMCA)
-
Solvent (e.g., ethanol (B145695)/isopropanol mixture)
-
Glacial acetic acid
Procedure:
-
Alkalization: Suspend the cellulose in the chosen organic solvent. Add the NaOH solution dropwise with stirring at a controlled temperature (e.g., 25°C) for approximately 1 hour. Troubleshooting Note: Using a very high concentration of NaOH can lead to increased side reactions in the next step.[2]
-
Carboxymethylation: Add solid sodium 2-chloroacetate to the alkali cellulose slurry. Heat the mixture to 55-60°C and stir for 3-4 hours. Troubleshooting Note: The molar ratio of SMCA to NaOH is critical. An excess of NaOH will promote the formation of sodium glycolate.[5]
-
Neutralization and Purification: a. Filter the reaction mixture and suspend the solid product in methanol overnight. b. Neutralize the slurry with glacial acetic acid. c. Wash the product multiple times with 70% ethanol to remove unreacted reagents and byproducts, including sodium glycolate and NaCl. d. Dry the purified CMC product in an oven at 60°C.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Characterization of Synthesized Sodium Carboxymethyl Cellulose with Variation of Solvent Mixture and Alkali Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. adichemistry.com [adichemistry.com]
- 5. ijcea.org [ijcea.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. asianpubs.org [asianpubs.org]
- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. SODIUM CHLOROACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. The Williamson Ether Synthesis [cs.gordon.edu]
Technical Support Center: Synthesis of Sodium 2-Chloroacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of sodium 2-chloroacetate for improved yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of sodium 2-chloroacetate.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Hydrolysis of Chloroacetic Acid: The reactant, chloroacetic acid, or the product, sodium 2-chloroacetate, can undergo hydrolysis to form glycolic acid, especially at elevated temperatures in the presence of a strong base like sodium hydroxide.[1] | - Control Reaction Temperature: Maintain a low reaction temperature. Since the neutralization of chloroacetic acid is exothermic, it's crucial to have efficient cooling. - Choice of Base: Consider using a weaker base like sodium carbonate or sodium bicarbonate. The reaction with carbonates is less exothermic and reduces the risk of hydrolysis.[1] - pH Control: Avoid strongly alkaline conditions which favor hydrolysis. |
| Incomplete Reaction: The reaction between chloroacetic acid and the sodium base may not have gone to completion. | - Stoichiometry: Ensure the correct molar ratios of reactants are used. A slight excess of the sodium base may be required to neutralize all the chloroacetic acid. - Reaction Time: Allow for sufficient reaction time with adequate stirring to ensure thorough mixing and complete reaction. | |
| Loss during Work-up/Purification: The product may be lost during filtration, washing, or drying steps. | - Filtration: Use appropriate filter paper and techniques to minimize loss of the solid product. - Washing: Wash the product with a minimal amount of a cold solvent in which sodium 2-chloroacetate has low solubility to remove impurities without dissolving the product. - Drying: Dry the product under vacuum at a moderate temperature to prevent decomposition. | |
| Product is Impure (e.g., contaminated with sodium glycolate (B3277807) or unreacted starting materials) | Side Reactions: As mentioned, hydrolysis is a common side reaction leading to sodium glycolate impurity.[1] | - Optimize Reaction Conditions: Follow the recommendations for minimizing hydrolysis (temperature and pH control). - Purification: Recrystallization of the crude product can be employed to remove impurities. |
| Inadequate Purification: The purification method used may not be effective in removing all impurities. | - Solvent Selection for Recrystallization: Choose a solvent system where sodium 2-chloroacetate has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at low temperatures. - Washing: Ensure the washing step effectively removes residual starting materials and byproducts. | |
| Reaction is Difficult to Control (e.g., excessive foaming or heat generation) | Rapid Addition of Reagents: Adding the base too quickly to the chloroacetic acid solution can lead to a rapid, exothermic reaction and excessive foaming, especially when using carbonates due to the evolution of carbon dioxide.[2] | - Slow, Portional Addition: Add the sodium base (e.g., sodium carbonate) in small portions to the chloroacetic acid solution with vigorous stirring.[2] - Cooling: Use an ice bath to cool the reaction vessel and dissipate the heat generated during neutralization. |
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing sodium 2-chloroacetate?
A1: The most common methods involve the neutralization of chloroacetic acid with a sodium base. These include:
-
Sodium Hydroxide: Reacting chloroacetic acid with a solution of sodium hydroxide.[3][4] Care must be taken to control the temperature to prevent hydrolysis.[1]
-
Sodium Carbonate: Adding sodium carbonate to an aqueous solution of chloroacetic acid.[2][5] This method is often preferred as it is less exothermic and reduces the risk of forming sodium glycolate.[1]
-
Sodium Silicate: A less common method involves the reaction of chloroacetic acid with sodium silicate. This process is reported to have a high yield by avoiding hydrolytic side reactions.[6]
Q2: What is the primary side reaction that lowers the yield, and how can it be minimized?
A2: The primary side reaction is the hydrolysis of chloroacetic acid or its sodium salt to form glycolic acid (or sodium glycolate).[1] This is more prevalent in the presence of strong bases and at higher temperatures. To minimize this, it is recommended to:
-
Maintain low reaction temperatures using an ice bath.
-
Use a weaker base such as sodium carbonate or sodium bicarbonate.[1]
-
Control the pH to avoid highly alkaline conditions.
Q3: What are the optimal reaction conditions for maximizing the yield?
A3: Optimal conditions depend on the chosen method. However, general recommendations for high yield include:
-
Temperature: Keeping the reaction temperature low (e.g., by using an ice bath) is critical to suppress the hydrolysis side reaction.
-
Stoichiometry: Using a slight excess of the sodium base can help ensure the complete conversion of chloroacetic acid.
-
Stirring: Continuous and efficient stirring is necessary for homogenous mixing and to facilitate the reaction.
-
Controlled Reagent Addition: Adding the base portion-wise to the acid solution helps to manage the exothermic nature of the reaction and prevent localized overheating.[2]
Q4: How can the purity of the synthesized sodium 2-chloroacetate be improved?
A4: The purity can be enhanced through:
-
Recrystallization: Dissolving the crude product in a suitable hot solvent and allowing it to cool slowly to form purer crystals.
-
Washing: Thoroughly washing the filtered product with a cold solvent to remove soluble impurities.
-
Drying: Proper drying under vacuum to remove residual solvents and moisture.
Quantitative Data on Synthesis Yields
| Method | Reactants | Solvent/Conditions | Reported Yield | Reference |
| Sodium Hydroxide Method | Chloroacetic acid, Sodium hydroxide | Isoamyl alcohol, with alumina (B75360) as a catalyst, refluxing at 130°C followed by reaction at 110°C. | 96-98% | [7] |
| Sodium Silicate Method | Chloroacetic acid, Sodium silicate | Reaction at room temperature in a reaction media. | Up to 95% | [6] |
Experimental Protocol: Synthesis of Sodium 2-Chloroacetate using Sodium Carbonate
This protocol is a generalized procedure based on common laboratory practices.
Materials:
-
Chloroacetic acid
-
Anhydrous sodium carbonate
-
Deionized water
-
Ice bath
Procedure:
-
In a round-bottomed flask, dissolve a specific molar amount of chloroacetic acid in deionized water.
-
Cool the flask in an ice bath to lower the temperature of the solution.
-
While stirring the solution vigorously, slowly add a stoichiometric equivalent of anhydrous sodium carbonate in small portions. Be cautious as the reaction will produce carbon dioxide gas, leading to foaming.[2]
-
After the addition of sodium carbonate is complete, continue to stir the reaction mixture in the ice bath for a specified period to ensure the reaction goes to completion.
-
The resulting solution contains sodium 2-chloroacetate. The product can be isolated by evaporating the water under reduced pressure (e.g., using a rotary evaporator).
-
The crude solid product can be further purified by recrystallization from a suitable solvent if necessary.
-
Dry the purified product under a vacuum to obtain the final, pure sodium 2-chloroacetate.
Troubleshooting Workflow
References
- 1. Chloroacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 2. Sodium chloroacetate synthesis - chemicalbook [chemicalbook.com]
- 3. Sodium Chloroacetate | High-Quality Industrial & Chemical Intermediate Supplier_Inorganic salts_General chemicals_Product_Jiangsu Khonor Chemicals Co.,Limited [khonorchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN106397179A - Method for preparing sodium chloroacetate - Google Patents [patents.google.com]
- 7. Preparation method of sodium chloroacetate - Eureka | Patsnap [eureka.patsnap.com]
preventing hydrolysis of sodium;2-chloroacetate during reactions
Welcome to the Technical Support Center for Sodium 2-Chloroacetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of sodium 2-chloroacetate during chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development activities.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving sodium 2-chloroacetate, with a focus on preventing its hydrolysis to sodium glycolate (B3277807).
Problem 1: Low Yield of Desired Product and Presence of Glycolic Acid Impurity
-
Possible Cause: Hydrolysis of sodium 2-chloroacetate due to reaction conditions.
-
Troubleshooting Steps:
-
pH Control: Avoid strongly alkaline conditions if possible. The rate of hydrolysis of sodium 2-chloroacetate is significantly higher in alkaline media. If a base is required, consider using a weaker base or adding it slowly at a low temperature to minimize the concentration of hydroxide (B78521) ions at any given time.
-
Temperature Management: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate of your primary reaction. The hydrolysis of sodium 2-chloroacetate is highly temperature-dependent.[1][2]
-
Solvent Selection: Whenever the reaction chemistry allows, prefer polar aprotic solvents (e.g., DMSO, DMF, acetone) over polar protic solvents (e.g., water, ethanol, methanol). Protic solvents can participate in and facilitate hydrolysis.
-
Reaction Time: Minimize the reaction time to reduce the exposure of sodium 2-chloroacetate to hydrolytic conditions. Monitor the reaction progress closely and quench it as soon as the desired conversion is achieved.
-
Problem 2: Inconsistent Reaction Outcomes
-
Possible Cause: Variable extent of sodium 2-chloroacetate hydrolysis between batches.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure that all reaction parameters (temperature, pH, addition rates, solvent purity) are consistent across all experiments.
-
Moisture Control: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of water, a key reactant in hydrolysis.
-
Purity of Starting Material: Ensure the purity of the sodium 2-chloroacetate used. The presence of impurities can sometimes catalyze decomposition.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of sodium 2-chloroacetate in aqueous or protic solutions?
A1: The primary side reaction is hydrolysis, which results in the formation of sodium glycolate and sodium chloride. This reaction is particularly prevalent under alkaline conditions and at elevated temperatures.[1][3][4]
Q2: How does pH affect the rate of hydrolysis of sodium 2-chloroacetate?
A2: The hydrolysis of sodium 2-chloroacetate is significantly accelerated in alkaline solutions due to the presence of hydroxide ions, which act as a nucleophile.[4] The reaction follows bimolecular kinetics in alkaline media.[4]
Q3: What type of solvent is best to minimize hydrolysis?
A3: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and acetone (B3395972) are preferred for reactions involving sodium 2-chloroacetate when trying to avoid hydrolysis. These solvents do not have acidic protons and are less likely to participate in the hydrolysis reaction compared to polar protic solvents like water or alcohols.
Q4: How can I monitor the extent of hydrolysis during my reaction?
A4: The progress of the reaction and the extent of hydrolysis can be monitored by High-Performance Liquid Chromatography (HPLC).[5][6] This technique can be used to quantify the remaining sodium 2-chloroacetate and the formation of sodium glycolate.[5][6]
Q5: What are the potential consequences of sodium 2-chloroacetate hydrolysis in a biological context, for example, in cell culture?
A5: The hydrolysis of sodium 2-chloroacetate in cell culture media would lead to the formation of glycolic acid. Glycolic acid can have various effects on cells, including influencing proliferation and inflammation through modulation of signaling pathways like NF-κB.[[“]][[“]][9] The specific consequences would depend on the cell type and the concentration of glycolic acid produced.
Data Presentation
Table 1: Influence of Temperature on the Apparent Second-Order Rate Constant (k) for the Hydrolysis of Sodium 2-Chloroacetate in Alkaline Conditions
| Temperature (°C) | Apparent Rate Constant (k) (L·mol⁻¹·s⁻¹) |
| 45 | 1.15 x 10⁻⁵ |
| 55 | 3.67 x 10⁻⁵ |
| 65 | 1.06 x 10⁻⁴ |
| 75 | 2.89 x 10⁻⁴ |
| 85 | 7.54 x 10⁻⁴ |
Data adapted from a study on the hydrolysis kinetics of chloroacetic acid with sodium hydroxide.[1]
Experimental Protocols
Protocol 1: Williamson Ether Synthesis with Minimized Hydrolysis of Sodium 2-Chloroacetate
This protocol provides a general procedure for the Williamson ether synthesis using sodium 2-chloroacetate, with specific steps to minimize its hydrolysis.
-
Reagents and Materials:
-
Alcohol (substrate)
-
Sodium Hydride (NaH) 60% dispersion in mineral oil
-
Sodium 2-chloroacetate
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Diethyl ether
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Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet.
-
-
Procedure:
-
Under a nitrogen atmosphere, add the alcohol to a stirred solution of sodium hydride in anhydrous DMF at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of sodium 2-chloroacetate in a minimal amount of anhydrous DMF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or HPLC).
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography.
-
Protocol 2: HPLC Method for the Determination of Sodium 2-Chloroacetate and Sodium Glycolate
This method can be used to quantify the amount of unreacted sodium 2-chloroacetate and the amount of sodium glycolate formed due to hydrolysis.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer, pH adjusted to 2.5) and acetonitrile. The exact ratio should be optimized for the specific column and system. A common starting point is 95:5 (v/v) buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Dilute a known amount of the reaction mixture in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Prepare standard solutions of sodium 2-chloroacetate and sodium glycolate of known concentrations.
-
Generate a calibration curve for each compound by plotting peak area against concentration.
-
Determine the concentration of each compound in the reaction sample by comparing its peak area to the calibration curve.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for preventing hydrolysis.
Caption: Signaling pathways affected by glycolic acid.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Sodium chloroacetate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Sodium chloroacetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH | SIELC Technologies [sielc.com]
- 7. consensus.app [consensus.app]
- 8. consensus.app [consensus.app]
- 9. Topical application of glycolic acid suppresses the UVB induced IL-6, IL-8, MCP-1 and COX-2 inflammation by modulating NF-κB signaling pathway in keratinocytes and mice skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Sodium 2-Chloroacetate Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of sodium 2-chloroacetate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sodium 2-chloroacetate reaction product?
A1: The most common impurities encountered during the synthesis of sodium 2-chloroacetate are typically:
-
Sodium chloride (NaCl): A common byproduct, especially when sodium hydroxide (B78521) or sodium carbonate is used for neutralization.
-
Sodium glycolate: Forms due to the hydrolysis of chloroacetic acid or sodium 2-chloroacetate, a reaction that is promoted by high temperatures.[1][2]
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Unreacted chloroacetic acid: Incomplete neutralization will leave residual starting material.
-
Sodium dichloroacetate: This can be present as an impurity in the starting chloroacetic acid.[3]
-
Water: Residual solvent from the reaction or purification steps.
Q2: My final sodium 2-chloroacetate product is a yellowish color. What causes this and how can I decolorize it?
A2: A yellow discoloration in the final product can be caused by trace impurities or degradation products formed during the reaction, especially if the reaction temperature was not well-controlled. To decolorize the product, you can try the following:
-
Activated Carbon Treatment: Dissolve the crude sodium 2-chloroacetate in water. Add a small amount of activated carbon (e.g., 1-2% by weight relative to the solute) and stir the solution for a short period (e.g., 30-60 minutes).[4] The activated carbon will adsorb the colored impurities. Filter the solution to remove the activated carbon and then proceed with recrystallization or vacuum distillation to isolate the purified, colorless product.[4]
Q3: My final product has a low purity according to HPLC analysis. What are the likely causes and how can I improve it?
A3: Low purity can stem from several factors:
-
Incomplete reaction: Ensure the neutralization of chloroacetic acid is complete by monitoring the pH.
-
Side reactions: The primary side reaction is the hydrolysis of chloroacetic acid to form sodium glycolate.[2] To minimize this, maintain a low reaction temperature (ideally below 45-50°C) during the neutralization step.[5] Using sodium carbonate or sodium silicate (B1173343) instead of sodium hydroxide can also help control the exotherm and reduce hydrolysis.[4][6]
-
Inefficient purification: A single purification step may not be sufficient. Consider a combination of methods, such as an initial filtration to remove insoluble impurities, followed by recrystallization to remove soluble impurities like sodium chloride and sodium glycolate.
Q4: What is the most effective method for removing sodium chloride from my sodium 2-chloroacetate product?
A4: Recrystallization is a highly effective method for removing sodium chloride. Sodium 2-chloroacetate and sodium chloride have different solubility profiles in certain solvent systems. By carefully selecting the solvent and controlling the cooling process, sodium 2-chloroacetate can be selectively crystallized, leaving the more soluble sodium chloride in the mother liquor. An ethanol-water mixture is a commonly used solvent system for this purpose.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Purified Product | - Incomplete precipitation/crystallization.- Product loss during filtration and washing.- Excessive hydrolysis of the product to sodium glycolate.[2] | - Ensure the solution is sufficiently concentrated before cooling to induce crystallization.- Cool the solution slowly and to a low enough temperature (e.g., 0-5°C) to maximize crystal formation.- Use a minimal amount of cold solvent to wash the crystals.- Control the reaction temperature during synthesis to minimize hydrolysis. |
| Product is Difficult to Filter (Gummy or Oily Precipitate) | - "Oiling out" during recrystallization, where the solute comes out of solution as a liquid rather than a solid.- Presence of highly soluble impurities. | - Ensure the correct solvent system is being used for recrystallization.- Try adding the anti-solvent more slowly or with better stirring during a two-solvent recrystallization.- Redissolve the oily product in a larger volume of hot solvent and allow it to cool more slowly. |
| Final Product is Hygroscopic and Difficult to Dry | - Residual hygroscopic impurities like sodium chloride.- Inefficient drying method. | - Ensure the product is thoroughly washed with a suitable solvent to remove residual mother liquor containing impurities.- Dry the product under vacuum at a slightly elevated temperature (e.g., 50-60°C) to effectively remove water. |
| Presence of Dichloroacetate Impurity in Final Product | - Use of chloroacetic acid starting material with a high dichloroacetic acid content. | - Source a higher purity grade of chloroacetic acid.- Dichloroacetic acid can be difficult to remove by simple recrystallization. Preparative chromatography may be necessary for very high purity requirements. |
Data Presentation
The following table summarizes the purity of sodium 2-chloroacetate obtained under different synthesis and purification conditions as described in the literature.
| Synthesis Method | Purification Method | Reported Purity (%) | Reference |
| Chloroacetic acid + Sodium silicate in water | Filtration and Vacuum Distillation | 99.4 | [4] |
| Chloroacetic acid + Sodium silicate in water | Filtration and Vacuum Distillation | 99.2 | [4] |
| Chloroacetic acid + Sodium silicate in water | Filtration and Vacuum Distillation | 98.7 | [4] |
| Chloroacetic acid + Sodium hydroxide in isoamyl alcohol | Water wash and transfer | 96 | [7] |
Experimental Protocols
Protocol 1: Purification of Sodium 2-Chloroacetate by Recrystallization from an Ethanol-Water Mixture
This protocol is designed to remove common soluble impurities such as sodium chloride and sodium glycolate.
-
Dissolution: In a suitable flask, dissolve the crude sodium 2-chloroacetate in a minimum amount of hot 95% ethanol (B145695). Heat the mixture gently on a hot plate with stirring until all the solid dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a receiving flask containing a small amount of boiling ethanol. Quickly filter the hot solution through a fluted filter paper to remove the insoluble material.
-
Crystallization: Slowly add hot water to the hot ethanol solution dropwise with continuous stirring until the solution becomes faintly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for at least one hour.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol-water mixture (e.g., a 1:1 ratio) to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at 50-60°C until a constant weight is achieved.
Protocol 2: HPLC Analysis of Sodium 2-Chloroacetate Purity
This protocol provides a method for determining the purity of sodium 2-chloroacetate and quantifying impurities like sodium glycolate.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., Newcrom R1) is suitable.[8]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water with a small amount of phosphoric acid (e.g., 100 mL acetonitrile, 900 mL water, 2.0 mL phosphoric acid).[8] For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[8] The mobile phase should be degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 214 nm.
-
Column Temperature: Room temperature.
-
Sample Preparation: Accurately weigh and dissolve the sodium 2-chloroacetate sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Procedure: Inject a suitable volume of the sample solution (e.g., 20 µL) into the HPLC system. The purity is determined by comparing the peak area of sodium 2-chloroacetate to the total area of all peaks.
Workflow and Logic Diagrams
Caption: General workflow for the synthesis and purification of sodium 2-chloroacetate.
References
- 1. SODIUM MONOCHLOROACETATE - Ataman Kimya [atamanchemicals.com]
- 2. ewg.org [ewg.org]
- 3. Sodium Monochloroacetate, Sodium Chloroacetate SDS MSDS [mubychem.com]
- 4. CN106397179A - Method for preparing sodium chloroacetate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Sodium chloroacetate - Wikipedia [en.wikipedia.org]
- 7. Preparation method of sodium chloroacetate - Eureka | Patsnap [eureka.patsnap.com]
- 8. Sodium chloroacetate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Managing Temperature Control in Sodium 2-Chloroacetate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium 2-chloroacetate reactions. Proper temperature control is critical for ensuring reaction safety, maximizing product yield, and minimizing impurity formation.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving sodium 2-chloroacetate, with a focus on temperature management.
| Issue | Potential Cause | Recommended Action |
| Rapid, uncontrolled temperature increase (runaway reaction) | The reaction is highly exothermic, particularly when reacting with strong nucleophiles like amines or cyanide.[1] This can be exacerbated by a high concentration of reactants or an inadequate cooling system. | - Immediate Action: If safe to do so, immediately apply external cooling (e.g., ice bath) and stop the addition of any further reagents. - Preventative Measures: - Dilute the reactants. - Add the sodium 2-chloroacetate or the nucleophile portion-wise or via slow addition using a dropping funnel to control the rate of reaction and heat generation. - Ensure the reaction vessel is appropriately sized to handle the reaction volume and has efficient stirring. - Use a reliable cooling system (e.g., cryostat, ice bath) capable of dissipating the heat generated. |
| Low product yield | - Reaction temperature is too low: Insufficient thermal energy can lead to a slow or incomplete reaction. - Reaction temperature is too high: This can lead to the decomposition of reactants or products, or the formation of unwanted side products. For instance, hydrolysis of sodium 2-chloroacetate to sodium glycolate (B3277807) can occur at elevated temperatures in aqueous solutions.[2] - Side reactions: Improper temperature control during the neutralization of chloroacetic acid can lead to the formation of byproducts. | - Optimize Temperature: Consult established protocols for the specific reaction to determine the optimal temperature range. For example, in some glycine (B1666218) synthesis methods, the initial reaction is kept below 60°C, followed by heating to around 62-64°C.[1] - Monitor pH and Temperature: When neutralizing chloroacetic acid, maintain a low temperature (e.g., below 25°C) to prevent hydrolysis.[3] - Analyze for Side Products: Use analytical techniques (e.g., HPLC, GC-MS) to identify byproducts and adjust reaction conditions accordingly. |
| Formation of impurities | - Decomposition: Sodium 2-chloroacetate can decompose at temperatures above 150°C.[4] - Side Reactions: As mentioned, elevated temperatures can promote side reactions, leading to impurities. | - Maintain Strict Temperature Control: Use a thermostat-controlled reaction setup to maintain the desired temperature. - Purification: If impurities are formed, appropriate purification steps (e.g., recrystallization, chromatography) will be necessary. |
| Inconsistent reaction times | Fluctuations in reaction temperature can lead to variable reaction rates. | - Ensure Consistent Cooling/Heating: Use a stable and well-calibrated temperature control system. - Monitor Internal Temperature: Place the temperature probe directly in the reaction mixture to get an accurate reading of the internal temperature, rather than the bath temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern regarding temperature in sodium 2-chloroacetate reactions?
A1: The primary safety concern is the potential for a runaway reaction due to the exothermic nature of many of its reactions, especially with strong nucleophiles.[1] This can lead to a rapid increase in temperature and pressure, potentially causing the reaction vessel to fail. It is crucial to have adequate cooling and to control the rate of reagent addition.
Q2: At what temperature does sodium 2-chloroacetate decompose?
A2: Sodium 2-chloroacetate begins to decompose at temperatures above 150°C.[4] Upon heating to decomposition, it can emit toxic fumes such as hydrogen chloride and oxides of carbon and sodium.[5]
Q3: How does temperature affect the stability of sodium 2-chloroacetate in solution?
A3: In aqueous solutions, sodium 2-chloroacetate can undergo hydrolysis to form sodium glycolate and hydrochloric acid. This process is accelerated by higher temperatures.[2] Therefore, for reactions in water, it is important to control the temperature to minimize this side reaction.
Q4: What are the recommended storage conditions for sodium 2-chloroacetate to ensure its stability?
A4: Sodium 2-chloroacetate should be stored in a cool, dry, and well-ventilated area in a tightly closed container.[5][6] It should be kept away from heat sources, direct sunlight, and incompatible materials such as strong acids and oxidizing agents.[5][7]
Q5: Are there any visual indicators of a temperature-related problem in the reaction?
A5: While not always present, visual cues can include a sudden change in color, rapid bubbling or gas evolution that is not part of the expected reaction, or the precipitation of unexpected solids. However, relying solely on visual indicators is not sufficient. Continuous monitoring of the internal reaction temperature with a calibrated thermometer is essential.
Experimental Protocols
Synthesis of Glycine from Chloroacetic Acid and Ammonia (B1221849)
This protocol is a generalized procedure based on common methods. Specific quantities and conditions may need to be optimized for your particular setup.
-
Preparation of Ammonium (B1175870) Chloroacetate (B1199739):
-
Amination to Glycine:
-
To the ammonium chloroacetate solution, add a catalyst such as urotropine.
-
Gradually heat the reaction mixture to 60-65°C.[9]
-
Maintain this temperature and continue stirring for the specified reaction time (typically several hours), monitoring the reaction progress by a suitable analytical method (e.g., HPLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
The glycine product, which is often insoluble in the alcoholic solvent, will precipitate.
-
Filter the solid product and wash with cold solvent to remove impurities.
-
Dry the glycine product under vacuum.
-
Data Presentation
Table 1: Recommended Temperature Ranges for Various Reactions
| Reaction | Reactants | Recommended Temperature (°C) | Notes |
| Glycine Synthesis (Initial Ammonolysis) | Chloroacetic acid, Ammonia | 10 - 30 | Exothermic reaction; requires cooling.[8] |
| Glycine Synthesis (Amination) | Ammonium chloroacetate, Ammonia, Urotropine | 65 - 70 | Requires heating to proceed at a reasonable rate.[8] |
| Glycine Betaine (B1666868) Synthesis (Amination) | Sodium chloroacetate, Trimethylamine | 25 - 30 | Exothermic; temperature control is important for yield.[10] |
| Neutralization of Chloroacetic Acid | Chloroacetic acid, Sodium hydroxide | < 25 | To prevent hydrolysis to glycolic acid.[3] |
Mandatory Visualization
Below are diagrams illustrating key workflows and logical relationships in managing temperature control for sodium 2-chloroacetate reactions.
References
- 1. CN101270061B - Method for preparing glycine - Google Patents [patents.google.com]
- 2. SODIUM MONOCHLOROACETATE - Ataman Kimya [atamanchemicals.com]
- 3. echemi.com [echemi.com]
- 4. Sodium chloroacetate | C2H2ClO2Na | CID 23665759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sodium Monochloroacetate, Sodium Chloroacetate SDS MSDS [mubychem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Correct Use of Sodium Chloroacetate and Precautions-Chemwin [en.888chem.com]
- 8. Preparation method of glycine - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN1410417A - Preparation method of glycine - Google Patents [patents.google.com]
- 10. CN103242184A - Glycine betaine preparation method - Google Patents [patents.google.com]
dealing with the hygroscopic nature of sodium;2-chloroacetate
Technical Support Center: Sodium 2-Chloroacetate
Welcome to the technical support center for sodium 2-chloroacetate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the hygroscopic nature of this reagent.
Frequently Asked Questions (FAQs)
Q1: Why is my solid sodium 2-chloroacetate clumping or appearing wet?
A1: Sodium 2-chloroacetate is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] Clumping or a wet appearance is a clear indication that the compound has been exposed to ambient air and has absorbed water.
Q2: How should I store sodium 2-chloroacetate to prevent moisture absorption?
A2: To minimize moisture absorption, store sodium 2-chloroacetate in a tightly sealed container in a cool, dry, and well-ventilated area.[3] For long-term storage or for highly sensitive applications, storing the container inside a desiccator with a suitable drying agent (e.g., silica (B1680970) gel, calcium chloride) is recommended.[2]
Q3: Can I use sodium 2-chloroacetate that has absorbed water?
A3: Using sodium 2-chloroacetate that has absorbed water can significantly impact your experiment. The presence of water can lead to inaccurate weighing, altered reaction stoichiometry, and undesirable side reactions.[4][5] It is crucial to either dry the material before use or accurately determine the water content to adjust the amount of reagent accordingly.
Q4: What is the primary side reaction caused by moisture when using sodium 2-chloroacetate?
A4: In alkaline conditions, which are common in reactions like carboxymethylation, sodium 2-chloroacetate can be hydrolyzed to form sodium glycolate.[6][7][8][9] This side reaction consumes both the reactant and the base, reducing the yield of the desired product.[10]
Q5: How can I determine the water content of my sodium 2-chloroacetate?
A5: The most accurate method for determining water content is Karl Fischer titration.[7][11][12][13][14] This technique is specific to water and can provide precise measurements, allowing you to adjust your experimental calculations for the actual amount of active reagent.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with sodium 2-chloroacetate.
Issue 1: Inaccurate and Inconsistent Weighing
-
Symptom: The weight of the sodium 2-chloroacetate on the balance is unstable and tends to increase over time.
-
Cause: The compound is absorbing moisture from the air during weighing.[4]
-
Solution:
-
Minimize Exposure: Work quickly when weighing. Have all necessary equipment ready before opening the container.
-
Use a Controlled Environment: For highly sensitive reactions, weigh the sodium 2-chloroacetate inside a glove box with a controlled inert atmosphere (e.g., nitrogen or argon).[15][16][17][18][19][20][21]
-
Weighing by Difference: Weigh the sealed container, quickly dispense the approximate amount of reagent into your reaction vessel, and then re-weigh the sealed container. The difference will give you a more accurate mass of the dispensed solid.
-
Issue 2: Low Yield in Carboxymethylation or Williamson Ether Synthesis
-
Symptom: The final yield of the desired product (e.g., carboxymethyl cellulose, a substituted ether) is significantly lower than expected.
-
Cause 1: Inaccurate Reagent Amount: The mass of the weighed sodium 2-chloroacetate includes water, leading to a lower molar amount of the actual reactant than calculated.
-
Solution 1: Determine Water Content: Use Karl Fischer titration to find the exact water percentage.[12][13][14] Adjust the mass of sodium 2-chloroacetate used based on its purity.
-
Cause 2: Undesired Side Reaction: The presence of water promotes the hydrolysis of sodium 2-chloroacetate to sodium glycolate, especially under basic conditions.[1][6][7][8][9]
-
Solution 2: Dry the Reagent: Before use, dry the sodium 2-chloroacetate under vacuum at an elevated temperature (ensure the temperature is below its decomposition point of >150 °C).[15] Cool the dried reagent in a desiccator before use.
-
Solution 3: Use Anhydrous Conditions: Ensure all solvents and other reagents are anhydrous and perform the reaction under an inert atmosphere (nitrogen or argon).[22]
Issue 3: Inconsistent Product Quality
-
Symptom: Batch-to-batch variations in the properties of the final product (e.g., degree of substitution in carboxymethyl cellulose, purity of a synthesized compound).
-
Cause: Varying amounts of moisture in the sodium 2-chloroacetate used in different batches.
-
Solution:
-
Standardize Handling Procedures: Implement a strict protocol for storing, handling, and weighing sodium 2-chloroacetate to ensure consistency.
-
Quality Control of Incoming Reagent: Upon receiving a new bottle of sodium 2-chloroacetate, determine its water content via Karl Fischer titration and record it. This value can be used for all subsequent reactions with that batch.
-
Use a Glove Box: For the most sensitive applications, exclusively handle the reagent in a glove box to prevent any moisture uptake.[16][17][18][19][20][21]
-
Data Presentation
Table 1: Physical and Chemical Properties of Sodium 2-Chloroacetate
| Property | Value | Reference |
| Molecular Formula | C₂H₂ClNaO₂ | [23] |
| Molecular Weight | 116.48 g/mol | [23] |
| Appearance | White crystalline powder | [5] |
| Solubility in Water | 850 g/L at 20 °C | [15] |
| Melting Point | 199 °C (decomposes) | [5] |
| Hygroscopicity | Hygroscopic | [1][2] |
Table 2: Recommended Analytical Methods for Quality Control
| Parameter to Measure | Recommended Method | Key Considerations | Reference |
| Water Content | Karl Fischer Titration | Highly accurate and specific for water. Requires specialized equipment. | [7][11][12][13][14] |
| Purity (Assay) | Titration or HPLC | Determines the percentage of active sodium 2-chloroacetate. | [24] |
| Sodium Glycolate Impurity | HPLC or Colorimetric Methods | Important for applications where this impurity affects product performance. | [4][24][25][26][27] |
Experimental Protocols
Protocol 1: Weighing Sodium 2-Chloroacetate in a Glove Box
-
Preparation: Ensure the glove box has a dry, inert atmosphere (O₂ and H₂O levels <1 ppm). Place a calibrated analytical balance, weighing paper or boat, spatula, and your reaction vessel inside the antechamber.
-
Transfer: Cycle the antechamber to replace the air with the inert atmosphere of the glove box.
-
Weighing: Move the items into the main chamber. Tare the weighing vessel on the balance. Carefully add the desired amount of sodium 2-chloroacetate.
-
Transfer to Reaction Vessel: Transfer the weighed solid to your reaction vessel.
-
Sealing: Tightly seal the sodium 2-chloroacetate container and the reaction vessel before removing them from the glove box.
Protocol 2: Determination of Water Content by Karl Fischer Titration
-
Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated with the Karl Fischer reagent to neutralize any residual moisture.
-
Sample Preparation: In a controlled environment (e.g., a glove box or by working quickly in a low-humidity room), accurately weigh a suitable amount of sodium 2-chloroacetate. The ideal sample size will depend on the expected water content and the titrator's sensitivity.
-
Titration: Quickly transfer the weighed sample into the titration vessel. Start the titration. The instrument will automatically dispense the Karl Fischer reagent until all the water in the sample has reacted.
-
Calculation: The instrument's software will calculate the percentage of water in the sample based on the amount of reagent consumed and the sample weight.
Visualizations
Caption: Workflow for handling hygroscopic sodium 2-chloroacetate.
Caption: Decision tree for troubleshooting experiments.
References
- 1. Chloroacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. How To [chem.rochester.edu]
- 4. fao.org [fao.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. asianpubs.org [asianpubs.org]
- 7. 168. The kinetics of the alkaline hydrolysis of the halogen-substituted acetates - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mcckf.com [mcckf.com]
- 11. asianpubs.org [asianpubs.org]
- 12. mt.com [mt.com]
- 13. greyhoundchrom.com [greyhoundchrom.com]
- 14. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 15. hepatochem.com [hepatochem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. ossila.com [ossila.com]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. ucd.ie [ucd.ie]
- 21. molan.wdfiles.com [molan.wdfiles.com]
- 22. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 23. taylorandfrancis.com [taylorandfrancis.com]
- 24. celluloseether.com [celluloseether.com]
- 25. celluloseether.com [celluloseether.com]
- 26. fao.org [fao.org]
- 27. researchgate.net [researchgate.net]
Catalyst Selection for Enhanced Sodium 2-Chloroacetate Reactivity: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving sodium 2-chloroacetate.
Troubleshooting Guides
Issue 1: Low Reaction Yield in Williamson Ether Synthesis
Question: I am experiencing a low yield in my Williamson ether synthesis reaction between a phenol (B47542)/alcohol and sodium 2-chloroacetate. What are the potential causes and how can I improve the yield?
Answer:
Low yields in this synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Catalyst Selection and Activation:
-
Phase-Transfer Catalysts (PTCs): For reactions in biphasic systems (e.g., water and an organic solvent), a PTC is often essential.[1][2] Typical PTCs include quaternary ammonium (B1175870) salts (e.g., Tetrabutylammonium Bromide - TBAB, Aliquat 336), phosphonium (B103445) salts, and crown ethers. These catalysts facilitate the transfer of the chloroacetate (B1199739) anion from the aqueous phase to the organic phase where the reaction occurs.
-
Iodide Catalysis: The addition of a catalytic amount of sodium iodide or potassium iodide can enhance the reaction rate. The iodide ion is a better nucleophile than the chloride ion and can displace it on the chloroacetate, forming a more reactive iodoacetate intermediate in situ.[3]
-
-
Solvent Choice:
-
The use of polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or acetonitrile (B52724) can significantly enhance the rate of S\N2 reactions.[4] These solvents solvate the cation of the alkoxide, leaving the anion more "naked" and nucleophilic.[4]
-
-
Base Selection:
-
A sufficiently strong, non-nucleophilic base is crucial for the complete deprotonation of the alcohol or phenol.[4] For alcohols, strong bases like sodium hydride (NaH) are effective.[4][5] For more acidic phenols, weaker bases such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or potassium carbonate (K2CO3) can be used.[4]
-
-
Reaction Temperature:
-
While higher temperatures generally increase reaction rates, they can also promote side reactions. The typical temperature range for Williamson ether synthesis is 50-100 °C.[4] If elimination is a competing side reaction, consider running the reaction at a lower temperature for a longer duration.[4]
-
-
Water Content:
Issue 2: Formation of Alkene Byproduct (Elimination Reaction)
Question: My reaction is producing a significant amount of an alkene byproduct. How can I minimize this E2 elimination side reaction?
Answer:
The formation of an alkene indicates that the E2 elimination pathway is competing with the desired S\N2 substitution reaction. This is particularly common with secondary and tertiary alkyl halides, but can also be a factor with primary halides under certain conditions.[4][8]
Strategies to Minimize Elimination:
-
Substrate Selection:
-
Reaction Temperature:
-
Lowering the reaction temperature will favor the S\N2 reaction over the E2 reaction, as the activation energy for elimination is typically higher.[4]
-
-
Base Selection:
-
Use a sterically hindered, non-nucleophilic base if possible, although for deprotonating the alcohol/phenol, this is less of a factor. The choice of a strong but less bulky base is often a compromise.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of a phase-transfer catalyst (PTC) and which one should I choose?
A1: A PTC is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs.[1] In the context of sodium 2-chloroacetate reactions, which is often in an aqueous phase, and an organic substrate in an organic solvent, the PTC helps to bring the chloroacetate anion into the organic phase. Common PTCs include quaternary ammonium salts (e.g., TBAB, benzyltriethylammonium chloride), phosphonium salts, and crown ethers.[10] The choice of PTC can depend on the specific reactants and solvent system, and some empirical screening may be necessary.
Q2: Can I use sodium 2-chloroacetate in an aqueous solution?
A2: Yes, sodium 2-chloroacetate is soluble in water.[11][12][13] However, be aware that it can undergo hydrolysis to form sodium glycolate, especially at elevated temperatures or under strongly alkaline conditions.[6][7] This side reaction will consume your starting material and reduce the yield of your desired product.
Q3: What are some common side reactions to be aware of?
A3: Besides elimination and hydrolysis, other potential side reactions include:
-
Dimerization: Self-condensation of the product if it contains a reactive site.
-
Over-alkylation: If the product molecule has other nucleophilic sites.
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods will allow you to track the consumption of the starting materials and the formation of the product over time.
Data Presentation
Table 1: Common Catalysts for Enhancing Sodium 2-Chloroacetate Reactivity
| Catalyst Type | Examples | Typical Reactions | Notes |
| Phase-Transfer Catalysts | Tetrabutylammonium Bromide (TBAB), Tetrabutylammonium Hydrogen Sulfate, Benzyltriethylammonium Chloride (BTEAC), Aliquat 336 | Williamson Ether Synthesis, N-Alkylation | Effective in biphasic systems.[1][10] |
| Iodide Salts | Sodium Iodide (NaI), Potassium Iodide (KI) | Williamson Ether Synthesis, other S\N2 reactions | Acts as a co-catalyst to generate a more reactive iodo-intermediate.[3] |
Table 2: Influence of Reaction Parameters on Williamson Ether Synthesis Yield
| Parameter | Condition | Expected Outcome on Yield | Rationale |
| Solvent | Polar Aprotic (DMF, DMSO) | Increase | Solvates the cation, increasing the nucleophilicity of the alkoxide.[4] |
| Protic (e.g., Ethanol) | Decrease | Solvates the alkoxide, reducing its nucleophilicity.[4] | |
| Temperature | Too High | Decrease | May favor the E2 elimination side reaction.[4] |
| Optimal (e.g., 50-100 °C) | Increase | Provides sufficient energy for the S\N2 reaction to proceed at a reasonable rate.[4] | |
| Base | Strong, Non-nucleophilic (e.g., NaH) | Increase | Ensures complete deprotonation of the alcohol to the more reactive alkoxide.[4][5] |
| Substrate | Primary Alkyl Halide | High | S\N2 reaction is favored.[8][9] |
| Secondary/Tertiary Alkyl Halide | Low | E2 elimination becomes a significant competing reaction.[4][8] |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis using a Phase-Transfer Catalyst
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alcohol or phenol in a suitable organic solvent (e.g., toluene, chlorobenzene).
-
Base Addition: Add an aqueous solution of a base (e.g., 30% NaOH).[14]
-
Catalyst Addition: Add the phase-transfer catalyst (e.g., TBAB, 1-5 mol%).
-
Addition of Sodium 2-Chloroacetate: Add an aqueous solution of sodium 2-chloroacetate to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring for a predetermined time (monitor by TLC or GC).[14]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by a suitable method such as recrystallization or column chromatography.
Mandatory Visualization
Caption: Catalyst selection workflow for Williamson ether synthesis.
Caption: Troubleshooting guide for low reaction yields.
Caption: Generalized mechanism of phase-transfer catalysis.
References
- 1. iagi.or.id [iagi.or.id]
- 2. crdeepjournal.org [crdeepjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. phasetransfer.com [phasetransfer.com]
- 6. SODIUM MONOCHLOROACETATE - Ataman Kimya [atamanchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. sacheminc.com [sacheminc.com]
- 11. Sodium chloroacetate | C2H2ClO2Na | CID 23665759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. SODIUM CHLOROACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. Understanding Sodium Chloroacetate: Properties and Applications [m.highmountainchem.com]
- 14. The Williamson Ether Synthesis [cs.gordon.edu]
Technical Support Center: Carboxymethylation with Sodium 2-Chloroacetate
Welcome to our technical support center for carboxymethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of sodium 2-chloroacetate for the carboxymethylation of polysaccharides and other macromolecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during carboxymethylation experiments.
Q1: Why is my degree of substitution (DS) too low?
A low degree of substitution is a frequent issue and can be attributed to several factors:
-
Inadequate Alkalization: The substrate must be effectively activated with a sodium hydroxide (B78521) (NaOH) solution to form alkoxides, which are the reactive species. Insufficient NaOH concentration can lead to incomplete activation. However, an excessively high concentration can promote side reactions. For many cellulose-based materials, a 30% (w/v) NaOH solution is considered optimal.[1][2]
-
Suboptimal Reagent Concentration: The concentration of sodium 2-chloroacetate (also known as sodium monochloroacetate or SMCA) is crucial. Increasing the SMCA concentration generally increases the DS up to a certain point.[3] Beyond this optimal concentration, the DS may decrease due to competing side reactions.[3]
-
Incorrect Reaction Temperature: The reaction temperature significantly influences the carboxymethylation process. While higher temperatures can increase the reaction rate, excessively high temperatures can lead to the degradation of the polymer backbone and favor the formation of byproducts like sodium glycolate (B3277807).[1][2] Optimal temperatures are often reported between 50°C and 60°C.[2][4][5]
-
Insufficient Reaction Time: The reaction needs sufficient time for the etherification to proceed. The DS generally increases with reaction time up to an optimal point, after which it may plateau or even decrease due to degradation.[1] Reaction times of 3 to 4 hours are commonly reported.[1][4]
-
Poor Solubility/Dispersion: The substrate must be well-dispersed in the reaction medium to ensure uniform access for the reagents. The choice of solvent or slurry medium, such as a mixture of ethanol (B145695) and isopropanol (B130326), is vital for achieving a homogenous reaction environment.[1][6]
Q2: My product has poor water solubility, what could be the reason?
Poor water solubility of the carboxymethylated product is often linked to a low degree of substitution. Carboxymethylation introduces hydrophilic carboxymethyl groups onto the polymer backbone, which enhances water solubility.[7] If the DS is too low, the polymer may not be sufficiently modified to become water-soluble. Review the parameters in Q1 to improve your DS. Additionally, a non-uniform substitution pattern can also lead to incomplete solubility.
Q3: The viscosity of my final product is not as expected. How can I control it?
The viscosity of the carboxymethylated product is influenced by several factors:
-
Degree of Substitution (DS): Viscosity is generally related to the DS.
-
Polymer Degradation: High temperatures, prolonged reaction times, or excessively high NaOH concentrations can lead to the degradation of the polymer chains, resulting in a lower molecular weight and consequently, lower viscosity.[1][2]
-
Purity of the Product: The presence of unreacted reagents or byproducts can affect the viscosity of the final solution. Ensure proper purification of your product.
Q4: What is the primary side reaction and how can I minimize it?
The main side reaction during carboxymethylation is the conversion of sodium 2-chloroacetate to sodium glycolate in the presence of NaOH.[1][6] This side reaction consumes the etherifying agent and reduces the efficiency of the primary reaction. To minimize the formation of sodium glycolate:
-
Optimize NaOH Concentration: Avoid excessively high concentrations of NaOH, as this strongly promotes the side reaction.[1]
-
Control Reaction Temperature: Keep the reaction temperature within the optimal range (typically below 70°C) to disfavor the formation of sodium glycolate.[8]
Q5: How can I confirm that carboxymethylation was successful?
Several analytical techniques can be used to characterize the product and confirm successful carboxymethylation:
-
Fourier-Transform Infrared Spectroscopy (FTIR): The appearance of new absorption bands around 1580-1600 cm⁻¹ and 1410-1420 cm⁻¹ corresponds to the carboxylate group (COO-), indicating the presence of carboxymethyl groups.[5][6][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and confirm the attachment of carboxymethyl groups to the polymer backbone.[10][11][12]
-
Titration Methods: Back titration or potentiometric titration can be used to determine the degree of substitution (DS).[6][13]
Q6: What is a suitable method for purifying the carboxymethylated product?
The most common method for purifying the product is precipitation. After the reaction, the solid product is typically suspended in an alcohol like methanol (B129727) or ethanol and neutralized with an acid (e.g., acetic acid).[9][13] The product is then washed multiple times with the alcohol to remove unreacted reagents (NaOH, SMCA) and byproducts (sodium glycolate, sodium chloride).[] The purified product is then dried.
Experimental Protocols
General Protocol for Carboxymethylation of Cellulose (B213188)
This protocol provides a general methodology for the carboxymethylation of cellulose powder. Researchers should optimize the specific conditions for their particular substrate and desired product characteristics.
-
Alkalization (Mercerization):
-
Disperse 15 g of cellulose powder in a mixture of isopropanol and ethanol.
-
Add 100 mL of a 30% (w/v) aqueous NaOH solution to the cellulose slurry.
-
Stir the mixture vigorously for 30-60 minutes at room temperature to ensure uniform activation of the cellulose.
-
-
Etherification:
-
Neutralization and Purification:
-
Drying:
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the carboxymethylation of different substrates, providing a basis for comparison and optimization.
| Substrate | NaOH Conc. | SMCA:Substrate Ratio (molar) | Temp. (°C) | Time (h) | Solvent | Max. DS Achieved | Reference |
| Cellulose | 30% (w/v) | - | 55 | 3.5 | Isopropanol | 0.83 | [13] |
| Cellulose | 30% (w/v) | - | - | - | - | 0.74 | [1] |
| Oil Palm Fronds | 52% | - | 50 | 3 | - | 1.1 | [4] |
| Sago Starch | 20% | 1.5:1.0 (to AGU) | 55 | 1 | - | 1.05 | [5] |
| Chitosan (B1678972) | 12.4 (molar ratio to Ch) | 5 (molar ratio to Ch) | - | 10.6 | - | 1.86 | [10] |
Note: AGU refers to the anhydroglucose (B10753087) unit.
Visualization
Troubleshooting Workflow for Carboxymethylation
The following diagram illustrates a logical workflow for troubleshooting common issues during carboxymethylation experiments.
A troubleshooting workflow for carboxymethylation experiments.
References
- 1. scialert.net [scialert.net]
- 2. Recent Developments of Carboxymethyl Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Optimization of Reaction Conditions for Synthesis of Carboxymethyl Cellulose from Oil Palm Fronds [ijcea.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Carboxymethylation of polysaccharides: Synthesis and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterization of Carboxymethyl Chitosan Nanogels for Swelling Studies and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of carboxymethyl chitosan synthesis using response surface methodology and desirability function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. redalyc.org [redalyc.org]
- 12. idpublications.org [idpublications.org]
- 13. Effect of Monochloroacetic Acid on Properties of Carboxymethyl Bacterial Cellulose Powder and Film from Nata de Coco - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Reactivity of Sodium 2-Chloroacetate and Sodium Bromoacetate in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals, the choice of alkylating agent is a critical decision that can significantly impact reaction efficiency, yield, and overall process viability. Among the versatile building blocks available, α-haloacetates such as sodium 2-chloroacetate and sodium bromoacetate (B1195939) are frequently employed for the introduction of a carboxymethyl group via nucleophilic substitution. This guide provides an objective, data-driven comparison of the reactivity of these two widely used reagents, supported by experimental evidence and detailed protocols to aid in the selection of the optimal reagent for specific research and development applications.
Executive Summary
The fundamental difference in the reactivity of sodium 2-chloroacetate and sodium bromoacetate lies in the nature of the halogen leaving group. It is a well-established principle in organic chemistry that bromide is a superior leaving group to chloride in S_N2 reactions. This is attributed to bromide's larger atomic size, greater polarizability, and the lower basicity of the bromide anion compared to the chloride anion. Consequently, sodium bromoacetate is generally expected to be a more reactive alkylating agent than sodium chloroacetate (B1199739), leading to faster reaction rates and potentially higher yields under identical conditions.
Data Presentation: A Quantitative Comparison
The following table summarizes representative kinetic data for the reaction of a chloroacetate and a bromoacetate ester with nucleophiles. Although the specific compounds and conditions differ, the data directionally supports the higher reactivity of the bromo-substituted compound.
| Reagent | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) |
| Sodium Chloroacetate | Potassium Ethylxanthogenate | Water | 25 | 1.3 x 10⁻³ L mol⁻¹ s⁻¹[1] |
| Ethyl Bromoacetate | Phenoxyacetate Ion | 90% Acetone/Water | 30 | 1.23 x 10⁻³ L mol⁻¹ s⁻¹ |
Note: The comparison is illustrative. A direct comparison under identical conditions would provide a more precise measure of the reactivity difference. The provided data points are from different reaction systems and are intended to provide a general sense of the magnitude of the rate constants.
Theoretical Framework: The Role of the Leaving Group
The enhanced reactivity of sodium bromoacetate can be explained by the principles of the S_N2 reaction mechanism. The rate of an S_N2 reaction is dependent on the concentration of both the substrate and the nucleophile and is sensitive to the nature of the leaving group.
A good leaving group is a species that is stable on its own. The stability of the halide anions increases down the group in the periodic table (I⁻ > Br⁻ > Cl⁻ > F⁻). This is due to the larger size of the bromide ion, which allows for the negative charge to be dispersed over a greater volume, thus stabilizing the ion. This increased stability of the bromide anion makes the C-Br bond easier to break during the transition state of the S_N2 reaction, leading to a lower activation energy and a faster reaction rate compared to the corresponding chloroacetate.
Experimental Protocols
To provide a practical context for the comparison, detailed experimental protocols for two common applications of α-haloacetates are provided below: the Williamson ether synthesis and the synthesis of glycine (B1666218).
Williamson Ether Synthesis of Phenoxyacetic Acid
This protocol describes a general procedure for the synthesis of a phenoxyacetic acid, a common structural motif in herbicides and pharmaceuticals.
Materials:
-
Sodium 2-chloroacetate or Sodium bromoacetate
-
Sodium hydroxide (B78521)
-
Water
-
Hydrochloric acid (concentrated)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (2.0 g, 50 mmol) in water (20 mL).
-
To the stirred solution, add phenol (4.7 g, 50 mmol).
-
Add sodium 2-chloroacetate (5.8 g, 50 mmol) or sodium bromoacetate (7.0 g, 50 mmol) to the reaction mixture.
-
Heat the mixture to reflux and maintain reflux for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2.
-
The precipitated phenoxyacetic acid is collected by vacuum filtration and washed with cold water.
-
The crude product can be purified by recrystallization from hot water or an ethanol-water mixture.
Synthesis of Glycine by Ammonolysis
This protocol outlines the synthesis of the amino acid glycine through the reaction of an α-haloacetate with ammonia (B1221849).
Materials:
-
Sodium 2-chloroacetate or Sodium bromoacetate
-
Ammonium (B1175870) carbonate
-
Ammonia solution (concentrated)
-
Methanol
Procedure:
-
In a pressure vessel, dissolve sodium 2-chloroacetate (11.7 g, 0.1 mol) or sodium bromoacetate (13.9 g, 0.1 mol) and ammonium carbonate (19.2 g, 0.2 mol) in a mixture of concentrated ammonia solution (50 mL) and water (50 mL).
-
Seal the vessel and heat the mixture at 100-110 °C for 2 hours.
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
The residue is taken up in water and any unreacted starting material is removed by extraction with an organic solvent.
-
The aqueous solution is then acidified, and the precipitated glycine is collected by filtration.
-
Further purification can be achieved by recrystallization from a water-methanol mixture.
Mandatory Visualizations
To visually represent the concepts discussed in this guide, the following diagrams have been generated using Graphviz (DOT language).
Caption: Logical Flow for Comparing Haloacetate Reactivity.
Caption: Experimental Workflow for Reactivity Comparison.
Conclusion
The choice between sodium 2-chloroacetate and sodium bromoacetate as an alkylating agent should be guided by the specific requirements of the chemical transformation. Based on fundamental principles of organic chemistry, sodium bromoacetate is the more reactive of the two, which can be advantageous in reactions that are sluggish or require milder conditions. However, factors such as cost, availability, and the potential for side reactions with highly reactive reagents must also be considered. For many standard applications, the more economical sodium 2-chloroacetate may be sufficient. This guide provides the foundational knowledge and practical protocols to enable an informed decision for your research and development endeavors.
References
A Comparative Guide to Protein Alkylation: Sodium 2-Chloroacetate vs. Alternative Reagents
For researchers, scientists, and drug development professionals engaged in proteomics and protein characterization, the alkylation of cysteine residues is a critical step to ensure reproducible and accurate analysis. This guide provides an objective comparison of sodium 2-chloroacetate (commonly referred to in its neutral form, chloroacetamide or CAA) with other widely used alkylating agents. The performance of these reagents is evaluated based on experimental data, with a focus on efficacy and potential side reactions.
The primary goal of alkylation in proteomics is to irreversibly block the thiol groups of cysteine residues after the reduction of disulfide bonds.[1] This prevents the re-formation of these bonds, which is essential for accurate protein digestion and subsequent analysis by mass spectrometry.[1][2] The choice of alkylating agent can significantly influence the quality of proteomic data. An ideal reagent exhibits high reactivity and specificity towards cysteine residues, minimizing off-target modifications that can complicate data interpretation.[3]
Performance Comparison of Cysteine Alkylating Agents
Sodium 2-chloroacetate (chloroacetamide) has been suggested as an alternative to the more common iodoacetamide (B48618) (IAA) to reduce the alkylation of residues other than cysteine.[4][5][6] While research shows that chloroacetamide does decrease the level of off-target alkylation, it can also introduce other undesirable modifications.[4][5] The most significant of these is the oxidation of methionine residues, which has been observed to increase to as much as 40% of all methionine-containing peptides, compared to 2-5% with iodoacetamide.[4][5]
The following table summarizes the performance of sodium 2-chloroacetate (chloroacetamide) in comparison to other common alkylating agents based on experimental findings.
| Alkylating Agent | Primary Target | Known Off-Target Residues | Notable Side Reactions | Alkylation Efficiency |
| Sodium 2-Chloroacetate (CAA) | Cysteine (Thiol group) | N-terminus, Asp, Glu, Lys, Ser, Thr, Tyr (less than IAA)[4][5] | Significant methionine oxidation (up to 40%)[4][5], mono- and di-oxidized tryptophan[5] | High (97.01% with TCEP as reducing agent)[2] |
| Iodoacetamide (IAA) | Cysteine (Thiol group)[1] | N-terminus, Asp, Glu, His, Lys, Met, Ser, Thr, Tyr[2][4] | Carbamidomethylation of methionine (can affect up to 80% of Met-containing peptides)[7], potential for false positive identification of ubiquitination sites[8] | High (e.g., >99% with DTT as reducing agent)[2] |
| Acrylamide (AA) | Cysteine (Thiol group)[9] | Generally considered to have high specificity for cysteine[9] | Michael addition reaction is highly specific for thiols under controlled conditions[9] | High, often resulting in the highest number of identified peptides in comparative studies[2] |
| Iodoacetic Acid (IAC) | Cysteine (Thiol group) | Methionine[10] | Can lead to significant over-alkylation, modifying methionine residues at high concentrations[10] | High (99.84% with DTT as reducing agent)[2] |
| N-Ethylmaleimide (NEM) | Cysteine (Thiol group)[1] | High specificity for cysteine[3] | Forms irreversible adducts with cysteine thiol groups[1] | Generally high |
Experimental Protocols
The following provides a detailed methodology for a standard in-solution protein alkylation experiment. This protocol is a generalized procedure and may require optimization for specific protein samples and downstream applications.
In-Solution Protein Reduction and Alkylation Protocol
-
Protein Solubilization and Denaturation:
-
Dissolve the protein sample (e.g., 100 µg) in a denaturing buffer. A common buffer is 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.3, or 100 mM ammonium (B1175870) bicarbonate, pH 8.0.[11]
-
-
Reduction of Disulfide Bonds:
-
Alkylation of Cysteine Residues:
-
Quenching the Reaction:
-
Sample Preparation for Downstream Analysis (e.g., Mass Spectrometry):
Visualizing the Workflow
The following diagrams illustrate the key processes involved in protein alkylation and the chemical reaction at the core of this technique.
Caption: Experimental workflow for protein reduction, alkylation, and analysis.
Caption: Chemical reaction of cysteine alkylation by chloroacetate.
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. OmicsDI: Home [omicsdi.org]
- 6. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 7. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
A Comparative Guide to the LC-MS Analysis of Sodium 2-Chloroacetate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of reaction products derived from sodium 2-chloroacetate. Sodium 2-chloroacetate is a versatile reagent widely employed in various synthetic pathways, most notably in carboxymethylation reactions. The resulting products, containing N-carboxymethyl and S-carboxymethyl moieties, are crucial intermediates and final products in the pharmaceutical, agrochemical, and cosmetic industries. Accurate and robust analytical methods are therefore essential for reaction monitoring, quality control, and metabolic studies.
This guide offers a detailed comparison of LC-MS techniques with alternative analytical methods, supported by experimental data and protocols.
Comparison of Analytical Methodologies
LC-MS has emerged as the preferred technique for the analysis of sodium 2-chloroacetate reaction products due to its high sensitivity, selectivity, and applicability to a wide range of polar, non-volatile compounds without the need for derivatization. However, other methods have been historically used and may still be relevant for specific applications.
| Feature | LC-MS/MS | HPLC-FLD (with derivatization) | Gas Chromatography (GC) | Titration Methods |
| Principle | Separation by liquid chromatography followed by mass-based detection. | Separation by liquid chromatography followed by fluorescence detection after chemical derivatization. | Separation of volatile compounds in the gas phase followed by various detectors. Requires derivatization for non-volatile analytes. | Chemical titration to determine the degree of substitution in polymers. |
| Selectivity | Very High | High | Moderate to High | Low |
| Sensitivity | Very High (ng/mL to pg/mL) | High (µg/mL to ng/mL) | High (with specific detectors like ECD) | Low |
| Throughput | High | Moderate | Moderate | Low |
| Sample Preparation | Simple (often dilute-and-shoot) | Complex (requires derivatization) | Complex (requires extraction and derivatization) | Simple for bulk material |
| Applicability | Broad range of polar and non-volatile compounds. | Primary and secondary amines, thiols. | Volatile or semi-volatile compounds. | Bulk polymer analysis. |
| Strengths | High specificity and sensitivity, direct analysis. | Good sensitivity for specific compound classes. | Well-established for certain analytes. | Simple, low-cost for bulk analysis. |
| Limitations | Matrix effects can cause ion suppression. | Derivatization can be time-consuming and introduce errors. | Not suitable for non-volatile or thermally labile compounds. | Lacks specificity for individual reaction products. |
Quantitative Performance of LC-MS/MS Methods
The following tables summarize typical performance characteristics of LC-MS/MS methods for the quantitative analysis of common reaction products of sodium 2-chloroacetate.
Table 1: LC-MS/MS Performance for N-Carboxymethyl-Lysine (CML)
| Parameter | Reported Value | Citation |
| Linear Range | 20–3500 ng/mL | [1] |
| Limit of Detection (LOD) | 0.038 ng/mL | [2] |
| Limit of Quantitation (LOQ) | 0.127 ng/mL | [2] |
| Intra-day Precision (%RSD) | 3.08 - 3.32% | [1] |
| Inter-day Precision (%RSD) | 3.14 - 3.53% | [1] |
| Accuracy (% Recovery) | 91.84 - 97.42% | [1] |
Table 2: LC-MS/MS Performance for S-Carboxymethyl-Cysteine (Carbocisteine)
| Parameter | Reported Value | Citation |
| Linear Range | 0.1-20 µg/mL | [3] |
| Lower Limit of Quantitation (LLOQ) | 0.1 µg/mL | [3] |
| Intra-day Precision (%RSD) | < 7% | [3] |
| Inter-day Precision (%RSD) | < 7% | [3] |
| Accuracy (% of Nominal) | 96.26 - 100.51% | [4] |
Experimental Protocols
Protocol 1: General LC-MS/MS Analysis of Carboxymethylated Amino Acids
This protocol provides a general framework for the analysis of N- or S-carboxymethylated amino acids in biological matrices.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or cell lysate, add 300 µL of cold acetonitrile (B52724) to precipitate proteins.[5]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography
-
Column: HILIC column (e.g., 2.1 mm x 50 mm, 1.6 µm) is often suitable for retaining these polar compounds.[1] A C18 column can also be used.[3]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase B (e.g., 90%) and gradually decrease to elute the polar analytes.
-
Flow Rate: 0.3 mL/min.[5]
-
Column Temperature: 40 °C.[1]
-
Injection Volume: 2-10 µL.
3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.[5]
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: These need to be optimized for each specific analyte. For example, for Nε-(carboxymethyl)lysine (CML), a common transition is m/z 205 -> 130.[1]
-
Ion Source Parameters: Optimize capillary voltage, gas flows, and temperatures for maximum signal intensity.
Protocol 2: Alternative HPLC-FLD Method with Derivatization for Amine Analysis
This protocol outlines a typical workflow for the analysis of primary and secondary amines using HPLC with fluorescence detection after derivatization.
1. Derivatization
-
Several reagents can be used, including o-phthalaldehyde (B127526) (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC-Cl) for both primary and secondary amines.[6][7]
-
The reaction is typically carried out in a buffered, aqueous environment. For OPA, a thiol is also required.[6]
-
Automated pre-column derivatization can be performed using the HPLC autosampler to improve reproducibility.[7]
2. Liquid Chromatography
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: Aqueous buffer (e.g., sodium acetate).
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A gradient elution is typically used to separate the derivatized amines.
-
Flow Rate: 1.0 mL/min.
3. Fluorescence Detection
-
Set the excitation and emission wavelengths appropriate for the chosen derivatization reagent. For OPA derivatives, excitation is around 340 nm and emission is around 450 nm.[8]
Visualizations
Caption: Experimental workflow for LC-MS analysis of carboxymethylated compounds.
Caption: Reaction pathway for the S-carboxymethylation of a thiol.
Conclusion
LC-MS stands out as a superior analytical technique for the identification and quantification of sodium 2-chloroacetate reaction products. Its high sensitivity, selectivity, and minimal sample preparation requirements make it ideal for complex matrices encountered in pharmaceutical and biological research. While alternative methods like HPLC with derivatization exist, they often involve more complex and time-consuming procedures. The data and protocols presented in this guide demonstrate the robustness and reliability of LC-MS for this application, providing researchers with a solid foundation for method development and validation.
References
- 1. Simultaneous Determination of Nε-(carboxymethyl) Lysine and Nε-(carboxyethyl) Lysine in Different Sections of Antler Velvet after Various Processing Methods by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. itjfs.com [itjfs.com]
- 3. High-throughput determination of carbocysteine in human plasma by liquid chromatography/tandem mass spectrometry: application to a bioequivalence study of two formulations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical Method for Carbocisteine in Human Plasma by Using LC-MS/MS: A Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UPLC-MS/MS method for quantitative determination of the advanced glycation endproducts N ε -(carboxymethyl)lysine and N ε -(carboxyethyl)lysine - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01817B [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of Sodium 2-Chloroacetate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of sodium 2-chloroacetate and its key derivatives: sodium fluoroacetate, sodium bromoacetate (B1195939), and sodium dichloroacetate. The objective is to offer a comprehensive resource for the identification, characterization, and differentiation of these compounds using common spectroscopic techniques. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of analytical workflows.
Introduction
Sodium 2-chloroacetate and its halogenated analogs are important intermediates in the synthesis of a wide range of pharmaceutical and agricultural chemicals.[1][2] Precise and reliable analytical methods are crucial for quality control and reaction monitoring. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy provide valuable structural information, enabling the unambiguous identification and comparative analysis of these compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for sodium 2-chloroacetate and its derivatives.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of these compounds in solution. The chemical shifts are highly sensitive to the electronic environment of the nuclei, which is significantly influenced by the electronegativity of the halogen substituent.
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) in ppm
| Compound | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Sodium fluoroacetate | ~4.7 (d, JHF ≈ 47 Hz) | ~78 (d, JCF ≈ 170 Hz), ~177 (d, JCCF ≈ 20 Hz) |
| Sodium 2-chloroacetate | ~4.1 (s) | ~45, ~175 |
| Sodium bromoacetate | ~3.8 (s) | ~27, ~173 |
| Sodium dichloroacetate | ~6.5 (s) | ~68, ~172 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data is compiled from various sources.[1][3][4]
Vibrational Spectroscopy (FTIR and Raman)
FTIR and Raman spectroscopy provide information about the vibrational modes of the molecules. The frequencies of these vibrations are characteristic of the functional groups present and are influenced by the mass and electronegativity of the halogen atom.
Table 2: Key Infrared (IR) and Raman Peak Positions (cm⁻¹)
| Compound | C=O Stretch (IR) | C-Cl Stretch (IR) | C-COO⁻ Sym. Stretch (Raman) | C-COO⁻ Asym. Stretch (Raman) |
| Sodium fluoroacetate | ~1630 | N/A | ~1440 | ~1670 |
| Sodium 2-chloroacetate | ~1605 | ~780 | ~1420 | ~1595 |
| Sodium bromoacetate | ~1600 | N/A | ~1415 | ~1590 |
| Sodium dichloroacetate | ~1625 | ~830, ~800 | ~1410 | ~1610 |
Note: Peak positions are approximate and can vary based on the physical state of the sample (solid or solution) and the specific experimental conditions.[5][6][7][8]
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and comparison.
Materials:
-
NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent)
-
NMR tubes
-
Deuterated solvent (e.g., D₂O)
-
Sodium salt of the haloacetic acid derivative
-
Internal standard (optional, e.g., DSS)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sodium haloacetate salt in approximately 0.6 mL of D₂O in a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.
-
Process the data similarly to the ¹H spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of the solid sample.
Materials:
-
FTIR spectrometer with a DTGS or MCT detector
-
Hydraulic press and pellet die
-
Agate mortar and pestle
-
Potassium bromide (KBr), spectroscopy grade, dried
-
Sodium salt of the haloacetic acid derivative
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Place approximately 1-2 mg of the sample and 100-200 mg of dry KBr powder into an agate mortar.[9]
-
Gently grind the mixture to a fine, homogeneous powder.[10]
-
Transfer the powder to the pellet die.
-
Press the powder under a hydraulic press at approximately 8-10 tons of pressure for 1-2 minutes to form a transparent or translucent pellet.[11]
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
The spectrum is usually recorded in the 4000-400 cm⁻¹ range.
-
Raman Spectroscopy
Objective: To obtain the Raman scattering spectrum of the solid sample.
Materials:
-
Raman spectrometer with a laser excitation source (e.g., 785 nm)
-
Microscope slide or other suitable sample holder
-
Sodium salt of the haloacetic acid derivative
Procedure:
-
Sample Preparation:
-
Place a small amount of the solid sample onto a clean microscope slide.[1]
-
No further sample preparation is typically required for solid samples.
-
-
Instrument Setup:
-
Place the sample slide on the spectrometer stage.
-
Focus the laser onto the sample using the microscope objective.
-
-
Spectral Acquisition:
-
Acquire the Raman spectrum using an appropriate laser power and acquisition time to obtain a good signal-to-noise ratio without causing sample degradation.
-
A typical acquisition may involve multiple accumulations.
-
The spectrum is typically collected over a Raman shift range of approximately 200-3500 cm⁻¹.
-
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for the spectroscopic analysis of sodium 2-chloroacetate derivatives.
Caption: Experimental workflow for spectroscopic analysis.
Caption: From molecular properties to spectral output.
References
- 1. Sodium Dichloroacetate | C2HCl2NaO2 | CID 517326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sodium trifluoroacetate(2923-18-4) IR Spectrum [m.chemicalbook.com]
- 3. journals.asmedigitalcollection.asme.org [journals.asmedigitalcollection.asme.org]
- 4. Sodium bromoacetate | C2H2BrNaO2 | CID 23675628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Sodium chloroacetate(3926-62-3) IR Spectrum [chemicalbook.com]
- 8. research.tudelft.nl [research.tudelft.nl]
- 9. SODIUM FLUOROACETATE(62-74-8) 1H NMR spectrum [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. dl.astm.org [dl.astm.org]
A Comparative Guide to Alkylating Agents for Specific Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of various alkylating agents, focusing on their reactivity with specific biological nucleophiles. Alkylating agents are a cornerstone in chemotherapy and chemical biology, exerting their effects by covalently modifying nucleophilic sites on macromolecules, most notably DNA. This can lead to cytotoxicity and cell death, making them potent anti-cancer agents. Understanding the nuances of their reactivity, selectivity, and the cellular responses they elicit is critical for the development of more effective and targeted therapies.
This document outlines the mechanisms of action of common alkylating agents, presents a quantitative comparison of their cytotoxic effects, provides detailed experimental protocols for their evaluation, and visualizes key cellular pathways and experimental workflows.
Mechanisms of Action: Targeting the Nucleophiles Within
Alkylating agents are characterized by their ability to transfer alkyl groups to electron-rich atoms in biological molecules. Their primary therapeutic target is DNA, where they react with various nucleophilic sites on the DNA bases. The most susceptible nucleophile is the N7 position of guanine, followed by the N3 position of adenine (B156593) and the O6 position of guanine.[1] Alkylation at these sites can have several profound consequences for the cell:
-
DNA Damage: The addition of an alkyl group can distort the DNA double helix, leading to errors in DNA replication and transcription.
-
Cross-linking: Bifunctional alkylating agents possess two reactive groups, enabling them to form covalent bonds between two different nucleophilic sites. This can result in intrastrand cross-links (within the same DNA strand) or interstrand cross-links (between opposite DNA strands). Interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, a prerequisite for both replication and transcription.[2]
-
Induction of Apoptosis: The substantial DNA damage caused by alkylating agents triggers cellular stress responses, often culminating in programmed cell death, or apoptosis. A key mediator of this process is the tumor suppressor protein p53.[3]
The reactivity of alkylating agents can be broadly categorized into two mechanisms based on their reaction kinetics:
-
S(_N)1 (Substitution Nucleophilic Unimolecular): The rate-limiting step is the formation of a reactive carbocation intermediate. The reaction rate is dependent only on the concentration of the alkylating agent. Nitrogen mustards and nitrosoureas are examples of agents that react via an S(_N)1 mechanism.[1]
-
S(_N)2 (Substitution Nucleophilic Bimolecular): The reaction occurs in a single step where the nucleophile attacks the substrate. The reaction rate is dependent on the concentrations of both the alkylating agent and the nucleophile. Busulfan is an example of an agent that follows S(_N)2 kinetics.[1]
Data Presentation: A Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a widely used measure of the potency of a compound in inhibiting a specific biological function, such as cell proliferation. The following tables summarize the IC50 values for several common alkylating agents against various cancer cell lines, providing a quantitative comparison of their cytotoxic efficacy. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.
| Alkylating Agent | Cell Line | Exposure Time (hours) | IC50 (µM) |
| Cisplatin | A549 (Lung Carcinoma) | 48 | ~7.5 |
| MCF-7 (Breast Adenocarcinoma) | 48 | ~6.4 | |
| U87 MG (Glioblastoma) | 24 | 9.5 | |
| Carmustine (BCNU) | U87 MG (Glioblastoma) | 48 | 54.4 |
| HL-60 (Promyelocytic Leukemia) | Not Specified | ~200 | |
| MOLT-4 (T-lymphoblastic Leukemia) | Not Specified | ~200 | |
| Temozolomide (TMZ) | U87 MG (Glioblastoma) | 48 | 748.3 |
| Melphalan | SCC-25/CP (Squamous Cell Carcinoma) | Continuous | - |
| Busulfan | Raji/CP (Burkitt's Lymphoma) | Continuous | - |
Table compiled from data found in multiple sources.[3][4][5][6][7]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate and compare the performance of alkylating agents.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Objective: To determine the IC50 value of an alkylating agent.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Alkylating agent stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)[8]
-
Phosphate Buffered Saline (PBS)[9]
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[8]
-
Drug Treatment: Prepare serial dilutions of the alkylating agent in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include untreated control wells.[10]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[9]
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Shake the plate for 10-15 minutes to ensure complete dissolution and measure the absorbance at 490 nm or 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Objective: To quantify the induction of apoptosis by an alkylating agent.
Materials:
-
Flow cytometry tubes
-
Cells treated with the alkylating agent
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer[11]
-
PBS[12]
Procedure:
-
Cell Treatment: Treat cells with the alkylating agent at the desired concentration and for the appropriate time. Include untreated control cells.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[13]
-
Washing: Wash the cells once with cold PBS.[13]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[12]
-
Staining: Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution to 100 µL of the cell suspension.[14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[12] Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.[15]
DNA Damage Assessment: Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks and cross-links in individual cells.
Objective: To quantify DNA interstrand cross-links induced by a bifunctional alkylating agent.
Materials:
-
Microscope slides
-
Low melting point agarose (B213101)
-
Normal melting point agarose
-
Lysis buffer
-
Alkaline electrophoresis buffer (pH > 13)[16]
-
Neutralizing buffer
-
DNA staining solution (e.g., SYBR Green or Propidium Iodide)
-
Irradiation source (X-ray or UV)
Procedure:
-
Cell Treatment: Treat cells with the alkylating agent for a defined period.
-
Cell Embedding: Mix the treated cells with low melting point agarose and layer them onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in lysis buffer to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Irradiation (for cross-link detection): Expose the slides to a known dose of ionizing radiation (e.g., X-rays) to introduce random DNA strand breaks. In cells with interstrand cross-links, the DNA will be held together, preventing its migration.[16]
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail". The presence of cross-links will reduce this migration.[16]
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA cross-linking is inversely proportional to the length and intensity of the comet tail.[17]
Mandatory Visualization
Signaling Pathway: p53-Mediated Apoptosis in Response to DNA Damage
Alkylating agents induce significant DNA damage, which activates a complex signaling network culminating in either cell cycle arrest to allow for DNA repair or, if the damage is irreparable, apoptosis. The tumor suppressor protein p53 is a central regulator of this process.[18][19]
Caption: p53 activation and downstream signaling in response to DNA damage.
Experimental Workflow: In Vitro Evaluation of an Alkylating Agent
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel alkylating agent.
Caption: A typical workflow for the in vitro evaluation of an alkylating agent.
References
- 1. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. MTT (Assay protocol [protocols.io]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. kumc.edu [kumc.edu]
- 13. bosterbio.com [bosterbio.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 17. researchtweet.com [researchtweet.com]
- 18. The p53 response in single cells is linearly correlated to the number of DNA breaks without a distinct threshold - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthesized Sodium 2-Chloroacetate
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a detailed comparison of analytical methods for assessing the purity of sodium 2-chloroacetate, a versatile intermediate in various industrial applications.[1][2] This document outlines common impurities, compares the performance of key analytical techniques, and provides detailed experimental protocols.
Logical Workflow for Purity Assessment
The following diagram illustrates a typical workflow for assessing the purity of a synthesized batch of sodium 2-chloroacetate.
Purity assessment workflow for synthesized sodium 2-chloroacetate.
Comparison of Analytical Methods
The primary impurities encountered during the synthesis of sodium 2-chloroacetate include sodium chloride, sodium glycollate, and sodium dichloroacetate (B87207).[3] The selection of an appropriate analytical method is crucial for the accurate quantification of the parent compound and these impurities.
| Analytical Method | Principle | Detectable Analytes | Reported Detection Limits | Advantages | Disadvantages |
| Ion Chromatography (IC) | Separation of ions based on their affinity to an ion-exchange resin. | Sodium 2-chloroacetate, Sodium chloride, Sodium glycollate, Sodium dichloroacetate. | Sodium chloride: 2.0 µg/L, Sodium glycollate: 3.6 µg/L, Sodium dichloroacetate: 9.2 µg/L.[3] | Simultaneous detection of multiple components in a single injection.[3] High sensitivity and reproducibility. | Requires specialized equipment. Matrix effects can interfere with analysis.[4] |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary and a mobile phase. | Sodium monochloroacetate, Sodium dichloroacetate (after derivatization). | Not specified in the provided results. | High resolution and sensitivity. Can be coupled with various detectors (FID, ECD, MS) for enhanced selectivity.[5] | Requires derivatization of the non-volatile sodium 2-chloroacetate. Can be destructive to the sample. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their partitioning between a stationary and a mobile phase under high pressure. | Sodium 2-chloroacetate. | Not specified in the provided results. | High accuracy and precision. Non-destructive. | May have lower resolution for separating inorganic impurities compared to IC. |
| Melting/Boiling Point Determination | Based on the principle that impurities depress the melting point and elevate the boiling point of a pure substance.[6] | General purity indication. | Not applicable. | Simple, rapid, and inexpensive.[7] | Non-specific; does not identify individual impurities. Less accurate for small amounts of impurities.[6] |
| Spectroscopic Methods (IR, NMR) | Based on the interaction of molecules with electromagnetic radiation to provide structural information.[6] | Provides structural confirmation of the main compound and can detect structurally different impurities. | Not applicable for quantitative purity assessment without extensive calibration. | Provides detailed structural information.[6] | Primarily qualitative. Less sensitive for detecting trace impurities compared to chromatographic methods. |
Experimental Protocols
Ion Chromatography (IC) for Purity and Impurity Profiling
This method is adapted from established procedures for the quality control of industrial sodium monochloroacetate.[3][4]
a. Preparation of Standard Solutions:
-
Stock Solution (100 mg/L): Accurately weigh 0.1 g of sodium 2-chloroacetate standard, dissolve in ultrapure water, and dilute to a final volume of 1000 mL.[8]
-
Working Standards (0.1 - 10.0 mg/L): Prepare a series of working standards by diluting the stock solution with ultrapure water.[8]
b. Chromatographic Conditions:
-
Analytical Column: Ionpac AS19 (4mm × 250mm).[4]
-
Guard Column: AGl9 guard column (4mm × 50mm).[4]
-
Eluent: A gradient elution with an initial concentration of 8.0 mmol/L KOH solution is often effective.[4]
-
Column Temperature: 30 °C.[4]
-
Detector: Suppressed conductivity detector.[4]
-
Detector Temperature: 35 °C.[8]
c. Sample Preparation:
-
Dissolve a precisely weighed amount of the synthesized sodium 2-chloroacetate in ultrapure water to a known concentration.
-
If necessary, pretreat the sample to remove hydrophobic interferents using a cartridge such as Dionex OnGuard II RP.[4]
-
Filter the sample through a 0.45 µm filter before injection.
d. Analysis and Data Interpretation:
-
Inject the prepared standards and sample into the ion chromatograph.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of sodium 2-chloroacetate and any identified impurities in the sample by comparing their peak areas to the calibration curves. The correlation coefficients for the calibration curves should ideally be greater than 0.999.[3]
Gas Chromatography (GC) for Volatile Impurities
This method is suitable for detecting volatile impurities and can be adapted for the main analyte after derivatization.[5]
a. Derivatization (for Sodium 2-Chloroacetate):
-
Esterification of the carboxylate group is a common derivatization technique to increase volatility for GC analysis. This can be achieved by reacting the sample with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acidic catalyst.
b. Chromatographic Conditions:
-
Detector: Flame Ionization Detector (FID), Electron Capture Detector (ECD), or Mass Spectrometer (MS) can be used.[5] ECD is particularly sensitive to halogenated compounds.
-
Column: A capillary column with a suitable stationary phase (e.g., a polar phase for the esterified derivative).
-
Carrier Gas: Helium or Nitrogen.
-
Temperature Program: An optimized temperature gradient to ensure separation of the analyte from impurities.
c. Sample Preparation:
-
Perform the derivatization step on a known amount of the sample.
-
Extract the derivatized analyte into a suitable organic solvent.
-
Inject the organic extract into the gas chromatograph.
High-Performance Liquid Chromatography (HPLC)
HPLC can be employed for the direct quantification of sodium 2-chloroacetate.[9]
a. Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase should be controlled to ensure the analyte is in a suitable ionic form.
-
Detector: UV detector set at a wavelength where the chloroacetate (B1199739) absorbs, or a conductivity detector.
b. Sample Preparation:
-
Dissolve a known amount of the synthesized product in the mobile phase.
-
Filter the solution through a 0.45 µm filter before injection.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Sodium chloroacetate | 3926-62-3 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of method for determination of Sodium monochloroacetate and sodium dichloroacetate in Cocoamido Propyl Betaine by gas chromatography: FID, ECD and MS [inis.iaea.org]
- 6. tutorchase.com [tutorchase.com]
- 7. moravek.com [moravek.com]
- 8. CN105445391A - Detection method for sodium chloroacetate remaining in gemini surfactant - Google Patents [patents.google.com]
- 9. CN106397179A - Method for preparing sodium chloroacetate - Google Patents [patents.google.com]
Comparative Kinetic Analysis of Sodium 2-Chloroacetate Reactions with Various Nucleophiles
A comprehensive guide for researchers, scientists, and drug development professionals on the reaction kinetics of sodium 2-chloroacetate with a range of nucleophiles. This document provides a comparative analysis of reaction rates, activation parameters, and detailed experimental methodologies to inform synthetic strategy and process optimization.
Sodium 2-chloroacetate is a versatile reagent in organic synthesis, utilized for the introduction of a carboxymethyl group onto various substrates through nucleophilic substitution reactions. The kinetics of these reactions are of paramount importance for controlling reaction outcomes, optimizing yields, and ensuring process safety. This guide presents a comparative overview of the kinetic studies of sodium 2-chloroacetate with several classes of nucleophiles, including hydroxides, thiolates, and xanthates.
Comparative Kinetic Data
The rate of reaction of sodium 2-chloroacetate is highly dependent on the nature of the nucleophile, temperature, and solvent system. The following table summarizes key kinetic parameters from various studies to facilitate a direct comparison of reactivity.
| Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) | Activation Energy (Ea) (kJ/mol) |
| Sodium Hydroxide (NaOH) | Water | 45 - 85 | Varies with temperature | 103[1] |
| Potassium Ethylxanthogenate | Water | 25 | 0.0128 mol⁻¹dm³s⁻¹ | 52.30[2] |
| Potassium Ethylxanthogenate | Water | 30 | 0.0204 mol⁻¹dm³s⁻¹ | 52.30[2] |
| Potassium Ethylxanthogenate | Water | 35 | 0.0316 mol⁻¹dm³s⁻¹ | 52.30[2] |
| Potassium Ethylxanthogenate | Water | 40 | 0.0489 mol⁻¹dm³s⁻¹ | 52.30[2] |
Reaction Mechanisms and Signaling Pathways
The reaction of sodium 2-chloroacetate with nucleophiles typically proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. In this concerted process, the nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion in a single step.
Caption: Generalized S_N2 reaction pathway for sodium 2-chloroacetate.
Experimental Workflows
The kinetic analysis of these reactions typically follows a well-defined workflow, from reagent preparation to data analysis.
Caption: A typical experimental workflow for kinetic studies.
Experimental Protocols
Accurate and reproducible kinetic data rely on meticulous experimental procedures. Below are detailed protocols for common techniques used to monitor the reaction of sodium 2-chloroacetate.
Titrimetric Method
This method is suitable for reactions that produce or consume an acidic or basic species, or where a reactant or product can be selectively titrated.
Protocol:
-
Reagent Preparation: Prepare standardized solutions of sodium 2-chloroacetate, the nucleophile, and a suitable titrant.
-
Reaction Initiation: Equilibrate separate solutions of sodium 2-chloroacetate and the nucleophile in a thermostated water bath. Initiate the reaction by mixing the solutions.
-
Sampling: At regular time intervals, withdraw a known volume of the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a chemical inhibitor).
-
Titration: Titrate the quenched sample with the standardized titrant to determine the concentration of a specific reactant or product. For instance, in the reaction with hydroxide, the remaining base can be titrated with a standard acid.
-
Data Analysis: Plot the concentration of the monitored species against time. From this plot, determine the reaction order and the rate constant.
Conductometric Method
This technique is applicable when the reaction involves a change in the number or mobility of ions in the solution, leading to a change in electrical conductivity.[3][4][5]
Protocol:
-
Instrument Calibration: Calibrate the conductivity meter with standard solutions of known conductivity.
-
Reaction Setup: Place a solution of one reactant in a thermostated conductivity cell equipped with a magnetic stirrer.
-
Reaction Initiation: Add a small volume of a concentrated solution of the second reactant to initiate the reaction, ensuring thorough mixing.
-
Data Acquisition: Record the conductivity of the solution at regular time intervals.
-
Data Analysis: Plot the measured conductivity against time. The change in conductivity is proportional to the change in concentration of the ionic species. Use this relationship to determine the reaction kinetics. It is important to correct for the dilution effect if the volume of the added reactant is significant.[6]
UV/Vis Spectrophotometric Method
This method is ideal when one of the reactants or products has a distinct absorbance in the ultraviolet or visible region of the electromagnetic spectrum.[2]
Protocol:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for the species to be monitored.
-
Calibration Curve: Prepare a series of standard solutions of the absorbing species and measure their absorbance at λ_max to create a Beer-Lambert law calibration curve (absorbance vs. concentration).
-
Reaction Setup: Place the non-absorbing reactant solution in a thermostated cuvette inside the spectrophotometer.
-
Reaction Initiation: Add a small, known volume of the absorbing reactant to the cuvette, mix quickly, and immediately start recording the absorbance at λ_max as a function of time.
-
Data Analysis: Convert the absorbance data to concentration using the calibration curve. Plot concentration versus time to determine the reaction order and rate constant.[7][8]
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Conductometric Titration: Principle, Procedure & Applications [vedantu.com]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. tau.ac.il [tau.ac.il]
- 7. preisig.folk.ntnu.no [preisig.folk.ntnu.no]
- 8. youtube.com [youtube.com]
A Comparative Guide to Alternatives for Sodium 2-Chloroacetate in Key Synthetic Routes
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of a synthetic pathway. Sodium 2-chloroacetate is a widely utilized C2 building block, valued for its reactivity in forming ether and ester linkages. However, considerations of reaction efficiency, by-product formation, and milder reaction conditions often necessitate the exploration of alternatives. This guide provides a comprehensive comparison of sodium 2-chloroacetate with its haloacetate analogs and other potential substitutes in three key synthetic applications: the carboxymethylation of polysaccharides, the Williamson ether synthesis of phenoxyacetic herbicides, and the N-alkylation of amines and heterocycles.
This document will delve into the performance of these alternatives, supported by experimental data on reaction yields, purity, and conditions. Detailed experimental protocols and visualizations of reaction pathways are provided to aid in the practical application of this information.
Carboxymethylation of Polysaccharides
Carboxymethylation is a crucial modification for polysaccharides like cellulose (B213188) and starch, enhancing their water solubility and modifying their rheological properties. The most common application is the synthesis of carboxymethyl cellulose (CMC) and carboxymethyl starch.
Standard Reaction: Carboxymethylation using Sodium 2-Chloroacetate
The established method for carboxymethylation involves the reaction of the polysaccharide with sodium 2-chloroacetate in the presence of a strong base, typically sodium hydroxide (B78521). The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl groups of the polysaccharide act as nucleophiles.
A significant side reaction in this process is the conversion of sodium 2-chloroacetate to sodium glycolate (B3277807) by sodium hydroxide, which reduces the efficiency of the primary reaction.[1][2]
Alternatives and Comparative Performance
The primary alternatives to sodium 2-chloroacetate in this context are other sodium 2-haloacetates, such as sodium 2-bromoacetate and sodium 2-iodoacetate (B8585797). The reactivity of the haloacetate is directly related to the leaving group ability of the halide, following the order I > Br > Cl. This suggests that bromo- and iodoacetates would be more reactive, potentially allowing for milder reaction conditions or shorter reaction times.
While direct comparative studies with detailed experimental data on the carboxymethylation of polysaccharides using different haloacetates are not extensively available in the reviewed literature, the general principles of nucleophilic substitution suggest that sodium 2-bromoacetate would be a more reactive and potentially more efficient etherifying agent than sodium 2-chloroacetate. However, this increased reactivity might also lead to a higher propensity for side reactions if not carefully controlled.
Table 1: Comparison of Etherifying Agents in Polysaccharide Carboxymethylation (Qualitative)
| Feature | Sodium 2-Chloroacetate | Sodium 2-Bromoacetate (Predicted) |
| Reactivity | Moderate | High |
| Reaction Conditions | Typically requires elevated temperatures (e.g., 50-70°C)[3] | Potentially lower temperatures or shorter reaction times |
| Side Reactions | Formation of sodium glycolate[1] | Potentially higher rate of side reactions if not optimized |
| Cost | Generally lower | Higher |
Experimental Protocol: Synthesis of Carboxymethyl Cellulose (CMC) using Sodium 2-Chloroacetate
This protocol is a generalized procedure based on common laboratory practices for the synthesis of CMC.
Materials:
-
Cellulose (e.g., from cotton linters or wood pulp)
-
Sodium hydroxide (NaOH)
-
Sodium 2-chloroacetate (ClCH₂COONa)
-
Isopropanol (as a slurry medium)
-
Methanol (B129727) (for washing)
-
Acetic acid (for neutralization)
Procedure:
-
Alkalization: Suspend the cellulose in isopropanol. Add a concentrated solution of sodium hydroxide and stir for a specified time (e.g., 1 hour) to activate the cellulose by forming alkali cellulose.
-
Etherification: Add sodium 2-chloroacetate to the reaction mixture. Heat the mixture to the desired temperature (e.g., 55-70°C) and maintain for a set duration (e.g., 2-4 hours).[3]
-
Neutralization and Purification: Cool the reaction mixture and neutralize it with acetic acid.
-
Filter the crude CMC and wash it multiple times with methanol to remove by-products and unreacted reagents.
-
Dry the purified CMC in an oven.
Characterization:
The degree of substitution (DS), which is the average number of carboxymethyl groups per anhydroglucose (B10753087) unit, is a critical parameter for characterizing the final product. It can be determined by titration methods.[3][4]
Workflow for Carboxymethylation of Cellulose
Caption: Workflow for the synthesis of Carboxymethyl Cellulose (CMC).
Williamson Ether Synthesis of Phenoxyacetic Herbicides
The Williamson ether synthesis is a fundamental reaction in organic chemistry for the formation of ethers. A key industrial application is the synthesis of phenoxyacetic herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), from the corresponding phenol (B47542) and a haloacetic acid salt.
Standard Reaction: Synthesis of 2,4-D using Sodium 2-Chloroacetate
The synthesis of 2,4-D involves the reaction of 2,4-dichlorophenol (B122985) with sodium 2-chloroacetate in an alkaline medium. The phenoxide ion, generated in situ, acts as the nucleophile, displacing the chloride from the chloroacetate.
Alternatives and Comparative Performance
The reactivity of the haloacetate in this SN2 reaction is expected to follow the order: Iodoacetate > Bromoacetate (B1195939) > Chloroacetate. This is due to the better leaving group ability of iodide and bromide compared to chloride.[5] Consequently, using sodium 2-bromoacetate or sodium 2-iodoacetate could potentially offer advantages in terms of reaction rate and may allow for milder reaction conditions.
Table 2: Comparison of Haloacetates in the Williamson Ether Synthesis of Phenoxyacetic Herbicides (Theoretical)
| Feature | Sodium 2-Chloroacetate | Sodium 2-Bromoacetate | Sodium 2-Iodoacetate |
| Reactivity | Good | Better | Best |
| Leaving Group Ability | Fair | Good | Excellent |
| Reaction Conditions | May require higher temperatures | Potentially milder conditions | Potentially even milder conditions |
| Cost | Lowest | Higher | Highest |
Experimental Protocol: Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)
This protocol outlines a general procedure for the synthesis of 2,4-D.
Materials:
-
2,4-Dichlorophenol
-
Sodium hydroxide (NaOH)
-
Sodium 2-chloroacetate (ClCH₂COONa)
-
Water
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
Phenoxide Formation: Dissolve 2,4-dichlorophenol in an aqueous solution of sodium hydroxide to form the sodium salt (sodium 2,4-dichlorophenoxide).
-
Etherification: Add an aqueous solution of sodium 2-chloroacetate to the phenoxide solution. Heat the mixture under reflux for several hours.
-
Acidification: After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the 2,4-dichlorophenoxyacetic acid.
-
Isolation and Purification: Filter the precipitated product, wash with water, and recrystallize from a suitable solvent to obtain pure 2,4-D.
Reaction Pathway for 2,4-D Synthesis
Caption: Williamson ether synthesis of 2,4-D.
N-Alkylation of Amines and Heterocycles
N-alkylation is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of pharmaceuticals and agrochemicals. Sodium 2-chloroacetate and its analogs can be used to introduce a carboxymethyl group onto a nitrogen atom.
Standard Reaction: N-Alkylation with Sodium 2-Chloroacetate
The N-alkylation of primary and secondary amines or nitrogen-containing heterocycles with sodium 2-chloroacetate typically proceeds via an SN2 mechanism. The reaction often requires a base to deprotonate the amine or to neutralize the acid formed if the free acid is used.
Alternatives and Comparative Performance
Similar to the Williamson ether synthesis, the reactivity of haloacetates in N-alkylation follows the trend: Iodoacetate > Bromoacetate > Chloroacetate. This is due to the superior leaving group ability of iodide and bromide. For instance, in certain N-alkylation reactions, ethyl bromoacetate is suggested to be a better choice than ethyl chloroacetate.[6]
The choice of reagent can influence the selectivity of mono- versus di-alkylation in primary amines. A more reactive alkylating agent might lead to a higher degree of di-alkylation if the reaction conditions are not carefully controlled.
Table 3: Comparison of Haloacetates in N-Alkylation (Theoretical)
| Feature | Sodium 2-Chloroacetate | Sodium 2-Bromoacetate | Sodium 2-Iodoacetate |
| Reactivity | Moderate | High | Very High |
| Reaction Conditions | Often requires heating | May proceed at lower temperatures | May proceed at or below room temperature |
| Selectivity | Potentially better for mono-alkylation | Higher risk of over-alkylation | Highest risk of over-alkylation |
| Cost | Low | Moderate | High |
Experimental Protocol: General Procedure for N-Carboxymethylation of an Amine
This protocol provides a general guideline for the N-alkylation of an amine using a haloacetate.
Materials:
-
Primary or secondary amine
-
Sodium 2-chloroacetate (or other haloacetate)
-
A suitable base (e.g., sodium carbonate, potassium carbonate)
-
A suitable solvent (e.g., DMF, acetonitrile, acetone)
Procedure:
-
Dissolve the amine and the base in the chosen solvent.
-
Add the sodium haloacetate to the mixture.
-
Heat the reaction mixture to an appropriate temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture and filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the product by an appropriate method, such as crystallization or chromatography.
Logical Relationship in N-Alkylation Reactivity
Caption: Reactivity trend of sodium haloacetates in N-alkylation.
Conclusion
While sodium 2-chloroacetate remains a cost-effective and widely used reagent, its bromo- and iodo- analogs present viable alternatives for specific synthetic applications where higher reactivity is desired. The choice of haloacetate will depend on a balance of factors including the desired reaction rate, the potential for side reactions, and economic considerations. For researchers and process chemists, understanding the relative reactivities and optimizing reaction conditions for each haloacetate is key to achieving desired synthetic outcomes efficiently and selectively. Further research into direct comparative studies under standardized conditions would be invaluable for providing more quantitative guidance on the selection of these important synthetic building blocks.
References
- 1. Ibuprofen - Wikipedia [en.wikipedia.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 4. scispace.com [scispace.com]
- 5. francis-press.com [francis-press.com]
- 6. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Sodium 2-Chloroacetate: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of sodium 2-chloroacetate is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for the safe neutralization and disposal of sodium 2-chloroacetate waste, tailored for researchers, scientists, and drug development professionals.
Sodium 2-chloroacetate, a toxic substance, requires careful management to mitigate risks to personnel and the environment.[1][2] Disposal must always be in accordance with local, state, and federal regulations.[1][3][4] While using a licensed hazardous waste disposal company is a common and recommended practice, in-laboratory neutralization can be a viable option for managing small quantities of aqueous waste.[5] The primary method for rendering sodium 2-chloroacetate less harmful is through alkaline hydrolysis, which converts it to sodium glycolate (B3277807) and sodium chloride.[2][6]
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to handle sodium 2-chloroacetate with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] All handling of the solid chemical and its solutions should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[1][5][7]
In case of a spill, solid material should be swept up carefully to avoid generating dust and placed in a suitable, dry, closed container for disposal.[5][7][8] The spill area should then be decontaminated. For larger spills, it is important to contain the material and collect any recoverable product before proceeding with decontamination.[8]
In-Laboratory Neutralization of Aqueous Sodium 2-Chloroacetate Waste
For laboratories that generate aqueous waste containing sodium 2-chloroacetate, chemical neutralization through alkaline hydrolysis is a recommended procedure to reduce its toxicity prior to final disposal. This process should be carried out by trained personnel.
Experimental Protocol: Alkaline Hydrolysis of Sodium 2-Chloroacetate
This protocol details the conversion of sodium 2-chloroacetate to sodium glycolate.
Materials:
-
Aqueous waste containing sodium 2-chloroacetate
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., beaker or flask) large enough to accommodate the waste and neutralizing solution
-
Ice bath
Procedure:
-
Preparation: Place the reaction vessel containing the aqueous sodium 2-chloroacetate waste in an ice bath on a stir plate in a chemical fume hood. Begin stirring the solution.
-
Neutralization: Slowly add the sodium hydroxide solution to the stirring waste. The hydrolysis of sodium 2-chloroacetate is most effective under alkaline conditions.[7][8] The reaction is exothermic, so slow addition and cooling are crucial to control the temperature.
-
Monitoring: Continuously monitor the pH of the solution. Maintain a pH above 12 for the duration of the reaction to ensure complete hydrolysis.
-
Reaction Time and Temperature: While the reaction can proceed at room temperature, gentle heating to around 45-85°C can increase the rate of hydrolysis.[7][8] If heating, ensure careful temperature control. Allow the reaction to proceed for several hours to ensure completion.
-
Verification (Optional but Recommended): For critical applications, the absence of residual sodium 2-chloroacetate in the treated effluent can be verified using analytical methods such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
-
Final pH Adjustment: After the reaction is complete, cool the solution to room temperature. Neutralize the excess sodium hydroxide by slowly adding a suitable acid (e.g., hydrochloric acid or sulfuric acid) until the pH is between 6 and 8.[9]
-
Disposal of Treated Effluent: The resulting solution, containing primarily sodium glycolate and sodium chloride, may be suitable for drain disposal depending on local regulations. Always consult your institution's environmental health and safety (EHS) office before disposing of any treated chemical waste down the drain.[9]
Quantitative Data for Disposal Considerations
| Parameter | Guideline | Citation(s) |
| pH for Hydrolysis | > 12 (Strongly alkaline) | [7],[8] |
| Final pH for Disposal | 5 - 9 (Check local wastewater regulations) | [9] |
| Reaction Temperature | Ambient, or 45-85°C to increase reaction rate | [7],[8] |
| Incompatible Agents | Strong acids and oxidizing agents | [8],[3] |
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of sodium 2-chloroacetate.
References
- 1. Sodium Monochloroacetate, Sodium Chloroacetate SDS MSDS [mubychem.com]
- 2. SODIUM MONOCHLOROACETATE - Ataman Kimya [atamanchemicals.com]
- 3. Sodium chloroacetate - Wikipedia [en.wikipedia.org]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. sdfine.com [sdfine.com]
- 6. Chloroacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Sodium chloroacetate synthesis - chemicalbook [chemicalbook.com]
Essential Safety and Logistical Information for Handling Sodium 2-Chloroacetate
This document provides immediate, procedural guidance for the safe handling, operation, and disposal of sodium 2-chloroacetate, tailored for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The selection of appropriate personal protective equipment is critical to minimize exposure and ensure safety when handling sodium 2-chloroacetate. The following table summarizes the recommended PPE. A risk assessment should be conducted by the end user to determine the specific needs for their application.[1]
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety Goggles or Face Shield | Chemical splash goggles are recommended.[2] All eye and face protection should be tested and approved under appropriate government standards such as OSHA's 29 CFR 1910.133 or European Standard EN166.[2][3][4] |
| Skin | Chemical Protective Gloves | Impervious gloves, such as PVC, should be worn. Always inspect gloves before use and use proper glove removal technique to avoid skin contact.[4] |
| Body | Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[2][3] This may include a fire-resistant lab coat, coveralls, an apron, or a full chemical-resistant suit depending on the scale of work and risk of exposure.[1][4] |
| Respiratory | Respirator | Work should be conducted in a well-ventilated area, preferably a laboratory fume hood, to avoid dust formation.[1] If ventilation is inadequate or there is a risk of overexposure, a NIOSH-approved N100 or CEN-approved FFP3 particulate respirator should be used.[1][5] For emergencies or unknown exposure levels, a full-face supplied-air respirator is necessary.[6] |
| Feet | Safety Footwear | Recommended when handling the chemical. |
Operational Plan and Handling Procedures
Adherence to proper handling procedures is crucial to prevent accidents and exposure.
Preparation and Handling:
-
Ventilation: Always handle sodium 2-chloroacetate in a well-ventilated area, such as a laboratory fume hood, to minimize inhalation of dust.[1]
-
Avoid Contact: Avoid all personal contact with the substance, including inhalation and contact with skin and eyes.
-
Personal Hygiene: Do not eat, drink, or smoke in the work area.[5][7] Wash hands thoroughly with soap and water after handling.[2]
-
Container Management: Keep containers tightly sealed when not in use and store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[2][5][8]
-
Dust Prevention: Use procedures that avoid the generation of dust. If appropriate, moisten the substance to prevent dusting during transfer.[5]
Emergency and Spill Response
Immediate and appropriate response to emergencies can significantly mitigate harm.
Spill Procedures:
-
Minor Spills:
-
Wear appropriate PPE, including impervious gloves and safety glasses.
-
Clean up spills immediately using dry cleanup procedures to avoid generating dust.
-
Sweep or vacuum the spilled material and place it into a clean, dry, sealable, and labeled container for disposal.
-
-
Major Spills:
-
Evacuate personnel from the area and move upwind.
-
Alert the appropriate emergency response team or fire brigade, informing them of the location and nature of the hazard.
-
Responders must wear full-body protective clothing and a self-contained breathing apparatus.
-
Contain the spill using sand, earth, or vermiculite (B1170534) and prevent it from entering drains or waterways.
-
Collect the recoverable product into labeled containers for disposal.
-
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin and hair with running water and soap for at least 15 minutes.[6] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3][4] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2] Seek medical attention if irritation or discomfort persists.
-
Ingestion: Do NOT induce vomiting.[5][7] If the person is conscious, rinse their mouth with water and give one or two glasses of water to drink.[5] Seek immediate medical attention.[2][4]
Disposal Plan
Proper disposal of sodium 2-chloroacetate and its containers is essential to prevent environmental contamination.
-
Waste Characterization: Sodium 2-chloroacetate is very toxic to aquatic life.[4][9] It should be treated as hazardous waste.
-
Disposal Method:
-
Container Disposal: Contaminated containers should be disposed of in the same manner as the unused product.[1] Recycle containers if possible, after proper decontamination.
-
Regulatory Compliance: Ensure that all federal, state, and local regulations regarding the disposal of this material are followed.[1]
Chemical Handling Workflow
The following diagram illustrates the key steps and safety considerations in the workflow for handling sodium 2-chloroacetate.
Caption: Workflow for Safe Handling of Sodium 2-Chloroacetate.
References
- 1. chemdmart.com [chemdmart.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. ICSC 1449 - SODIUM CHLOROACETATE [inchem.org]
- 6. Sodium Monochloroacetate, Sodium Chloroacetate SDS MSDS [mubychem.com]
- 7. CDC - SODIUM CHLOROACETATE - International Chemical Safety Cards - NIOSH [medbox.iiab.me]
- 8. echemi.com [echemi.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
